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  • Product: 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole
  • CAS: 1172941-42-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Molecular Weight and Formula of Pyrazole-Pyrrolidine Derivatives

Introduction: The Convergence of Two Pharmacophores In the landscape of medicinal chemistry, the fusion of distinct heterocyclic scaffolds often leads to novel molecular entities with synergistic or entirely new pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Two Pharmacophores

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic scaffolds often leads to novel molecular entities with synergistic or entirely new pharmacological profiles. This guide focuses on a particularly compelling class of such hybrids: pyrazole-pyrrolidine derivatives. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1][2] Its structural versatility and ability to engage in various biological interactions have made it a cornerstone of drug design.[3]

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is also a prevalent motif in natural products and synthetic drugs. Its three-dimensional structure provides a flexible yet constrained scaffold that can be functionalized to interact with biological targets with high specificity. When these two moieties are covalently linked, the resulting pyrazole-pyrrolidine derivatives present a unique chemical space for exploration by researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core principles for determining the molecular formula and weight of these derivatives. It moves beyond a simple recitation of data, explaining the causality behind the analytical choices and providing a framework for the robust characterization of these promising compounds.

Core Structural Elucidation: A Self-Validating Analytical Workflow

The definitive identification of a newly synthesized pyrazole-pyrrolidine derivative hinges on a multi-pronged analytical approach. The goal is not merely to obtain a mass value but to build an unassailable case for a specific molecular structure, from which the exact formula and molecular weight are derived. This process is inherently self-validating, with each technique providing a piece of the puzzle that must be consistent with the others.

The primary tools for this endeavor are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, often supplemented by elemental analysis for ultimate confirmation.

Mass Spectrometry: The Definitive Molecular Weight

Mass spectrometry is the most direct method for determining the molecular weight of a compound. For pyrazole-pyrrolidine derivatives, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to minimize fragmentation and ensure the observation of the molecular ion.

The key piece of data is the molecular ion peak (often observed as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can measure the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows for the calculation of a unique elemental composition, effectively confirming the molecular formula against all other possibilities within a given mass tolerance. For instance, the presence of bromine in a structure would be indicated by a characteristic isotopic pattern of two peaks of nearly equal intensity separated by 2 Da.[4]

NMR Spectroscopy: Mapping the Atomic Connectivity

While MS provides the total mass, NMR spectroscopy (both ¹H and ¹³C) provides the constitutional framework, confirming that the atoms are connected in the proposed manner. It is this structural confirmation that validates the molecular formula derived from HRMS.

  • ¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a pyrazole-pyrrolidine derivative, one would expect to see characteristic signals for the aromatic protons on the pyrazole ring, as well as signals for the aliphatic protons of the pyrrolidine ring.[5] The splitting patterns (e.g., doublets, triplets) and coupling constants (J-values) are critical for establishing which protons are adjacent to one another.[6]

  • ¹³C NMR: This provides a count of the unique carbon atoms in the molecule and information about their electronic environment (e.g., aromatic, aliphatic, carbonyl). The number of signals must match the number of unique carbons in the proposed molecular formula.[7]

By integrating the data from both MS and NMR, a scientist can be highly confident in both the molecular weight and the precise chemical formula of a pyrazole-pyrrolidine derivative.

Diagram: Workflow for Synthesis and Structural Characterization

The following diagram outlines the logical flow from chemical synthesis to the definitive structural confirmation of a pyrazole-pyrrolidine derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis & Validation start Reactants: 1,3-Dicarbonyl Compound + Hydrazine Derivative synthesis Cyclocondensation Reaction start->synthesis purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification ms High-Resolution Mass Spectrometry (HRMS) purification->ms nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) data_integration Data Integration & Interpretation ms->data_integration Provides Exact Mass & Suggests Elemental Composition nmr->data_integration Provides Atomic Connectivity & Structural Framework final_structure Confirmed Structure: Molecular Formula & Exact Molecular Weight data_integration->final_structure Validation

Caption: General workflow for the synthesis and structural validation of pyrazole-pyrrolidine derivatives.

Representative Pyrazole-Pyrrolidine Derivatives: Formula and Molecular Weight

The structural diversity of this class of compounds is vast. The following table summarizes the molecular formula and weight for a selection of representative pyrazole-pyrrolidine derivatives, illustrating the range of possible substitutions.

Compound Name/IdentifierMolecular FormulaMolecular Weight ( g/mol )Source
1-(Pyrrolidin-3-yl)-1H-pyrazoleC₇H₁₁N₃137.18[8][9][10][11]
(R)-1-(Pyrrolidin-3-yl)-1H-pyrazole hydrochlorideC₇H₁₂ClN₃173.64[2]
5-[1-(2-phenylethyl)pyrrolidin-2-yl]-1H-pyrazoleC₁₅H₁₉N₃241.33[1]
(3R,4S)-3-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-4-phenylpyrrolidin-2-oneC₁₈H₁₉N₃O₂325.37 (Calculated)See Ref.[12] for synthesis
(4R,5R)-5-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-4-phenylpyrrolidin-2-oneC₁₈H₁₉N₃O₂325.37 (Calculated)See Ref.[12] for synthesis

Experimental Protocols

The following sections provide generalized, yet detailed, methodologies for the synthesis and characterization of these compounds, grounded in established laboratory practices.[5][7]

Protocol 1: General Synthesis of 1,3,5-Substituted Pyrazoles via Cyclocondensation

This protocol describes a common and versatile method for synthesizing the pyrazole core, which can be adapted for precursors containing a pyrrolidine moiety. The foundational reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[4][6]

Rationale: The reaction proceeds via nucleophilic attack of the hydrazine onto the carbonyl carbons, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. Using a substituted hydrazine (e.g., phenylhydrazine) allows for direct installation of a substituent at the N-1 position of the pyrazole.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the β-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Hydrazine Addition: Add the substituted hydrazine hydrochloride (1.1 eq) to the solution. If the free base is used, an acid catalyst (e.g., a few drops of HCl) may be required.

  • Reaction: Heat the mixture to reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and pour the residue into ice-water.

  • Purification: Collect the crude solid by filtration, wash with cold water, and dry. Further purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Characterization by High-Resolution Mass Spectrometry (HRMS)

Rationale: To obtain an exact mass that can be used to determine the unique elemental composition of the purified compound.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified pyrazole-pyrrolidine derivative (~0.1 mg/mL) in a high-purity solvent suitable for ESI, such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation ([M+H]⁺).

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known calibration standard to ensure high mass accuracy.

  • Sample Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over a mass range appropriate for the expected molecular weight.

  • Data Analysis: Identify the monoisotopic peak for the molecular ion (e.g., [M+H]⁺). Use the instrument's software to calculate the elemental composition that corresponds to the measured exact mass, and compare this to the theoretical formula.

Protocol 3: Characterization by NMR Spectroscopy

Rationale: To elucidate the chemical structure and confirm the connectivity of atoms, thereby validating the molecular formula.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Place the sample in the NMR spectrometer. Acquire the ¹H spectrum. Ensure proper shimming to obtain sharp, well-resolved peaks.

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum. This typically requires a longer acquisition time than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the spectrum and perform baseline correction.

  • Spectral Interpretation: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, splitting patterns, and coupling constants to assign signals to specific protons in the molecule. Correlate the number of signals in the ¹³C spectrum with the number of unique carbon atoms in the proposed structure.

Conclusion

The determination of the molecular weight and formula of pyrazole-pyrrolidine derivatives is a systematic process that relies on the synergistic application of modern analytical techniques. A robust characterization workflow, centered on high-resolution mass spectrometry and multinuclear NMR spectroscopy, provides the unambiguous data required by researchers in drug discovery and development. By following the principles and protocols outlined in this guide, scientists can confidently establish the identity of these novel chemical entities, paving the way for the exploration of their therapeutic potential.

References

  • PubChem. 5-[1-(2-phenylethyl)pyrrolidin-2-yl]-1H-pyrazole. Available from: [Link][1]

  • PubChemLite. 1-(pyrrolidin-3-yl)-1h-pyrazole. Available from: [Link][10]

  • Anichem. 1-Pyrrolidin-3-yl-1H-pyrazole. Available from: [Link][11]

  • Fustero, S., et al. (2011). Synthesis of Fluorinated Pyrazole Derivatives and Their Evaluation as Inhibitors of Pro-inflammatory Cytokines. Molecules, 16(11), 9336-9348.
  • Bozorov, K., et al. (2019). Pyrazole-based scaffolds in medicine. Archiv der Pharmazie, 352(10), 1900147.
  • Riyadh, S. M., et al. (2010). Synthesis and in-vitro anti-tumor activity of novel 4-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazoles. European Journal of Medicinal Chemistry, 45(3), 1044-1050.
  • El-Sayed, M. A. A., et al. (2017). Pyrazole and pyrazoline derivatives as promising anticancer agents: a review. Future Medicinal Chemistry, 9(12), 1405-1426.
  • Kumar, V., & Aggarwal, R. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal for Research in Applied Science & Engineering Technology, 10(6), 3452-3475. Available from: [Link][3]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological activity of certain Pyrazole derivatives. Available from: [Link][6]

  • Faria, J. V., et al. (2017).
  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available from: [Link][13]

  • NIH. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Available from: [Link][14]

  • NIH. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link][5]

  • Der Pharma Chemica. Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Available from: [Link][7]

  • NIH. Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Pyrazole-Ethyl-Pyrrolidine Scaffolds

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals. Foreword: The Strategic Union of Pyrazole and Pyrrolidine in Modern Drug Discovery In the intricate...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals.

Foreword: The Strategic Union of Pyrazole and Pyrrolidine in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the selection and refinement of a core molecular scaffold are among the most critical decisions that dictate the trajectory of a drug discovery program. The pyrazole-ethyl-pyrrolidine scaffold represents a deliberate and strategic convergence of two highly valued heterocyclic systems. This guide is conceived not as a rigid set of instructions, but as a comprehensive exploration of the foundational physicochemical properties that underpin the therapeutic potential of this scaffold. As a senior application scientist, my objective is to provide not just the "what" and "how," but the "why" – the causal relationships between molecular structure, experimental choices, and the ultimate pharmacokinetic and pharmacodynamic outcomes.

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in modern pharmacology.[1][2][3][4] Its unique electronic configuration allows it to act as both a hydrogen bond donor and acceptor, providing versatile and strong interactions with biological targets.[2] Furthermore, its metabolic stability is a key attribute, offering a robust core upon which to build complex molecular architectures.[4]

Complementing the pyrazole is the pyrrolidine ring, a five-membered saturated heterocycle. Its non-planar, three-dimensional structure is highly advantageous for exploring the pharmacophore space, allowing for precise spatial orientation of substituents to optimize target engagement.[5] The basic nitrogen atom of the pyrrolidine moiety is often a key interaction point and can significantly influence the scaffold's aqueous solubility and pKa, crucial parameters for oral bioavailability.[5]

The ethyl linker provides a degree of conformational flexibility, allowing the two heterocyclic systems to adopt optimal orientations for binding to a target protein. This guide will delve into the critical physicochemical properties of this combined scaffold: lipophilicity, solubility, ionization (pKa), and metabolic stability. We will explore both the theoretical underpinnings of these properties and the practical, field-proven methodologies for their accurate determination.

Chapter 1: Lipophilicity (LogP/LogD) - Mastering the Balance Between Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount physicochemical property in drug discovery. It governs a molecule's ability to traverse biological membranes, including the intestinal wall for oral absorption and the blood-brain barrier for central nervous system (CNS) targets.[6][7] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[8] The octanol-water partition coefficient (LogP for neutral species) and distribution coefficient (LogD for ionizable species at a specific pH) are the standard measures of lipophilicity.

The Causality Behind Lipophilicity in the Pyrazole-Ethyl-Pyrrolidine Scaffold

The overall lipophilicity of the pyrazole-ethyl-pyrrolidine scaffold is a composite of the contributions from its three components:

  • The Pyrazole Ring : The pyrazole ring itself is less lipophilic than a benzene ring, making it a valuable bioisostere for reducing the overall lipophilicity of a molecule while maintaining aromatic character.[2] The ability to substitute at multiple positions on the pyrazole ring allows for fine-tuning of the local lipophilicity.

  • The Pyrrolidine Ring : The saturated nature of the pyrrolidine ring generally contributes less to lipophilicity than an aromatic ring of similar size. The basic nitrogen, when protonated at physiological pH, will dramatically increase the hydrophilicity of this portion of the molecule.

  • The Ethyl Linker : The flexible alkyl chain adds a moderate degree of lipophilicity.

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

The shake-flask method is the "gold standard" for determining lipophilicity due to its direct measurement of partitioning.

Principle: The compound is partitioned between n-octanol and a phosphate-buffered saline (PBS) at pH 7.4. The concentrations of the compound in each phase are then measured, and the ratio is used to calculate LogD7.4.

Step-by-Step Methodology:

  • Preparation of Pre-saturated Solvents:

    • Mix equal volumes of n-octanol and PBS (pH 7.4) in a large separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely. Drain and store each phase in a separate, sealed container.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Partitioning:

    • In a glass vial, add a precise volume of the pre-saturated PBS (e.g., 2 mL) and a precise volume of the pre-saturated n-octanol (e.g., 2 mL).

    • Add a small aliquot of the compound's stock solution to the vial, ensuring the final concentration is well within the analytical detection limits and does not exceed the compound's solubility in either phase.

    • Cap the vial tightly and shake at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours, to be determined empirically).

  • Phase Separation:

    • Centrifuge the vials at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from both the n-octanol and the PBS phases.

    • Analyze the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare calibration curves for the compound in both n-octanol and PBS to ensure accurate quantification.

  • Calculation:

    • LogD7.4 = log10 ( [Concentration in n-octanol] / [Concentration in PBS] )

Self-Validating System:

  • Run a control compound with a known LogD7.4 in parallel to validate the experimental setup.

  • Analyze three different concentrations of the test compound to ensure the partition coefficient is independent of concentration.

  • Measure the concentration in both phases; a mass balance calculation should confirm that the total amount of compound is accounted for.

Visualization of Experimental Workflow:

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Compound in DMSO mix 1. Mix Stock & Buffer in 96-well plate stock->mix buffer Aqueous Buffer (e.g., PBS pH 7.4) buffer->mix incubate 2. Incubate (e.g., 2h at RT) mix->incubate filter 3. Filter to remove precipitate incubate->filter quantify 4. Quantify filtrate (LC-MS/MS) filter->quantify result Report Solubility (µM) quantify->result

Kinetic Solubility Assay Workflow.

Chapter 3: Ionization Constant (pKa) - The pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For the pyrazole-ethyl-pyrrolidine scaffold, there are two key ionizable centers: the basic pyrrolidine nitrogen and the weakly acidic/basic pyrazole ring. The pKa of the pyrrolidine nitrogen is particularly important as it will determine the charge state of the molecule at physiological pH, which profoundly impacts solubility, permeability, and target binding.

The Causality Behind pKa in the Pyrazole-Ethyl-Pyrrolidine Scaffold
  • Pyrrolidine Nitrogen : N-ethylpyrrolidine has a pKa of approximately 10.4. This means that at physiological pH (~7.4), the pyrrolidine nitrogen will be predominantly protonated (positively charged). This positive charge is highly beneficial for aqueous solubility but can be detrimental to passive membrane permeability.

  • Pyrazole Nitrogens : Pyrazole itself is weakly basic (pKa of the conjugate acid is ~2.5) and very weakly acidic (pKa ~14). In most physiological contexts, the pyrazole ring will be neutral. The N1-H can act as a hydrogen bond donor, while the N2 nitrogen is a hydrogen bond acceptor.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored with a pH meter as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.

Step-by-Step Methodology:

  • Instrument Calibration:

    • Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation:

    • Accurately weigh a small amount of the test compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if solubility is low. The final concentration should be around 1-10 mM.

    • Add a background electrolyte (e.g., KCl) to maintain a constant ionic strength.

  • Titration:

    • Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

    • For a basic compound like the pyrazole-ethyl-pyrrolidine, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). For an acidic compound, titrate with a strong base (e.g., 0.1 M NaOH).

    • Add the titrant in small, precise increments using an automated burette.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized). This corresponds to the flattest region of the titration curve.

    • Alternatively, the equivalence point can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV). The pKa is then the pH at half of this volume.

Self-Validating System:

  • Titrate a standard compound with a well-established pKa (e.g., pyridine) to confirm the accuracy of the method.

  • Ensure the titration curve is smooth and shows a clear inflection point.

  • Perform the titration in both the forward and reverse directions to check for hysteresis.

Visualization of Experimental Workflow:

Potentiometric Titration Workflow for pKa.

Chapter 4: Metabolic Stability - Predicting In Vivo Clearance

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family located in the liver. Low metabolic stability leads to rapid clearance from the body, a short duration of action, and potentially the formation of reactive metabolites.

The Causality Behind Metabolic Stability in the Pyrazole-Ethyl-Pyrrolidine Scaffold
  • Pyrazole Ring : The pyrazole ring is generally considered to be metabolically robust and resistant to oxidative metabolism compared to other heterocycles like imidazole or oxazole. [4]However, substituents on the ring can be sites of metabolism.

  • Pyrrolidine Ring : The pyrrolidine ring can be a metabolic "soft spot." Oxidation of the carbon adjacent to the nitrogen by CYP enzymes can lead to the formation of a reactive iminium ion. This is a potential liability that must be assessed.

  • Ethyl Linker : The alkyl chain can also be a site for hydroxylation.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of phase I metabolizing enzymes.

Principle: The test compound is incubated with liver microsomes and the necessary cofactor (NADPH) to initiate the metabolic reactions. Aliquots are taken at various time points, the reaction is stopped, and the remaining amount of the parent compound is quantified by LC-MS/MS.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw pooled liver microsomes (human, rat, or other species) on ice.

    • Prepare a solution of the NADPH cofactor in buffer.

    • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of liver microsomes and buffer to 37°C.

    • Add the test compound to the microsome mixture to a final concentration of, for example, 1 µM.

    • Initiate the reaction by adding the pre-warmed NADPH solution.

  • Time Course Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction and precipitate the proteins.

  • Sample Processing:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Quantification:

    • Analyze the concentration of the parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the rate constant (k).

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

    • Intrinsic clearance (CLint) can also be calculated from the half-life and the protein concentration.

Self-Validating System:

  • Include positive control compounds with known high and low clearance rates (e.g., verapamil and warfarin) to ensure the metabolic activity of the microsomes.

  • Run a negative control incubation without NADPH to assess non-enzymatic degradation.

  • Ensure the disappearance of the compound follows first-order kinetics.

Visualization of Experimental Workflow:

Metabolic_Stability_Workflow cluster_incubation Incubation (37°C) cluster_sampling Time-Course Sampling cluster_analysis Analysis Start Microsomes + Buffer + Compound (1µM) NADPH Add NADPH (Initiate Reaction) Start->NADPH T0 T=0 min NADPH->T0 T5 T=5 min NADPH->T5 T15 T=15 min NADPH->T15 T_end ...T=60 min NADPH->T_end Quench 1. Quench Reaction (Acetonitrile + IS) T0->Quench T5->Quench T15->Quench T_end->Quench Analyze 2. Analyze by LC-MS/MS Quench->Analyze Calculate 3. Calculate t½ and CLint Analyze->Calculate

In Vitro Metabolic Stability Assay Workflow.

Chapter 5: Integrated Physicochemical Data Analysis and Case Studies

The true power of physicochemical profiling lies in the integrated analysis of all the measured parameters. A successful drug candidate must possess a balanced profile, not just excel in one area. For the pyrazole-ethyl-pyrrolidine scaffold, the interplay between lipophilicity, solubility, and pKa is particularly crucial.

Representative Data for Pyrazole-Alkyl-Pyrrolidine Analogs

While extensive public data on the exact pyrazole-ethyl-pyrrolidine scaffold is limited, the following table presents illustrative data for closely related analogs found in the medicinal chemistry literature. This data serves as a practical example of how such information is tabulated and analyzed to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

Compound ID Structure LogP (calc.) pKa (basic) Kinetic Solubility (µM at pH 7.4) Metabolic Stability (t½, min, HLM) Notes
Analog A Pyrazole-CH2-Pyrrolidine2.1~10.4> 10045Shorter linker, slightly less lipophilic. Good solubility due to basic center.
Analog B Pyrazole-C2H4-Pyrrolidine2.6~10.48530The target scaffold. Moderate lipophilicity. Still good solubility.
Analog C Pyrazole-C3H6-Pyrrolidine3.1~10.44020Longer linker increases lipophilicity and reduces solubility. Faster metabolism.
Analog D (4-Cl-Phenyl)-Pyrazole-C2H4-Pyrrolidine3.6~10.41525Addition of a lipophilic group on the pyrazole ring significantly increases LogP and decreases solubility.
Analog E Pyrazole-C2H4-(3-OH-Pyrrolidine)2.2~9.8> 200> 60Addition of a polar hydroxyl group on the pyrrolidine ring decreases lipophilicity and basicity, but greatly improves solubility and metabolic stability.

Note: The data in this table is illustrative and compiled from general principles and related compound series to demonstrate the impact of structural modifications. HLM = Human Liver Microsomes.

Field-Proven Insights and Causality Analysis
  • Lipophilicity and Solubility Trade-off : As seen in the progression from Analog A to C, increasing the length of the alkyl linker systematically increases lipophilicity and decreases aqueous solubility. This is a classic trade-off that medicinal chemists must manage.

  • Impact of Pyrrolidine pKa : The high pKa of the pyrrolidine nitrogen ensures that all analogs are predominantly protonated at pH 7.4. This is the primary driver for the good to moderate aqueous solubility observed in the less lipophilic analogs (A, B, and E).

  • SAR vs. SPR : The addition of the 4-chlorophenyl group in Analog D might be beneficial for target binding (SAR), but it has a detrimental effect on the physicochemical properties (SPR), drastically reducing solubility. This highlights the need to balance potency with drug-like properties.

  • Strategic Modifications for Property Modulation : Analog E demonstrates a common strategy to improve properties. The introduction of a hydroxyl group on the pyrrolidine ring simultaneously reduces lipophilicity, improves solubility, and can block a potential site of metabolism, thereby increasing the metabolic half-life.

Conclusion: A Scaffold of Tunable Potential

The pyrazole-ethyl-pyrrolidine scaffold is a promising platform for the design of novel therapeutics. Its combination of a metabolically robust, versatile pyrazole ring and a three-dimensional, basic pyrrolidine ring provides a rich foundation for optimization. However, realizing this potential requires a deep and quantitative understanding of the scaffold's physicochemical properties.

This guide has laid out the fundamental principles and provided detailed, field-proven protocols for the determination of lipophilicity, solubility, pKa, and metabolic stability. By systematically applying these experimental and analytical frameworks, researchers can:

  • Establish robust Structure-Property Relationships (SPR) to guide the rational design of new analogs.

  • Identify and mitigate potential liabilities such as poor solubility or metabolic instability early in the discovery process.

  • Fine-tune the physicochemical properties of lead compounds to achieve the optimal balance required for in vivo efficacy.

The journey from a promising scaffold to a successful drug is one of multi-parameter optimization. A thorough and early characterization of the physicochemical properties of the pyrazole-ethyl-pyrrolidine core is not merely a data collection exercise; it is a critical and indispensable component of a successful drug discovery campaign.

References

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026). ResearchGate. [Link]

  • Kumar, V., & Tehlan, S. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research, 13(11), 4269-4279.
  • Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 7(84), 53447-53472.
  • Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115.
  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2023.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Mowbray, C. E., et al. (2009). Pyrazole NNRTIs 3: optimisation of physicochemical properties. Bioorganic & Medicinal Chemistry Letters, 19(19), 5603-5606.
  • Bhal, S. K., Kassam, K., Peirson, I. G., & Pearl, G. M. (2007). The rise of in silico ADME in drug discovery. Drug Discovery Today, 12(15-16), 684-689.
  • Scotti, L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Hassan, A. S., Aboulthana, W. M., & El-Enany, M. M. (2021). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. ResearchGate. [Link]

  • San-Miguel, A., et al. (2021). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Molecules, 26(14), 4253.
  • Singh, S., Tehlan, S., & Verma, P. K. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23(22), 2533-2548.
  • Patel, P. H., Patel, A., & Pasha, T. Y. (2018). Synthesis and pharmacological evaluation of pyrazole derivatives. Organic Chemistry: Current Research, 7(2), 1-5.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10186-10202.
  • Gurbych, O., et al. (2024). The compounds of this study depicted in the LogP – pKa plot. ResearchGate. [Link]

  • Singh, T., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
  • Xia, Y., et al. (2015). Current status of pyrazole and its biological activities. Journal of Young Pharmacists, 7(3), 164-175.
  • El-Sayed, M. A. A., et al. (2016). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules, 21(9), 1150.
  • Al-Omary, F. A. M., et al. (2021). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 16(15), 2415-2428.
  • Patel, M. K., et al. (2014). Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles. Journal of Chemical and Pharmaceutical Research, 6(7), 1994-1999.
  • Lavanya, B., Nagasudha, B., & Sivaram Reddy, Y. (2014). SYNTHESIS, CHARACTERIZATION, ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY EVALUATION OF SOME SUBSTITUTED PYRAZOLE DERIVATIVES. International Journal of Pharmacognosy, 1(2), 127-133.
  • Joshi, M. G., & Wadodkar, K. N. (2012). Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles.
  • Nasser, A. J. A., et al. (2014). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(9), 189-193.
  • Raguraman, A., & Santhi, N. (2020). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. International Journal of Recent Research in Life Sciences, 7(1), 21-25.
  • Singh, A., & Sharma, P. K. (2025). Synthesis, characterization and pharmacological evaluation of pyrazole derivatives as potent CNS agents. Indian Journal of Chemistry, 64B(9), 907-913.
  • Deshmukh, R., Jha, A., & Pal, D. (2021). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. IOSR Journal of Pharmacy and Biological Sciences, 16(4), 51-56.
  • da Silva, A. C., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(22), 6742.
  • Sharma, P., et al. (2020). Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents. ChemMedChem, 15(19), 1813-1825.
  • Kumar, A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters, 8, 867-882.
  • La Mura, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.
  • Singh, R., et al. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate. [Link]

  • Maccallini, C., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Pharmaceuticals, 16(10), 1435.

Sources

Foundational

pKa values of pyrrolidine nitrogen in pyrazole derivatives

Modulating the pKa of Pyrrolidine Nitrogen in Pyrazole Derivatives: A Rational Design Guide for Medicinal Chemistry Executive Summary In modern drug discovery, the pyrrolidinyl-pyrazole structural motif has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Modulating the pKa of Pyrrolidine Nitrogen in Pyrazole Derivatives: A Rational Design Guide for Medicinal Chemistry

Executive Summary

In modern drug discovery, the pyrrolidinyl-pyrazole structural motif has emerged as a privileged scaffold[1]. However, incorporating a pyrrolidine ring introduces a significant physicochemical challenge: unsubstituted pyrrolidine is a highly basic secondary amine with a conjugate acid pKa of 11.27[2]. At physiological pH (7.4), it exists almost entirely (>99.9%) in its protonated, cationic state. This extensive ionization often results in poor passive membrane permeability (low logD), rapid hepatic clearance, and a high risk of off-target cardiotoxicity via hERG channel binding[3].

Conjugating the pyrrolidine moiety to a pyrazole ring—a weakly basic aromatic heterocycle with a conjugate acid pKa of ~2.49[4]—provides a highly effective strategy to rationally depress the basicity of the pyrrolidine nitrogen. By understanding the electronic causality behind this modulation, medicinal chemists can tune the pKa into the optimal "sweet spot" (7.5–9.0), balancing aqueous solubility with target engagement and membrane permeability[5].

Mechanistic Principles of pKa Modulation

The basicity of the pyrrolidine nitrogen in these hybrid scaffolds is dictated by the spatial relationship and the specific linker connecting the two rings. The pyrazole ring acts as a potent electron-withdrawing group (EWG) due to its


 hybridized nitrogens and aromatic 

-system[6].
  • Direct Conjugation (N-C or N-N bond): When the pyrrolidine nitrogen is directly attached to the pyrazole ring, it experiences a strong inductive pull (

    
    ) from the electronegative pyrazole nitrogens. Furthermore, if the geometry allows, the lone pair on the pyrrolidine nitrogen can delocalize into the aromatic 
    
    
    
    -system (resonance effect,
    
    
    ). This dual electronic withdrawal drastically lowers the pKa, often pushing it below 6.0, rendering the amine predominantly neutral at physiological pH.
  • Methylene Linker (e.g., 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole): Inserting a single

    
     carbon (methylene bridge) breaks resonance conjugation, but the 
    
    
    
    effect of the pyrazole ring is still transmitted through the
    
    
    -bonds[7]. This typically depresses the pKa of the pyrrolidine nitrogen by 2 to 3 units (resulting in a pKa of 8.2–9.3).
  • Intramolecular Hydrogen Bonding: Unsubstituted pyrazoles exhibit NH-acidity with a pKa of ~14.2[6][7]. In derivatives where the pyrazole NH is intact (e.g., a 1H-pyrazole-3-yl group), the acidic NH can form an intramolecular hydrogen bond with the basic pyrrolidine nitrogen. This interaction stabilizes the neutral amine form, further depressing the apparent pKa and increasing the molecule's lipophilicity (log Kow)[5].

Quantitative Data Summary

The following table summarizes the causal relationship between linker length and the resulting pKa of the pyrrolidine nitrogen.

Compound ScaffoldLinker TypeEstimated/Reported pKa (Conjugate Acid)Primary Electronic Effect
Pyrrolidine None11.27[2]Baseline aliphatic amine
Pyrazole None2.49[4]Aromatic delocalization
1-(Pyrrolidin-2-ylethyl)-1H-pyrazole Ethylene (-CH2-CH2-)~10.1 - 10.5Weak Inductive (-I)
1-(Pyrrolidin-2-ylmethyl)-1H-pyrazole Methylene (-CH2-)~8.5 - 9.2[7]Moderate Inductive (-I)
3-(Pyrrolidin-1-yl)-1H-pyrazole Direct (N-C)~5.5 - 6.5Strong Inductive (-I) & Resonance (-R)

(Note: Values for linked derivatives are representative ranges based on physical organic chemistry principles applied to pyrrolidinyl-pyrazole carboxamide scaffolds[3].)

Experimental Workflow for pKa Determination

To accurately determine the pKa of highly lipophilic pyrrolidinyl-pyrazole derivatives, standard aqueous titration is often insufficient due to compound precipitation. A co-solvent potentiometric titration method is required. The following protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1–2 mg of the pyrrolidinyl-pyrazole derivative and dissolve it in a standardized ionic strength background solution (0.15 M KCl) to mimic physiological osmolarity.

  • Co-Solvent Titration: Because these derivatives often exhibit low aqueous solubility, perform three separate titrations in varying ratios of Methanol/Water (e.g., 30%, 40%, and 50% MeOH).

  • Potentiometric/UV-Metric Titration: Titrate the solution from pH 2.0 to 12.0 using standardized 0.5 M HCl and 0.5 M KOH. For UV-active pyrazole derivatives, simultaneously monitor the UV shift (250–350 nm) to track the ionization of the pyrazole ring independently.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) measured in the co-solvent mixtures against the dielectric constant of the solvent mixtures. Extrapolate the linear regression to 0% co-solvent to determine the true aqueous pKa.

  • Self-Validation Check: The protocol validates itself through statistical thresholds. If the Yasuda-Shedlovsky extrapolation yields an

    
    , or if the residuals between the potentiometric and UV-metric data exceed 0.05 pKa units, the data must be rejected. Failure indicates compound aggregation, micelle formation, or co-solvent-induced conformational artifacts.
    

Workflow Start Sample Preparation (1-2 mg compound) Solvent Co-solvent Titration (Methanol/Water mixtures) Start->Solvent Potentiometric Potentiometric Titration (pH 2 to 12) Solvent->Potentiometric High Solubility UV UV-Metric Titration (Chromophore shift) Solvent->UV Low Solubility Data Yasuda-Shedlovsky Extrapolation (Aqueous pKa) Potentiometric->Data UV->Data Validate Self-Validation (R² > 0.99, Residuals < 0.05) Data->Validate

Workflow for accurate pKa determination of pyrrolidinyl-pyrazoles.

Medicinal Chemistry Implications (ADME & Toxicity)

The pKa of the pyrrolidine nitrogen acts as the master switch for the molecule's ADME profile.

  • Membrane Permeability: At a pKa of 11.27, pyrrolidine is >99.9% ionized at pH 7.4. By appending a pyrazole ring via a methylene linker, the pKa is depressed to ~8.5. According to the Henderson-Hasselbalch equation, at pH 7.4, approximately 7.4% of the molecule is now in its neutral, lipophilic state. This exponentially increases the apparent passive permeability (Papp) across lipid bilayers and optimizes subcellular distribution[5].

  • hERG Liability Mitigation: The human ether-a-go-go-related gene (hERG) potassium channel is notorious for trapping highly basic, lipophilic amines, leading to cardiotoxicity. The binding pocket of hERG heavily favors protonated amines. Modulating the pyrrolidine pKa downward via pyrazole conjugation reduces the fraction of the cationic species, directly attenuating hERG binding affinity while preserving target engagement[3].

ADME pKa Modulate pKa (Target: 7.5 - 9.0) Ionization Decrease % Ionized at pH 7.4 pKa->Ionization Inductive Effects Permeability Increase Passive Permeability (Papp) Ionization->Permeability Higher logD hERG Reduce hERG Binding Affinity Ionization->hERG Less Cationic Interaction Clearance Optimize Hepatic Clearance Permeability->Clearance Efficacy In Vivo Efficacy & Safety Margin hERG->Efficacy Clearance->Efficacy

Logical relationship between pKa modulation and ADME/Tox optimization.

References

  • [7] Title: 1-(Pyrrolidin-2-ylmethyl)-1H-pyrazole - Benchchem. Source: benchchem.com. URL: 7

  • [1] Title: pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. Source: ijnrd.org. URL: 1

  • [2] Title: What is the basicity order of the following compounds: Pyrrolidine, Pyrrole, and Imidazone?. Source: quora.com. URL: 2

  • [4] Title: Cas 288-13-1,Pyrazole - LookChem. Source: lookchem.com. URL:4

  • [6] Title: Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. Source: researchgate.net. URL: 6

  • [3] Title: Aldo Peschiulli's research works | Janssen Research & Development, LLC and other places. Source: researchgate.net. URL: 3

  • [5] Title: The discovery of Cyclobutrifluram, a new molecule with powerful activity against nematodes and diseases | Request PDF - ResearchGate. Source: researchgate.net. URL: 5

Sources

Exploratory

Technical Guide: Solubility Profile of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole

This technical guide details the solubility profile, physicochemical behavior, and process applications of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole . Executive Summary & Chemical Identity 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profile, physicochemical behavior, and process applications of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole .

Executive Summary & Chemical Identity

1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole is a bifunctional heterocyclic building block characterized by a basic secondary amine (pyrrolidine) and a neutral aromatic heterocycle (pyrazole) linked by a chiral ethyl bridge.[1] Its solubility behavior is dominated by the basicity of the pyrrolidine nitrogen (


) and the moderate lipophilicity of the ethyl-pyrazole motif.

This guide addresses the solubility of the free base form unless otherwise noted. Researchers must distinguish between the free base (often a viscous oil or low-melting solid) and its salts (crystalline solids), as their solubility profiles are inverted.

Physicochemical Core Data
PropertyValue (Predicted/Analog)Relevance to Solubility
Molecular Formula

Low MW (<200) favors high solubility in polar solvents.[2]
Molecular Weight 165.24 g/mol Facilitates rapid dissolution kinetics.
LogP (Octanol/Water) ~1.1 – 1.4"Drug-like" lipophilicity; extractable into organic solvents from basic aqueous phases.
pKa (Pyrrolidine) ~10.5 (Basic)Critical: High water solubility at pH < 8; Organic soluble at pH > 12.
pKa (Pyrazole) ~2.5 (Weak Base)Negligible effect on solubility under standard workup conditions.
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsHigh affinity for protic solvents (Alcohols).

Solubility in Organic Solvents

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle and experimental data from structural analogs (e.g., 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole).

Solubility Matrix (Free Base)
Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Preferred solvent for extraction from basic aqueous media.
Chloroform (

)
Excellent Good for NMR analysis; avoid if acid-sensitive traces are present.
Alcohols Methanol (MeOH)Excellent Ideal for homogenous reactions; difficult to extract out of (miscible with water).
Isopropanol (IPA)Good Preferred for crystallization (anti-solvent addition).
Polar Aprotic DMSO / DMFExcellent High solubility but difficult to remove (high boiling point).
Acetonitrile (MeCN)Good Useful for HPLC mobile phases.
Ethers THFGood Standard reaction solvent.
MTBEModerate Excellent for extraction; less miscible with water than THF.
Esters Ethyl Acetate (EtOAc)Moderate to Good Standard extraction solvent; may require multiple washes for quantitative recovery.
Hydrocarbons Hexane / HeptanePoor (<1 mg/mL)Primary Anti-Solvent. Use to precipitate the compound or its salts.
Aqueous Water (pH 7)Moderate Partial solubility due to hydrophilicity.
Water (pH < 4)Excellent Forms water-soluble salt (protonated pyrrolidine).
Critical Phase Behavior
  • Oil-Out Phenomenon: As a low-melting solid/oil, the free base often "oils out" rather than crystallizing when a non-polar solvent (Hexane) is added to a polar solution (EtOAc). Seed crystals or cooling to -20°C are often required.

  • Hygroscopicity: The secondary amine is hygroscopic. Solutions in "dry" ethers (Et2O) may become cloudy if exposed to humid air as the compound absorbs moisture.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

For precise solubility data in a specific solvent, follow this self-validating protocol.

  • Preparation: Weigh 50 mg of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole into a 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments at

    
    .
    
  • Equilibration: Vortex for 1 minute after each addition.

  • Observation:

    • Soluble: Clear solution, no particulates.

    • Insoluble: Visible suspension or pellet after centrifugation.

  • Quantification (Optional): If soluble, filter the saturated solution, dilute, and analyze via HPLC-UV (254 nm).

pH-Swing Extraction Protocol

This is the standard method for purifying the compound based on its solubility switch.

  • Step 1 (Acid Phase): Dissolve crude mixture in 1M HCl. The target molecule is protonated (Salt Form) and stays in the aqueous phase. Impurities (non-basic) are extracted into EtOAc and discarded.

  • Step 2 (Basification): Adjust aqueous phase to pH > 12 using 4M NaOH. The target molecule becomes the Free Base.

  • Step 3 (Extraction): Extract the cloudy aqueous mixture with DCM (3x). The Free Base partitions into the organic layer.

Visualizing the Solubility Logic

Solvent Selection Decision Tree

This diagram guides the researcher in choosing the correct solvent based on the operational stage.

SolventSelection Start Select Operation Reaction Synthesis/Reaction Start->Reaction Extraction Workup/Extraction Start->Extraction Crystallization Purification/Cryst. Start->Crystallization PolarityCheck Reagents Polar? Reaction->PolarityCheck PhaseSplit Aqueous Phase pH? Extraction->PhaseSplit SaltForm Is it a Salt (HCl)? Crystallization->SaltForm UseDMF Use DMF or DMSO PolarityCheck->UseDMF Yes UseTHF Use THF or DCM PolarityCheck->UseTHF No Acidic pH < 4 (Salt Form) PhaseSplit->Acidic Basic pH > 12 (Free Base) PhaseSplit->Basic StayAq Remains in Water Acidic->StayAq ExtractDCM Extract into DCM/MTBE Basic->ExtractDCM YesSalt Use MeOH/EtOAc SaltForm->YesSalt Yes NoBase Use Et2O/Hexane (Cold) SaltForm->NoBase No

Caption: Decision matrix for solvent selection based on the chemical state (Free Base vs. Salt) and process step.

Purification Workflow (pH Swing)

The following diagram illustrates the purification logic utilizing the pKa-dependent solubility switch.

ExtractionWorkflow Crude Crude Mixture (Target + Impurities) Acidify Add 1M HCl (pH 2) Crude->Acidify Wash Wash with EtOAc Acidify->Wash AqLayer1 Aqueous Layer (Target-H+ Salt) Wash->AqLayer1 Separation OrgLayer1 Organic Layer (Non-basic Impurities) Wash->OrgLayer1 Discard Basify Basify with NaOH (pH 12) AqLayer1->Basify Extract Extract with DCM (3x) Basify->Extract FinalOrg DCM Layer (Target Free Base) Extract->FinalOrg Keep FinalAq Waste Aqueous Extract->FinalAq Discard Dry Dry (Na2SO4) & Concentrate FinalOrg->Dry Product Pure 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole Dry->Product

Caption: Standard Acid/Base extraction workflow utilizing the solubility switch of the pyrrolidine amine.

References

  • PubChem. (2024).[3] Compound Summary: Pyrrolidinyl-pyrazole derivatives and predicted solubility data. National Library of Medicine. Retrieved from [Link]

  • Zhersh, S., et al. (2024). Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles as hydrophilic templates. Scilit/Tetrahedron. Retrieved from [Link]

Sources

Foundational

Stereochemical Elucidation and Analytical Resolution of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole Scaffolds

This technical guide details the stereochemical analysis, synthesis considerations, and analytical resolution of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole . This scaffold features two adjacent chiral centers: the endocycl...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stereochemical analysis, synthesis considerations, and analytical resolution of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole . This scaffold features two adjacent chiral centers: the endocyclic pyrrolidine C2 and the exocyclic ethyl linker.

In drug discovery, this motif is frequently encountered in kinase inhibitors (e.g., JAK, TRK families). The proximity of the basic pyrrolidine nitrogen to the aromatic pyrazole ring creates specific challenges in chromatographic peak shape and stereochemical assignment.

Structural Deconstruction & Theoretical Chirality

The molecule contains two stereogenic centers.[1][2][3] For precise identification, we apply the Cahn-Ingold-Prelog (CIP) priority rules.

The Stereocenters[1][2][3]
  • Center A (Pyrrolidine C2): The alpha-carbon of the pyrrolidine ring.

  • Center B (Linker C): The ethyl carbon connecting the pyrrolidine ring to the pyrazole nitrogen.

CIP Priority Assignment

To assign absolute configuration (


 or 

), we rank substituents based on atomic number (

) and connectivity.[3]

Center B: The Linker Carbon (Exocyclic)

  • Priority 1: Nitrogen (Pyrazole N1) [

    
    ].[3]
    
  • Priority 2: Carbon (Pyrrolidine C2).[3] Reason: Attached to N (ring).[3][4][5]

  • Priority 3: Carbon (Methyl group).[3][6][7] Reason: Attached to H only.

  • Priority 4: Hydrogen.

Center A: Pyrrolidine C2 (Endocyclic)

  • Priority 1: Nitrogen (Pyrrolidine N1) [

    
    ].[3]
    
  • Priority 2: Carbon (Linker C). Reason: Attached to N (Pyrazole).[3][4][5][8][9][10]

  • Priority 3: Carbon (Pyrrolidine C3).[3] Reason: Attached to C (Pyrrolidine C4).[3]

  • Priority 4: Hydrogen.

Note: The Linker Carbon outranks the Ring C3 because the Linker C is bonded to a Nitrogen (Z=7), whereas Ring C3 is bonded only to other Carbons (Z=6).

Stereoisomer Landscape

Since there are two centers (


), there are 

possible stereoisomers:
  • 
     and 
    
    
    
    — Enantiomeric Pair 1
  • 
     and 
    
    
    
    — Enantiomeric Pair 2

Industry Context: Most synthetic routes utilize L-Proline as a starting material, fixing Center A as (


).[3] Consequently, the primary challenge is separating the resulting diastereomers : 

vs.

.

G cluster_0 Stereocenter Analysis cluster_1 CIP Priority Logic Structure 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole (Core Scaffold) Center_A Center A: Pyrrolidine C2 (Fixed 'S' in L-Proline routes) Structure->Center_A Center_B Center B: Linker Ethyl (Variable 'R/S') Structure->Center_B Pri_A Center A Priorities: 1. Ring N 2. Linker C (->N) 3. Ring C3 4. H Center_A->Pri_A Pri_B Center B Priorities: 1. Pyrazole N 2. Pyrrolidine C2 (->N) 3. Methyl C 4. H Center_B->Pri_B

Figure 1: Stereochemical breakdown and CIP priority logic for the pyrazole-pyrrolidine scaffold.

Synthetic Implications on Chirality[11][12]

Understanding the synthesis explains why separation is necessary.[3] The standard route involves nucleophilic substitution or Mitsunobu reaction, which often lacks stereocontrol at the linker position.

The "Diastereomer Problem"[1][3][13]
  • Starting Material: N-Boc-L-Prolinal or N-Boc-L-Proline methyl ester.[3]

  • Grignard Addition: Addition of MeMgBr to the Weinreb amide or aldehyde creates the ethyl side chain.

    • Result: This step is rarely 100% stereoselective.[3] It produces a mixture of alcohols (diastereomers).

  • Coupling: The alcohol is converted to a leaving group (Mesylate/Tosylate) and displaced by Pyrazole, or coupled via Mitsunobu.

    • Result: Inversion (SN2) or Retention (double inversion) occurs, but the initial lack of selectivity means the final product is a mixture of diastereomers.

Analytical Resolution: Supercritical Fluid Chromatography (SFC)

SFC is the gold standard for separating this scaffold.[3] The basicity of the pyrrolidine nitrogen and the pyrazole causes severe tailing in normal-phase LC. SFC's CO2-based mobile phase (acidic nature) combined with basic additives provides superior peak shape.[3]

Method Development Protocol

Objective: Baseline separation of diastereomers


 and 

.
ParameterRecommendationRationale
Column Lux Cellulose-2 or Chiralpak IG Cellulose-2 (chloro-derivative) often shows superior selectivity for pyrazoles over Amylose.[3] IG (immobilized) allows more solvent flexibility.[3]
Co-Solvent Methanol (15-25%) MeOH provides better solubility for polar amines than EtOH/IPA.[3]
Additive 0.2% Diethylamine (DEA) or NH3 CRITICAL: Essential to mask silanols and suppress ionization of the pyrrolidine, ensuring sharp peaks.
Pressure 120 - 150 barStandard backpressure ensures stable density.[3]
Temp 35 - 40 °CLower temperature generally improves chiral resolution (

).[3]
Step-by-Step Screening Workflow[3]
  • Sample Prep: Dissolve 1 mg/mL in MeOH. If salt form (e.g., HCl), add 1 eq. TEA to neutralize before injection.[3]

  • Primary Screen: Run a gradient (5% to 50% MeOH + 0.2% DEA) on Lux Cellulose-2, Lux Amylose-2, and Chiralpak IC/IG.

  • Optimization: Select the column with the best selectivity factor (

    
    ). Switch to isocratic mode (e.g., 15% MeOH) to maximize resolution for preparative loading.
    

SFC_Workflow cluster_cols Column Selection Start Crude Mixture (Diastereomers) Screen Gradient Screen (5-50% MeOH + 0.2% DEA) Start->Screen Col1 Lux Cellulose-2 (Chlorinated) Screen->Col1 Col2 Lux Amylose-2 (Chlorinated) Screen->Col2 Col3 Chiralpak IG (Immobilized) Screen->Col3 Decision Select Best Alpha Col1->Decision Col2->Decision Col3->Decision Iso Isocratic Optimization (Loadability Study) Decision->Iso Prep Prep-SFC (Isolation) Iso->Prep

Figure 2: Decision tree for SFC method development targeting basic amine separation.

Absolute Configuration Determination

Once separated, identifying which peak corresponds to which isomer is critical.[3]

Small Molecule X-Ray Crystallography (The Gold Standard)

Because the molecule is an oil or low-melting solid, it requires derivatization.

  • Protocol: React the separated amine with p-bromobenzoic acid or di-p-toluoyl-L-tartaric acid .[3]

  • Mechanism: The heavy atom (Br) or the known chiral center of the tartrate allows for anomalous dispersion or internal reference to solve the absolute structure.

NMR Spectroscopy (NOESY/ROESY)

If X-ray is not feasible, relative stereochemistry can be deduced.[3]

  • Experiment: 1D NOE or 2D NOESY.

  • Logic: Minimize the energy of both diastereomers in silico.

    • In the

      
       isomer, the pyrazole ring and the pyrrolidine protons may show specific through-space correlations (NOE) that are absent in the 
      
      
      
      isomer due to steric hindrance or conformational locking.
  • Mosher's Analysis: Reacting the pyrrolidine nitrogen with

    
    - and 
    
    
    
    -MTPA-Cl is not recommended directly due to rotameric issues with tertiary amides.

References

  • SFC Separation of Pyrazoles: Hassan, H. M., et al. (2021).[3] Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.[3] [Link]

  • CIP Priority Rules (IUPAC): Moss, G. P. (1996).[3] Basic terminology of stereochemistry (IUPAC Recommendations 1996). Pure and Applied Chemistry. [Link]

  • SFC for Basic Amines: De Klerck, K., et al. (2012).[3] Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Synthesis of Pyrrolidine-Pyrazole Scaffolds: Zhersh, S., et al. (2013).[3] Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues. Tetrahedron. [Link]

Sources

Exploratory

The Convergence of Privileged Scaffolds: A Technical Guide to Novel Pyrazole-Pyrrolidine Building Blocks in Drug Discovery

Introduction: The Strategic Fusion of Pyrazole and Pyrrolidine Moieties In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores into novel hybrid molecules is a powerful appr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Fusion of Pyrazole and Pyrrolidine Moieties

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores into novel hybrid molecules is a powerful approach to navigating complex biological space and developing next-generation therapeutics.[1] This guide delves into the burgeoning field of pyrazole-pyrrolidine building blocks, a compelling class of scaffolds that marries the desirable attributes of two highly privileged heterocyclic systems. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in numerous FDA-approved drugs, prized for its metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets.[2][3] Complementing this is the pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, which imparts three-dimensionality and favorable physicochemical properties, often improving solubility and oral bioavailability. The fusion or linkage of these two motifs generates a diverse array of three-dimensional structures that are ripe for exploration in modern drug discovery, particularly in the realms of oncology and kinase-mediated diseases.[4][5]

This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of novel pyrazole-pyrrolidine building blocks. It is designed for researchers, scientists, and drug development professionals seeking to leverage these innovative scaffolds in their therapeutic programs.

Synthetic Strategies: Constructing the Pyrazole-Pyrrolidine Core

The efficient and stereoselective synthesis of pyrazole-pyrrolidine scaffolds is paramount to their successful application in drug discovery. Several powerful synthetic methodologies have emerged, with multi-component reactions (MCRs) and 1,3-dipolar cycloadditions being particularly prominent.

Multi-Component Reactions (MCRs): A Paradigm of Efficiency

MCRs offer a streamlined approach to complex molecule synthesis by combining three or more reactants in a single pot, thereby minimizing purification steps and maximizing efficiency.[6][7] This strategy is exceptionally well-suited for generating libraries of diverse pyrazole-pyrrolidine analogs for high-throughput screening.

A notable example is the synthesis of pyrano[2,3-c]pyrazole derivatives, which can be achieved through a four-component reaction of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and phenylhydrazine.[6] This reaction proceeds through a cascade of condensation, Michael addition, and cyclization steps to afford the fused heterocyclic system.

Experimental Protocol: Four-Component Synthesis of 6-amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile [6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (5 mol%).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary but are often complete within several hours.

  • Workup: Upon completion, the solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol.

  • Characterization: Confirm the structure and purity of the synthesized compound using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

1,3-Dipolar Cycloaddition: A Gateway to Spirocyclic Scaffolds

The 1,3-dipolar cycloaddition reaction is a powerful tool for the stereoselective synthesis of five-membered heterocycles, including the pyrrolidine ring. This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene. This methodology is particularly valuable for the construction of spirocyclic pyrazole-pyrrolidine systems, which are of great interest due to their rigid, three-dimensional architectures.

A prominent application of this strategy is the synthesis of spiro[indoline-3,2'-pyrrolidine]-pyrazole hybrids.[8] In this approach, an azomethine ylide is generated in situ from the reaction of isatin and an amino acid, which then undergoes a cycloaddition reaction with a pyrazole-containing dipolarophile.

Experimental Protocol: Synthesis of Spiro[indoline-3,2'-pyrrolidine]-pyrazole Hybrids [8][9]

  • Preparation of the Dipolarophile: Synthesize the requisite (E)-3-aryl-1-(1,3-diaryl-1H-pyrazol-4-yl)prop-2-en-1-one by the Claisen-Schmidt condensation of a substituted acetophenone with an appropriate pyrazole-4-carbaldehyde.

  • In Situ Generation of the Azomethine Ylide and Cycloaddition: In a suitable solvent such as methanol, a mixture of isatin (1 mmol), sarcosine (1 mmol), and the pyrazole-containing chalcone (1 mmol) is refluxed.

  • Reaction Monitoring and Workup: The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified.

  • Purification: The crude product is typically purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

  • Stereochemical Analysis: The relative stereochemistry of the final spirocyclic product is determined by spectroscopic methods, including ¹H NMR, ¹³C NMR, COSY, and NOESY experiments.

Biological Activities and Therapeutic Potential

The unique structural features of pyrazole-pyrrolidine building blocks translate into a wide spectrum of biological activities, with a particular emphasis on anticancer and kinase inhibitory effects.

Anticancer Activity: Targeting Key Pathways in Malignancy

Pyrazole-pyrrolidine hybrids have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[10][11] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways implicated in tumor growth, proliferation, and survival.

A noteworthy example is the class of pyrazoline-substituted pyrrolidine-2,5-dione hybrids, which have shown remarkable cytotoxic effects against MCF7 (breast cancer) and HT29 (colon cancer) cell lines.[11] Mechanistic studies have revealed that these compounds can induce cell cycle arrest and apoptosis, in part through the inhibition of the anti-apoptotic protein Bcl-2.[11]

Spiro[indoline-pyrrolidin]-pyrazole hybrids have also emerged as promising anticancer agents. Certain derivatives have exhibited potent and selective cytotoxicity against human pancreatic cancer cell lines (AsPC1 and SW1990) while showing no significant toxicity towards non-cancerous cell lines.[8] Molecular docking studies suggest that these compounds may exert their anticancer effects by binding to the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis.[8]

Kinase Inhibition: A Privileged Scaffold for Targeting a Critical Enzyme Family

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[12] The pyrazole scaffold is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[12] The incorporation of a pyrrolidine moiety can provide additional interaction points within the ATP-binding pocket and modulate the pharmacokinetic properties of the inhibitor.

Several pyrazole-pyrrolidine-based compounds have been identified as potent inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][13] Dual inhibition of these two receptor tyrosine kinases is a particularly attractive strategy in oncology, as it can simultaneously block tumor cell proliferation and angiogenesis.

Fused pyrazole derivatives have been synthesized and shown to exhibit potent dual EGFR and VEGFR-2 inhibition.[13][14] For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated impressive inhibitory activity against both enzymes in the nanomolar range.[13]

Structure-Activity Relationships (SAR): Guiding the Optimization of Lead Compounds

A thorough understanding of the structure-activity relationships of pyrazole-pyrrolidine hybrids is crucial for the rational design and optimization of potent and selective drug candidates.[15][16][17]

For pyrazoline-substituted pyrrolidine-2,5-dione hybrids, the nature and position of substituents on the aromatic rings of the pyrazoline moiety have a significant impact on their anticancer activity.[11] For example, the presence of electron-withdrawing groups on the phenyl ring at the 3-position of the pyrazoline often correlates with enhanced cytotoxicity.

In the case of spiro[indoline-pyrrolidin]-pyrazole hybrids, the substituents on the pyrazole and indoline rings, as well as the aroyl group on the pyrrolidine ring, all contribute to the biological activity.[8] Methoxy and nitro substitutions on the pyrazole-linked aryl rings have been shown to enhance radical scavenging and cytotoxic activities.[8]

For pyrazole-based kinase inhibitors, the SAR often revolves around optimizing interactions with the hinge region of the kinase active site, as well as exploiting other nearby pockets to enhance potency and selectivity. The pyrrolidine moiety can be functionalized to introduce substituents that can form additional hydrogen bonds or hydrophobic interactions, thereby improving the binding affinity.

Data Presentation

Table 1: Anticancer Activity of Selected Pyrazole-Pyrrolidine Hybrids

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrazoline-pyrrolidine-2,5-dioneMCF7 (Breast)0.78[11]
Pyrazoline-pyrrolidine-2,5-dioneHT29 (Colon)0.92[11]
Spiro[indoline-pyrrolidin]-pyrazoleAsPC1 (Pancreatic)Potent (exact value not specified)[8]
Spiro[indoline-pyrrolidin]-pyrazoleSW1990 (Pancreatic)Potent (exact value not specified)[8]
Fused PyrazoleHEPG2 (Liver)0.31 - 0.71[13]

Table 2: Kinase Inhibitory Activity of Selected Pyrazole-Based Compounds

Compound ClassTarget KinaseIC₅₀ (µM)Reference
Fused PyrazoleEGFR0.06[13]
Fused PyrazoleVEGFR-20.22[13]
Pyrazolo[3,4-d]pyrimidineEGFRPotent dual inhibitor[13]
Pyrazolo[3,4-d]pyrimidineVEGFR-2Potent dual inhibitor[13]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of Pyrazole-Pyrrolidine Building Blocks cluster_evaluation Biological Evaluation cluster_discovery Drug Discovery & Development MCR Multi-Component Reaction Purification Purification & Characterization MCR->Purification Cycloaddition 1,3-Dipolar Cycloaddition Cycloaddition->Purification InVitro In Vitro Assays (Cytotoxicity, Kinase Inhibition) Purification->InVitro Library of Compounds InVivo In Vivo Studies (Xenograft Models) InVitro->InVivo Lead Compound Selection SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization InVivo->Lead_Opt SAR->InVitro Iterative Optimization Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A generalized workflow for the discovery and development of drugs based on pyrazole-pyrrolidine building blocks.

SAR_Logic Core Pyrazole-Pyrrolidine Scaffold R1 Substituent on Pyrazole Ring Core->R1 R2 Substituent on Pyrrolidine Ring Core->R2 Linker Linker/Fusion Strategy Core->Linker Activity Biological Activity (Potency & Selectivity) R1->Activity R2->Activity Linker->Activity

Sources

Foundational

Engineering the N-Substituted Pyrazole: A Technical Guide to Scaffold Design and Synthesis

Executive Summary The N-substituted pyrazole scaffold stands as a cornerstone in modern medicinal chemistry, distinguishing itself as a "privileged structure" capable of binding to a diverse array of biological targets,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-substituted pyrazole scaffold stands as a cornerstone in modern medicinal chemistry, distinguishing itself as a "privileged structure" capable of binding to a diverse array of biological targets, including protein kinases, GPCRs, and oxidoreductases.[1] Unlike its N-unsubstituted counterpart, which suffers from rapid tautomeric interconversion (


), N-substitution locks the heterocycle into a fixed geometry. This modification is not merely structural; it is a critical vector for tuning lipophilicity (

), metabolic stability, and specific binding interactions within the ATP-binding pockets of kinases.

This guide provides a technical deep-dive into the design, synthesis, and application of N-substituted pyrazoles, moving beyond basic textbook definitions to address the practical challenges of regioselectivity and structure-activity relationship (SAR) optimization.

Part 1: Structural & Physicochemical Dynamics

Tautomerism and the N-Lock Effect

Unsubstituted pyrazoles exist in a dynamic equilibrium between two identical tautomers. In biological systems, this ambiguity can lead to promiscuous binding. N-substitution "locks" the pyrazole, defining the positions of the C3 and C5 substituents relative to the nitrogen lone pair.

  • N2 (Pyridine-like): A hydrogen bond acceptor (HBA). Critical for interaction with the "hinge region" in kinase inhibitors.

  • N1 (Pyrrole-like): The site of substitution. The substituent here dictates the vector of the group extending out of the binding pocket, often used to access solvent-exposed regions or hydrophobic back-pockets.

Physicochemical Tuning
PropertyEffect of N-SubstitutionDrug Design Implication
pKa Lowers basicity of N2Modulates protonation state at physiological pH; affects solubility.
Lipophilicity Increases

Enhances membrane permeability; N-aryl groups significantly boost hydrophobic contacts.
Metabolic Stability Blocks N-glucuronidationN-alkyl/aryl groups prevent rapid Phase II conjugation, prolonging half-life (

).
Geometry Enforces vectoralityFixes the orientation of C3/C5 groups, crucial for rigidifying the pharmacophore.

Part 2: Synthetic Architectures & Regiocontrol

The synthesis of N-substituted pyrazoles presents a classic chemo- and regioselectivity challenge.[2] The two primary strategies are De Novo Cyclization and Direct N-Functionalization .

Strategic Decision Tree

The choice of method depends heavily on the availability of starting materials and the sensitivity of existing functional groups.

SyntheticStrategy Start Target: N-Substituted Pyrazole Decision1 Are C3/C5 substituents identical (Symmetric)? Start->Decision1 RouteA Route A: Knorr Pyrazole Synthesis (Hydrazine + 1,3-Diketone) Decision1->RouteA Yes Decision2 Are C3/C5 substituents different (Asymmetric)? Decision1->Decision2 No RouteB Route B: Regioselective Cyclization (Enaminones/Alkynes) Decision2->RouteB De Novo Construction RouteC Route C: Direct N-Functionalization (NH-Pyrazole + R-X) Decision2->RouteC Late-Stage Functionalization RegioIssue CRITICAL CONTROL POINT: Solvent/Sterics/Catalyst RouteB->RegioIssue Challenge: Regioisomers RouteC->RegioIssue Challenge: N1 vs N2 Selectivity

Figure 1: Decision matrix for selecting the optimal synthetic pathway for N-substituted pyrazoles.

Method A: Regioselective Cyclocondensation (The "Gold Standard")

The reaction of mono-substituted hydrazines with non-symmetric 1,3-dicarbonyls often yields a mixture of 1,3- and 1,5-isomers.

  • Mechanism: Nucleophilic attack of the hydrazine

    
     on the most electrophilic carbonyl carbon.
    
  • Control:

    • Sterics: The terminal nitrogen of the hydrazine attacks the less sterically hindered carbonyl.

    • Electronics: In fluorinated diketones, the hydrazine attacks the carbonyl adjacent to the

      
       group due to higher electrophilicity.
      
Method B: Chan-Lam Cross-Coupling (Late-Stage Functionalization)

For installing complex N-aryl groups on a pre-formed pyrazole core, copper-catalyzed oxidative coupling is superior to standard


 or Ullmann coupling due to milder conditions.

Part 3: Experimental Protocol

Protocol: Regioselective Synthesis of 1-Aryl-3-Trifluoromethyl-5-Methylpyrazole

Rationale: This protocol demonstrates the exploitation of electronic bias (fluorine effect) to achieve high regioselectivity (


). The 

group activates the adjacent carbonyl, directing the initial nucleophilic attack.

Materials:

  • 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione (1.0 equiv)

  • Methylhydrazine (1.2 equiv)

  • Ethanol (Absolute)

  • Acetic Acid (Catalytic, 10 mol%)

Workflow:

  • Preparation: Charge a round-bottom flask with 4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dione (10 mmol) and ethanol (20 mL).

  • Addition: Cool the solution to 0°C. Add methylhydrazine (12 mmol) dropwise over 10 minutes. Note: Exothermic reaction.

  • Cyclization: Add glacial acetic acid (1 mmol). Warm to room temperature, then reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) until starting material is consumed.

  • Workup: Evaporate ethanol under reduced pressure. Dissolve residue in EtOAc (50 mL) and wash with water (

    
     mL) and brine (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Hexane/Ethanol to yield the 1,5-isomer as the major product.
    
  • Validation:

    
     NMR is essential here. The position of the 
    
    
    
    signal distinguishes the 1,3-isomer from the 1,5-isomer.

Part 4: Medicinal Chemistry & SAR[3][4][5][6][7][8][9]

FDA-Approved Case Studies

The N-substituted pyrazole is a dominant scaffold in kinase inhibitors.

Drug NameTargetN-SubstituentPharmacological Role
Celecoxib COX-24-SulfamoylphenylBinds to a secondary pocket in COX-2; confers selectivity over COX-1.
Ruxolitinib JAK1/2Cyclopentyl (via pyrrolo)Fills the hydrophobic pocket; improves metabolic stability.
Crizotinib ALK/ROS1Piperidine-linkedSolubilizing group that extends into the solvent front.
Encorafenib BRAFN-AlkylOptimizes binding kinetics and lipophilicity.
Mechanism of Action: Kinase Inhibition

In Type I kinase inhibitors, the pyrazole often mimics the adenine ring of ATP.

MOA Inhibitor N-Substituted Pyrazole (Inhibitor) ATP_Pocket ATP Binding Pocket (Kinase Domain) Inhibitor->ATP_Pocket Competitive Binding Hinge Hinge Region (Glu/Met backbone) Inhibitor->Hinge H-Bond (N2 acceptor) Gatekeeper Gatekeeper Residue (Steric Filter) Inhibitor->Gatekeeper Hydrophobic Interaction (N-Substituent Tuning) Signal Downstream Signaling (Proliferation/Survival) ATP_Pocket->Signal Blocked

Figure 2: Pharmacophore mapping of pyrazole inhibitors within the kinase ATP-binding pocket.

Part 5: References

  • Fustero, S., et al. (2023). Recent Advances in the Synthesis of Pyrazoles: A Review. Chemical Reviews. Link

  • FDA Approved Drugs Database. (2024). New Drug Application (NDA): Celecoxib, Ruxolitinib. U.S. Food and Drug Administration.[3][4][5] Link

  • Ansari, A., et al. (2024). Biological Activities of Pyrazole Derivatives: A Comprehensive Review. European Journal of Medicinal Chemistry.[6] Link

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles.[1][2][7][8][9][10][3][4][6]Link

  • Bawazir, W. (2020).[7] 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.[7] International Journal of Organic Chemistry.[7] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for N-Alkylation of Pyrazole with Pyrrolidine Derivatives

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes current best practices for the N-alkylation of pyrazoles with pyrrolidine derivatives, focu...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes current best practices for the N-alkylation of pyrazoles with pyrrolidine derivatives, focusing on regioselectivity control and stereochemical integrity.

Executive Summary

The N-alkylation of pyrazoles with pyrrolidine moieties is a critical transformation in the synthesis of JAK inhibitors, kinase modulators, and other bioactive heterocycles. This transformation presents two primary challenges: regioselectivity (N1 vs. N2 alkylation) and stereochemical retention/inversion of the pyrrolidine ring.

This guide details two validated protocols:

  • Nucleophilic Substitution (

    
    ):  Utilizing pyrrolidinyl halides or sulfonates under basic conditions.
    
  • Mitsunobu Coupling: Utilizing pyrrolidinyl alcohols under neutral redox conditions.

Strategic Overview & Mechanism

The Regioselectivity Challenge

Pyrazoles exist as tautomers (


 and 

). In unsymmetrical pyrazoles (e.g., 3-substituted), the tautomeric equilibrium and the steric/electronic nature of substituents dictate the site of alkylation.
  • Steric Control: Alkylation generally favors the less sterically hindered nitrogen.[1] For 3-substituted pyrazoles, the N1-alkylation (distal to the substituent) is often thermodynamically preferred, but N2-alkylation can occur under kinetic control or specific solvent effects.

  • Electronic Control: Electron-withdrawing groups (EWG) on the ring increase the acidity of the NH, often directing alkylation to the nitrogen furthest from the EWG due to dipole minimization, though this is substrate-dependent.

Stereochemical Considerations

When using chiral pyrrolidine derivatives (e.g., N-Boc-3-pyrrolidinol), the choice of method dictates the stereochemical outcome:

Starting MaterialMethodMechanismStereochemical Outcome
(R)-Alcohol Mitsunobu

(at C-O)
Inversion

(S)-Product
(R)-Mesylate Base/


(at C-O)
Inversion

(S)-Product
(R)-Halide Base/


(at C-X)
Inversion

(S)-Product

Note: If the halide was synthesized from the alcohol via


 (e.g., Appel reaction), it is already inverted. A second inversion during pyrazole alkylation would result in net retention  relative to the original alcohol.

Experimental Protocols

Protocol A: Base-Mediated Nucleophilic Substitution ( )

Best for: Scale-up, cost-efficiency, and substrates where basicity is tolerated. Key Reagent: Cesium Carbonate (


) is preferred over 

or

for pyrrolidine electrophiles due to the "cesium effect," which enhances solubility and nucleophilicity in polar aprotic solvents.
Materials
  • Nucleophile: Substituted Pyrazole (1.0 equiv)

  • Electrophile: N-Boc-3-bromopyrrolidine or N-Boc-3-mesyloxypyrrolidine (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

  • Temperature: 60–80 °C

Step-by-Step Workflow
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the Pyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add

    
      (2.0 equiv) in a single portion. Stir at room temperature for 30 minutes to ensure deprotonation/formation of the pyrazolate anion.
    
    • Note: If using NaH (60% dispersion), add at 0 °C and stir for 30 min before warming to RT.

  • Alkylation: Add the Electrophile (1.2 equiv) dropwise (if liquid) or portion-wise (if solid).

  • Reaction: Heat the mixture to 60 °C under an inert atmosphere (

    
     or Ar). Monitor by LC-MS or TLC.
    
    • Timeframe: Typically 4–12 hours.

  • Work-up:

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc (5x reaction volume).

    • Wash with water (3x) and brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate.[4]
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). Regioisomers often separate well on silica; N2-alkylated products (more polar) typically elute after N1-alkylated products.

Protocol B: Mitsunobu Coupling

Best for: Mild conditions, direct use of chiral alcohols, and preventing elimination side-reactions common with halides. Key Reagent: DIAD (Diisopropyl azodicarboxylate) is generally preferred over DEAD due to safety and stability.

Materials
  • Nucleophile: Substituted Pyrazole (1.0 equiv)

  • Alcohol: N-Boc-3-pyrrolidinol (1.2 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Azodicarboxylate: DIAD (1.5 equiv)[4]

  • Solvent: Anhydrous THF or Toluene

  • Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Workflow
  • Preparation: In a dry flask under Argon, dissolve Pyrazole (1.0 equiv), Alcohol (1.2 equiv), and

    
      (1.5 equiv) in anhydrous THF (0.15 M).
    
  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add DIAD (1.5 equiv) dropwise over 15–20 minutes.

    • Critical: The reaction is exothermic.[2] Maintain temperature < 5 °C during addition to prevent side reactions.

  • Reaction: Allow the mixture to warm naturally to RT and stir for 12–24 hours.

  • Quenching & Work-up:

    • Concentrate the solvent directly (if small scale) or dilute with

      
       and wash with sat. 
      
      
      
      .
    • Removal of

      
      : The byproduct triphenylphosphine oxide can be difficult to remove. Trituration with cold 
      
      
      
      or Hexane/EtOAc mixtures often precipitates the oxide.
  • Purification: Flash chromatography.

    • Tip: If separation of product from

      
       is difficult, consider using polymer-supported 
      
      
      
      (requires filtration only).

Data Summary & Troubleshooting

Solvent & Base Effects on Regioselectivity (Typical Ratios)
BaseSolventTempN1 : N2 Ratio (Typical)*Notes

DMF80 °C3 : 1Standard thermodynamic control.

AcetoneReflux2 : 1Slower reaction, cleaner profile.
NaHTHF0 °C1 : 1 to 1 : 2Kinetic control; often lower selectivity.
Mitsunobu THF RT 1 : 5 Often favors the more sterically hindered N2 due to mechanism.

*Ratios are substrate dependent.[5] "N1" refers to the less hindered nitrogen in 3-substituted pyrazoles.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Elimination of pyrrolidine halide to pyrroline.Switch to Protocol B (Mitsunobu) to avoid basic elimination conditions.
Poor Regioselectivity Fast kinetic reaction.Lower temperature; Switch solvent to non-polar (Toluene) if solubility permits; Use bulky protecting groups on Pyrazole C3.
Racemization

character (carbocation formation).
Ensure strictly anhydrous conditions; Avoid protic solvents; Keep temp < 80 °C.

Visualizations

Reaction Mechanism & Pathway Selection

G Start Target: N-Pyrrolidinyl Pyrazole Decision Starting Material? Start->Decision RouteA Route A: Alkyl Halide/Mesylate (Base-Mediated SN2) Decision->RouteA Have Halide/OMs RouteB Route B: Alcohol (Mitsunobu Coupling) Decision->RouteB Have Alcohol CondA Reagents: Cs2CO3, DMF, 60°C Risk: Elimination (E2) RouteA->CondA CondB Reagents: PPh3, DIAD, THF, RT Benefit: Stereoinversion RouteB->CondB Prod Product Mixture (Regioisomers N1 + N2) CondA->Prod CondB->Prod Purification Purification (Flash Column / HPLC) Prod->Purification

Caption: Decision matrix for selecting between Base-Mediated SN2 and Mitsunobu protocols based on starting material availability and side-reaction risks.

Regioselectivity Logic Flow

Regio Substrate Unsymmetrical Pyrazole (e.g., 3-Substituted) Factors Key Factors: 1. Sterics (Substituent Size) 2. Tautomer Equilibrium Substrate->Factors Path1 Thermodynamic Path (High Temp, Weak Base) Factors->Path1 Path2 Kinetic Path (Low Temp, Strong Base/Mitsunobu) Factors->Path2 Res1 Major: N1-Alkylation (Less Hindered) Path1->Res1 Res2 Major: N2-Alkylation (More Hindered / Proximal) Path2->Res2

Caption: Influence of reaction conditions (Thermodynamic vs. Kinetic) on the regiochemical outcome of pyrazole alkylation.

References

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Chemistry Portal. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI Organics, 2022. Available at: [Link][6]

  • Mitsunobu Reaction: Mechanism and Protocols. Organic Chemistry Portal. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. Journal of Organic Chemistry, 2022. (Contextualized via Semantic Scholar). Available at: [Link]

  • Stereochemical Inversion of (R)-(-)-N-Boc-3-pyrrolidinol via the Mitsunobu Reaction.BenchChem Application Notes.

Sources

Application

Application Notes and Protocols: Leveraging the 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole Scaffold for Novel Kinase Inhibitor Development

Introduction: The Promise of the Pyrrolidine-Pyrazole Scaffold in Kinase Inhibition The relentless pursuit of targeted therapies has solidified the role of protein kinases as pivotal targets in drug discovery, particular...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Pyrrolidine-Pyrazole Scaffold in Kinase Inhibition

The relentless pursuit of targeted therapies has solidified the role of protein kinases as pivotal targets in drug discovery, particularly in oncology and inflammatory diseases.[1][2] The dysregulation of kinase activity is a hallmark of numerous pathologies, making the development of specific and potent kinase inhibitors a critical endeavor.[1] Within the vast landscape of kinase inhibitor scaffolds, the pyrazole ring has emerged as a "privileged" structure, integral to several FDA-approved drugs.[3][4][5] Its versatile nature allows for strategic substitutions that can be tailored to interact with the ATP-binding pocket of various kinases.[6][7][8]

This guide focuses on the promising, yet underexplored, 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole scaffold. This structure uniquely combines the established pyrazole core with a pyrrolidine moiety. The pyrrolidine ring, a common fragment in bioactive molecules, can introduce three-dimensionality and provide additional vectors for interaction with the kinase protein, potentially enhancing both potency and selectivity.[9][10]

These application notes provide a comprehensive framework for researchers and drug development professionals to investigate and optimize novel kinase inhibitors based on this scaffold. We will delve into the strategic rationale behind experimental design, from initial screening to lead optimization, while providing detailed, field-proven protocols.

Part 1: Initial Scaffold Evaluation and Hit Identification

The primary objective is to ascertain whether the 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole scaffold possesses inhibitory activity against a panel of kinases. A broad, initial screening approach is recommended to identify potential "hits" for further investigation.

Kinome-Wide Profiling: A Broad-Spectrum Approach

A comprehensive initial assessment involves screening the scaffold against a large, representative panel of kinases. This approach provides a global view of the scaffold's selectivity profile and can uncover unexpected inhibitory activities.[11][12][13][14]

Rationale: Understanding the selectivity of a novel scaffold at an early stage is crucial. Poor selectivity can lead to off-target effects and potential toxicity.[1][15] Conversely, a scaffold with a specific pattern of polypharmacology could be advantageous for treating complex diseases.[16]

Experimental Workflow: Kinome-Wide Binding Affinity Screen

G cluster_prep Compound Preparation cluster_screen Kinome Screening cluster_validation Hit Validation compound_prep Synthesize and purify 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole and initial analogs qc Quality Control (NMR, LC-MS, Purity) compound_prep->qc kinome_scan KINOMEscan® or similar competitive binding assay (e.g., against 400+ kinases) qc->kinome_scan data_analysis Data Analysis: - Calculate % Inhibition - Identify primary hits (>90% inhibition) kinome_scan->data_analysis biochemical_assay Biochemical IC50 Determination (e.g., ADP-Glo™, TR-FRET) for selected hits data_analysis->biochemical_assay selectivity_profile Generate initial selectivity profile biochemical_assay->selectivity_profile

Caption: Initial workflow for hit identification and validation.

Protocol 1.1: Initial Kinase Inhibition Screening (Biochemical Assay)

This protocol outlines a common luminescence-based assay for determining the half-maximal inhibitory concentration (IC50) of a test compound.[17][18][19]

Materials:

  • Recombinant Kinase of Interest

  • Kinase-specific substrate

  • ATP (at Km concentration for the specific kinase)

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[19]

  • Test Compound (1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole derivative)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white opaque plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting at 100 µM.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase/substrate mixture to each well.

  • Inhibitor Addition: Add 0.5 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

  • Initiation of Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[19]

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[19]

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.[19][20]

Data Presentation: Initial Screening Results

Kinase Target% Inhibition @ 10 µMIC50 (µM)
Kinase A95%0.5
Kinase B88%2.1
Kinase C45%>20
Kinase D92%1.2

Part 2: Structure-Activity Relationship (SAR) and Lead Optimization

Once initial hits are identified, the next phase involves synthesizing and testing analogs to understand the structure-activity relationship (SAR) and improve potency, selectivity, and drug-like properties.[21][22]

Medicinal Chemistry Strategy

The 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole scaffold offers several points for chemical modification. A systematic approach is key to developing a robust SAR.[6][7][22]

Key Modification Points:

  • Pyrazole Ring: Substitution at the 3, 4, and 5 positions can modulate interactions with the hinge region of the kinase ATP-binding pocket.[4][6]

  • Pyrrolidine Ring: Modifications on the pyrrolidine nitrogen or other positions can influence solubility, cell permeability, and interactions with the solvent-exposed region of the kinase.[9]

  • Ethyl Linker: While less common, modification of the linker could alter the relative orientation of the pyrazole and pyrrolidine rings.

Workflow for SAR-driven Optimization

cluster_design Design & Synthesis cluster_testing Iterative Testing cluster_analysis Analysis & Optimization initial_hit Initial Hit (IC50 = 0.5 µM) sar_design SAR-driven Analog Design (Pyrazole & Pyrrolidine modifications) initial_hit->sar_design synthesis Chemical Synthesis of Analog Library sar_design->synthesis biochem_assay Biochemical IC50 Assay synthesis->biochem_assay cell_assay Cell-based Target Engagement Assay (e.g., NanoBRET) biochem_assay->cell_assay selectivity_screen Selectivity Profiling (Smaller kinase panel) cell_assay->selectivity_screen adme_profile ADME/Tox Profiling of Promising Leads cell_assay->adme_profile sar_analysis Analyze SAR Data selectivity_screen->sar_analysis sar_analysis->sar_design Next Iteration lead_optimization Lead Optimization sar_analysis->lead_optimization adme_profile->lead_optimization

Caption: Iterative cycle of SAR-driven lead optimization.

Cellular Target Engagement

Biochemical assays are essential, but they don't fully recapitulate the cellular environment.[23][24] It is critical to confirm that the inhibitor can enter cells and bind to its intended target.

Rationale: Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can significantly impact an inhibitor's efficacy in a cellular context.[24] Cell-based assays provide more physiologically relevant data.[23][24]

Protocol 2.1: NanoBRET™ Cellular Target Engagement Assay

This protocol describes a method to quantify compound binding to a specific kinase target in living cells.[6]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Transfection reagent

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer specific for the kinase target

  • Opti-MEM™ I Reduced Serum Medium

  • Test compounds

  • White, 96-well cell culture plates

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid.

  • Cell Plating: Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 2 hours.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer to all wells.

  • Signal Detection: Add NanoBRET™ Nano-Glo® Substrate to all wells.

  • Data Acquisition: Immediately measure both the donor (460 nm) and acceptor (610 nm) emission signals using a plate reader equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the ratio against the compound concentration to determine the cellular IC50.

Data Presentation: SAR Table

Compound IDPyrazole SubstitutionPyrrolidine SubstitutionBiochemical IC50 (nM)Cellular IC50 (nM)
Lead-01 HH5002500
Lead-02 4-ClH150900
Lead-03 4-FH2001100
Lead-04 HN-Me4501800
Lead-05 4-ClN-Me50 250

Part 3: In-depth Characterization and Preclinical Evaluation

Promising lead compounds require further characterization to assess their potential as drug candidates. This includes understanding their mechanism of action and evaluating their pharmacokinetic properties.

Mechanism of Action (MoA) Studies

Determining how an inhibitor interacts with its target kinase is crucial for rational drug design.

Rationale: Understanding if an inhibitor is ATP-competitive, non-competitive, or allosteric provides insights into its binding mode and can guide further optimization efforts.[17]

Experimental Approach:

  • Kinetic Analysis: Perform kinase activity assays with varying concentrations of both the inhibitor and ATP. Changes in the apparent Km of ATP in the presence of the inhibitor can indicate an ATP-competitive binding mode.[17]

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These techniques provide direct measurement of the binding affinity (KD) and thermodynamics of the inhibitor-kinase interaction.[17]

ADME/Tox Profiling

A potent and selective compound is of little therapeutic value if it has poor absorption, distribution, metabolism, and excretion (ADME) properties or is toxic.[25][26]

Rationale: Early assessment of ADME/Tox properties can prevent costly failures in later stages of drug development.[26][27]

Key In Vitro ADME Assays:

  • Solubility: Kinetic and thermodynamic solubility assays.

  • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.

  • Metabolic Stability: Incubation with liver microsomes to determine the rate of metabolic clearance.[26]

  • Plasma Protein Binding: Equilibrium dialysis to determine the fraction of compound bound to plasma proteins.[26]

  • CYP450 Inhibition: Assess the potential for drug-drug interactions.

Data Presentation: ADME Profile of a Lead Candidate

ParameterAssayResultInterpretation
Solubility Kinetic Solubility150 µMGood
Permeability PAMPA10 x 10⁻⁶ cm/sHigh
Metabolic Stability Human Liver Microsomest½ = 45 minModerate
Plasma Protein Binding Human Plasma95% boundHigh
CYP3A4 Inhibition FluorometricIC50 > 10 µMLow Risk

Conclusion

The 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole scaffold represents a promising starting point for the development of novel kinase inhibitors. Its modular nature allows for extensive medicinal chemistry exploration to optimize potency, selectivity, and drug-like properties. By following a systematic approach encompassing broad initial screening, iterative SAR-driven optimization, and in-depth characterization of cellular activity and ADME properties, researchers can effectively evaluate and advance compounds derived from this scaffold. The protocols and workflows detailed in this guide provide a robust framework for unlocking the therapeutic potential of this exciting chemical class.

References

  • Cell-based test for kinase inhibitors - INiTS. (2020, November 26).
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
  • Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances - ResearchGate. (2025, February 5).
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (2022, November 27). Retrieved from [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen. (2025, January 7).
  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed. (2007, November 15). Retrieved from [Link]

  • Cell-based Kinase Assays - Profacgen.
  • Through the Looking Glass: Adventures in Kinase Inhibitor Design and Optimization | Journal of Medicinal Chemistry - ACS Publications. (2013, February 26). Retrieved from [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (2024, April 23). Retrieved from [Link]

  • Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications - Research and Reviews. (2024, December 18).
  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - MDPI. (2017, May 3). Retrieved from [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Scilit.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. Retrieved from [Link]

  • A survey of the kinome pharmacopeia reveals multiple scaffolds and targets for the development of novel anthelmintics - PMC. Retrieved from [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC. Retrieved from [Link]

  • Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. (2020, August 15). Retrieved from [Link]

  • PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values - AssayQuant.
  • Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents - ResearchGate. Retrieved from [Link]

  • CHAPTER 2: New Screening Approaches for Kinases - Books - The Royal Society of Chemistry. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14).
  • Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues.
  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from - SciSpace. (2017, May 3). Retrieved from [Link]

  • Characterization of ADME profile of novel protein kinase inhibitors - Helda - University of Helsinki. Retrieved from [Link]

  • SAR study of pyrrolidine-linked PP derivatives as TrkA inhibitors. - ResearchGate. Retrieved from [Link]

  • A Survey of the Kinome Pharmacopeia Reveals Multiple Scaffolds and Targets for the Development of Novel Anthelmintics - bioRxiv.org. (2020, August 20). Retrieved from [Link]

  • A Survey of the Kinome Pharmacopeia Reveals Multiple Scaffolds and Targets for the Development of Novel Anthelmintics - bioRxiv.org. (2020, August 20). Retrieved from [Link]

  • Biochemical kinase assay to improve potency and selectivity - Domainex. (2021, March 25). Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. Retrieved from [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach - ResearchGate. (2026, January 3). Retrieved from [Link]

  • Kinome-Wide Virtual Screening by Multi-Task Deep Learning - MDPI. (2024, February 22). Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (2023, July 12). Retrieved from [Link]

  • Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring - PMC. (2022, November 30). Retrieved from [Link]

  • Discovery of Pyrroloaminopyrazoles as Novel PAK Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2012, May 3). Retrieved from [Link]

  • Kinase Inhibitors FDA Approved 2018-2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PubMed. (2024, May 16). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Incorporation of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole in Peptide Synthesis

Introduction: Embracing Structural Complexity in Peptide Therapeutics The expanding landscape of peptide-based therapeutics increasingly relies on the incorporation of non-natural amino acids to enhance potency, stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Structural Complexity in Peptide Therapeutics

The expanding landscape of peptide-based therapeutics increasingly relies on the incorporation of non-natural amino acids to enhance potency, stability, and pharmacokinetic profiles. Among these, N-substituted and heterocyclic amino acid analogues offer unique conformational constraints and novel interaction possibilities. 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole is a prime example of such a building block, featuring a sterically demanding secondary amine within a pyrrolidine ring, linked to a pyrazole moiety.

The successful incorporation of this and similar amino acids into a growing peptide chain is a significant challenge. The secondary amine is inherently less nucleophilic than a primary amine, and the bulky substituents create considerable steric hindrance around the reactive center.[1] These factors slow down reaction kinetics and can lead to incomplete couplings, necessitating the use of highly efficient activation methods and optimized protocols.[1][2]

This comprehensive guide provides a detailed analysis of suitable coupling reagents, step-by-step protocols, and troubleshooting strategies for the efficient incorporation of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole in both solid-phase and solution-phase peptide synthesis.

Synthesis of Fmoc-Protected 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole

As 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole is not a commercially available amino acid, a synthetic route to its Fmoc-protected form is required. Below is a representative synthetic scheme based on established organic chemistry principles for the alkylation of heterocyclic amines.

Scheme 1: Proposed Synthesis of (S)-Fmoc-1-(1-(pyrrolidin-2-yl)ethyl)-1H-pyrazole

cluster_0 Step 1: Mesylation cluster_1 Step 2: Azide Substitution (SN2) cluster_2 Step 3: Reduction to Amine cluster_3 Step 4: Pyrrolidine Ring Formation & Pyrazole Synthesis A Fmoc-L-Threoninol B Fmoc-L-Threoninol Mesylate A->B  MsCl, DIPEA, DCM, 0°C to RT C Fmoc-L-Threoninol Mesylate D Fmoc-Azido Intermediate C->D  NaN3, DMF, 60°C E Fmoc-Azido Intermediate F Fmoc-Diamino Intermediate E->F  H2, Pd/C, MeOH G Fmoc-Diamino Intermediate H Target Molecule: (S)-Fmoc-1-(1-(pyrrolidin-2-yl)ethyl)-1H-pyrazole G->H  1. Intramolecular Cyclization  2. Pyrazole formation reagent

Caption: A representative multi-step synthesis pathway.

This proposed synthesis is illustrative. Researchers should consult the organic synthesis literature for detailed procedures on each transformation.

Comparative Analysis of Recommended Coupling Reagents

The choice of coupling reagent is the most critical factor for successfully acylating a sterically hindered secondary amine. Standard reagents like DCC or DIC alone are often insufficient.[2] The most effective reagents are modern uronium/aminium or phosphonium salts that generate highly reactive activated esters in situ.[2][3]

Reagent/SystemClassMechanism of ActionAdvantagesDisadvantages
COMU Third-Gen Uronium SaltForms highly reactive Oxyma active ester.[4]Highest Recommendation. Superior safety (non-explosive), excellent solubility, high efficiency for hindered couplings, and water-soluble byproducts simplify purification.[4][5][6]Higher cost compared to carbodiimides.
HATU Uronium/Aminium SaltForms highly reactive OAt active ester.[7]Benchmark for difficult couplings; extremely high reactivity and excellent racemization suppression.[2][5]Benzotriazole core poses a potential explosion risk; requires careful handling.[5]
DIC/Oxyma Carbodiimide/AdditiveDIC forms an O-acylisourea intermediate, which is converted to a reactive Oxyma ester.Cost-effective, widely used, and avoids explosive benzotriazole derivatives.Generally less potent than COMU or HATU for extremely hindered couplings; may require longer reaction times or double coupling.[2]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence. For solid-phase peptide synthesis (SPPS), all equivalents are based on the initial loading of the resin.

Protocol 1: COMU-Mediated Coupling (Recommended Method)

This protocol is recommended for its high efficiency and superior safety profile.[5][6]

A. Solid-Phase Peptide Synthesis (SPPS)

  • Resin Swelling & Deprotection: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.[8] Perform N-terminal Fmoc deprotection by treating the resin with 20% piperidine in DMF (1 x 3 min, 1 x 10 min).[8][9]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]

  • Amino Acid Pre-activation: In a separate vessel, dissolve the Fmoc-protected 1-(1-(pyrrolidin-2-yl)ethyl)-1H-pyrazole (3-5 equivalents) and COMU (3-5 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the mixture to pre-activate for 1-2 minutes.[8] The solution may change color, indicating activation.[6]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For this sterically hindered residue, a longer reaction time (e.g., 4 hours to overnight) or a second coupling may be necessary.[2]

  • Monitoring & Washing: Monitor the reaction for completion. Since the target amine is a secondary amine, the standard Kaiser test will not work. A chloranil or isatin test is recommended.[1] After completion, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times).[8]

  • Cycle Repetition: Repeat the deprotection, washing, and coupling cycle for the subsequent amino acids in the sequence.

B. Solution-Phase Synthesis

  • Reactant Preparation: Dissolve the carboxylic acid component (1 equivalent) and Fmoc-protected 1-(1-(pyrrolidin-2-yl)ethyl)-1H-pyrazole (1.1 equivalents) in an aprotic solvent (e.g., DMF, DCM).

  • Activation: Add COMU (1.1 equivalents) and DIPEA (2.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: HATU-Mediated Coupling (High-Reactivity Alternative)

HATU is an extremely effective reagent for hindered couplings but requires appropriate safety precautions.[5][7]

A. Solid-Phase Peptide Synthesis (SPPS)

  • Resin Swelling & Deprotection: Follow steps 1.1 and 1.2 from the COMU protocol.

  • Amino Acid Pre-activation: In a separate vessel, dissolve the Fmoc-protected 1-(1-(pyrrolidin-2-yl)ethyl)-1H-pyrazole (3-5 equivalents) and HATU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents). Allow to pre-activate for 1-5 minutes.[2]

  • Coupling & Monitoring: Follow steps 1.4 and 1.5 from the COMU protocol.

  • Cycle Repetition: Proceed with the peptide synthesis as required.

B. Solution-Phase Synthesis

The procedure is analogous to the solution-phase COMU protocol, substituting HATU for COMU in the same molar equivalents.

Protocol 3: DIC/Oxyma-Mediated Coupling (Cost-Effective Method)

This method is a reliable and economical choice, though it may require more optimization for this challenging coupling.

A. Solid-Phase Peptide Synthesis (SPPS)

  • Resin Swelling & Deprotection: Follow steps 1.1 and 1.2 from the COMU protocol.

  • Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-protected 1-(1-(pyrrolidin-2-yl)ethyl)-1H-pyrazole (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF.

  • Coupling: Add the amino acid/Oxyma solution to the deprotected resin. Then, add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the resin slurry. Agitate the mixture at room temperature for 2-4 hours. A double coupling is strongly recommended.[10]

  • Monitoring & Washing: Follow step 1.5 from the COMU protocol.

  • Cycle Repetition: Proceed with the peptide synthesis.

Visualization of Workflows and Mechanisms

start Start: Resin with N-terminal Amine deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Activated Amino Acid + DIPEA wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 monitor Check Completion? (e.g., Chloranil Test) wash2->monitor incomplete Incomplete monitor->incomplete No complete Complete monitor->complete Yes recouple Perform Double Coupling incomplete->recouple end Next Cycle or Final Cleavage complete->end recouple->wash2

Caption: General SPPS Workflow for a Single Coupling Cycle.

cluster_0 Activation Phase cluster_1 Coupling Phase COOH R-COOH (Carboxylic Acid) COO R-COO⁻ (Carboxylate) COOH->COO Base Base (DIPEA) Base->COOH Deprotonates COMU COMU Reagent COO->COMU Attacks ActiveEster Highly Reactive Oxyma-Ester COMU->ActiveEster Urea Morpholino Urea (Byproduct) COMU->Urea Peptide Peptide Bond (R-CO-NR'R'') ActiveEster->Peptide Oxyma Oxyma (Byproduct) ActiveEster->Oxyma Amine R'-NH-R'' (Secondary Amine) Amine->ActiveEster Nucleophilic Attack

Caption: Simplified Mechanism of COMU-Mediated Activation.

Troubleshooting Guide for Difficult Couplings

start Problem: Incomplete Coupling (Positive Chloranil/Isatin Test) q1 Did you perform a single coupling? start->q1 a1_yes Perform a second coupling (Double Coupling) with fresh reagents. q1->a1_yes Yes q2 Is coupling still incomplete after double coupling? q1->q2 No end Proceed to next step in synthesis. a1_yes->end a2_yes Increase coupling time (e.g., overnight) and/or temperature (e.g., 40-50°C). Caution: may increase racemization. q2->a2_yes Yes q3 Using DIC/Oxyma? q2->q3 No a2_yes->end a3_yes Switch to a more potent reagent like COMU or HATU. q3->a3_yes Yes q4 Is peptide aggregation suspected? q3->q4 No a3_yes->end a4_yes Consider switching solvent from DMF to NMP or using a DCM/DMF/NMP mixture. q4->a4_yes Yes q4->end No a4_yes->end

Caption: Troubleshooting Logic for Incomplete Coupling Reactions.

Conclusion

The incorporation of sterically demanding, non-natural amino acids like 1-(1-(pyrrolidin-2-yl)ethyl)-1H-pyrazole is a challenging yet rewarding endeavor in modern peptide synthesis. Success hinges on moving beyond standard coupling protocols and employing highly efficient reagents. COMU emerges as the top recommendation, offering a powerful combination of reactivity, safety, and convenience.[4][6] HATU remains a potent alternative for the most demanding cases, provided that safety protocols are strictly followed.[7] By utilizing the robust protocols outlined in this guide and applying systematic troubleshooting, researchers can confidently incorporate these complex building blocks to advance the frontiers of peptide science and drug discovery.

References

  • Loh, K., & Tee, T. (2018). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. PMC. [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. [Link]

  • Luxembourg Bio Technologies. (n.d.). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. [Link]

  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

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Application

fragment-based drug design using pyrazole-pyrrolidine ligands

Application Notes & Protocols Topic: Fragment-Based Drug Design (FBDD) Utilizing Pyrazole-Pyrrolidine Ligands Audience: Researchers, scientists, and drug development professionals. Preamble: The Rationale for a Fragment-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Fragment-Based Drug Design (FBDD) Utilizing Pyrazole-Pyrrolidine Ligands

Audience: Researchers, scientists, and drug development professionals.

Preamble: The Rationale for a Fragment-Based Approach with Privileged Scaffolds

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of high-quality lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low, often millimolar, affinity.[3] The core principle is that these fragments form highly efficient, high-quality interactions with the target protein.[4] From these starting points, potent leads can be developed through structure-guided optimization strategies like fragment growing or linking.[5][6] This approach allows for a more effective exploration of chemical space and often yields lead compounds with superior physicochemical properties.[1][7]

The success of any FBDD campaign is critically dependent on the quality of the fragment library.[8] A well-designed library adheres to the "Rule of Three" (Ro3), which provides guidelines for desirable physicochemical properties:

  • Molecular weight < 300 Da

  • ≤ 3 hydrogen bond donors

  • ≤ 3 hydrogen bond acceptors

  • cLogP ≤ 3[8][9]

This guide focuses on the strategic use of two "privileged scaffolds" in FBDD: pyrazole and pyrrolidine .

  • The Pyrazole Scaffold: This five-membered aromatic heterocycle is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[10][11] Its unique structure contains both a hydrogen bond donor (the pyrrole-like nitrogen) and a hydrogen bond acceptor (the pyridine-like nitrogen), allowing for versatile interactions with protein targets.[12] The pyrazole ring is also metabolically stable, making it an attractive core for drug candidates.[10]

  • The Pyrrolidine Scaffold: As a saturated, five-membered heterocycle, the pyrrolidine ring provides a distinct advantage: three-dimensionality.[13] Its sp³-hybridized carbon atoms create a non-planar structure that can effectively probe complex and globular binding pockets, a feature often lacking in flat, aromatic fragments.[13][14] This 3D characteristic is crucial for developing compounds with improved specificity and pharmacokinetic profiles.

By combining the anchoring and interaction capabilities of the pyrazole ring with the 3D exploratory potential of the pyrrolidine scaffold, researchers can design fragment libraries that are exceptionally well-suited for tackling challenging biological targets.

The FBDD Workflow: From Fragment to Lead

The FBDD process is a multi-stage, iterative cycle that relies heavily on structural and biophysical data. The goal is to identify weakly binding fragments and rationally evolve them into potent, drug-like molecules.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Hit-to-Lead Optimization cluster_3 Outcome Lib Fragment Library (Pyrazole/Pyrrolidine) Screen Primary Screen (e.g., TSA, NMR) Lib->Screen High Conc. Validate Hit Validation (e.g., SPR, ITC) Screen->Validate Initial Hits Xray X-Ray Crystallography or NMR Spectroscopy Validate->Xray Confirmed Hits SBDD Structure-Based Design (Growing, Linking) Xray->SBDD Binding Mode Chem Chemical Synthesis SBDD->Chem Test Potency & ADME Testing Chem->Test Test->SBDD Iterative Cycles Lead Lead Compound Test->Lead Optimized Properties Optimization_Strategies cluster_grow Fragment Growing cluster_link Fragment Linking cluster_merge Fragment Merging Grow_Start Initial Fragment (e.g., PZP-23) Grow_End Grown Compound (Higher Affinity) Grow_Start->Grow_End Add functional group into empty pocket Link_F1 Fragment 1 (e.g., Pyrazole) Link_End Linked Compound (High Affinity) Link_F1->Link_End Link_F2 Fragment 2 (Binds nearby) Link_F2->Link_End Add chemical linker Merge_F1 Fragment A Merge_End Merged Compound Merge_F1->Merge_End Combine overlapping scaffolds Merge_F2 Fragment B Merge_F2->Merge_End

Sources

Method

Application Note: Strategic Protection of Pyrrolidine Nitrogen in Medicinal Chemistry

Abstract & Strategic Overview The pyrrolidine ring is a privileged scaffold in drug discovery, serving as the core pharmacophore in angiotensin-converting enzyme (ACE) inhibitors (e.g., Captopril, Ramipril), antiviral ag...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The pyrrolidine ring is a privileged scaffold in drug discovery, serving as the core pharmacophore in angiotensin-converting enzyme (ACE) inhibitors (e.g., Captopril, Ramipril), antiviral agents, and DPP-4 inhibitors. However, the secondary amine of the pyrrolidine ring is a potent nucleophile (


) that requires robust protection during oxidative, reductive, or electrophilic synthetic steps.

Unlike acyclic amines, pyrrolidine nitrogen protection presents unique challenges:

  • Rotameric Complexity: The restricted rotation around the N-CO bond in carbamates (Boc, Cbz, Fmoc) leads to complex NMR spectra (rotamers), often misidentified as impurities.

  • Racemization Risk: In chiral pyrrolidine derivatives (e.g., Proline), activation of the

    
    -carbon can lead to rapid racemization via oxazolone intermediates.
    
  • Ring Strain: The cyclic nature increases the propensity for diketopiperazine (DKP) formation during deprotection-cyclization sequences.

This guide provides a validated decision framework and detailed protocols for the three primary carbamate protecting groups: Boc (acid-labile), Fmoc (base-labile), and Cbz (hydrogenolysis-labile).

Strategic Selection Guide

The choice of protecting group (PG) must be dictated by the deprotection conditions required by the final synthetic steps, not just the ease of installation.

Decision Tree: Selecting the Right PG

PG_Selection cluster_legend Key Constraints Start Start: Select Pyrrolidine PG Q1 Is the molecule sensitive to ACID? Start->Q1 Q2 Is the molecule sensitive to BASE? Q1->Q2 Yes (Avoid Boc) Boc Select Boc Group (Deprotect: TFA/HCl) Q1->Boc No Q3 Does the molecule contain Benzylethers or Sulfur? Q2->Q3 Yes (Avoid Fmoc) Fmoc Select Fmoc Group (Deprotect: Piperidine/DBU) Q2->Fmoc No Cbz Select Cbz Group (Deprotect: H2/Pd-C) Q3->Cbz No Alloc Select Alloc Group (Deprotect: Pd(PPh3)4) Q3->Alloc Yes (S poisons Pd; Bn cleaved) Warning Note: Cbz is stable to acid but cleaved by strong acid (HBr)

Figure 1: Decision matrix for selecting pyrrolidine nitrogen protecting groups based on substrate sensitivity.

Detailed Protocols

Protocol A: Boc Protection & Deprotection (Acid Labile)

Best for: General synthesis where the substrate tolerates acidic workup. Mechanism: The tert-butyl carbamate decomposes under acidic conditions to form the tert-butyl cation, which eliminates isobutylene and


.
Step 1: Protection[1][2][3]
  • Reagents: Pyrrolidine derivative (1.0 equiv),

    
     (1.1 equiv), 
    
    
    
    (1.5 equiv), DCM or THF.
  • Procedure: Dissolve amine in DCM. Add

    
    . Cool to 0°C. Add 
    
    
    
    (dissolved in minimal DCM) dropwise. Warm to RT and stir 4–12 h.
  • Workup: Wash with 1M citric acid (to remove unreacted amine), then brine. Dry (

    
    ) and concentrate.[4][5]
    
Step 2: Deprotection (The "Scavenger" Protocol)

Critical Insight: The generated tert-butyl cation is an electrophile. If your molecule contains electron-rich species (Indole, Methionine, Tyrosine), they will be alkylated (irreversible damage). You must use scavengers.

  • Standard Reagent: 4M HCl in Dioxane (anhydrous) OR TFA/DCM (1:1).

  • Scavenger Cocktail (If sensitive groups present):

    • TFA (90%)

    • Triethylsilane (TES) or Thioanisole (5%) - Cation Scavenger

    • 
       (5%)
      
  • Procedure:

    • Dissolve N-Boc pyrrolidine in DCM (minimal volume).

    • Add the Acid/Scavenger mixture at 0°C.

    • Stir at RT for 1–3 h (monitor by TLC/LCMS;

      
       evolution observed).
      
    • Workup (Salt Form): Concentrate in vacuo. Triturate residue with cold

      
       to precipitate the amine salt.
      
    • Workup (Free Base): Concentrate. Redissolve in DCM. Wash with sat.[4]

      
      . Dry and concentrate.
      
Protocol B: Fmoc Protection & Deprotection (Base Labile)

Best for: Acid-sensitive substrates (e.g., containing acetals, silyl ethers) or Solid Phase Peptide Synthesis (SPPS).

Step 1: Protection (Fmoc-OSu vs. Fmoc-Cl)

Expert Insight:Avoid Fmoc-Cl for chiral pyrrolidines (Proline). Fmoc-Cl is highly reactive and generates HCl, leading to significant racemization and dipeptide formation. Use Fmoc-OSu.

  • Reagents: Pyrrolidine derivative (1.0 equiv), Fmoc-OSu (1.05 equiv),

    
     (2.0 equiv).
    
  • Solvent System: Water/Acetone (1:1) or Water/Dioxane (1:1).

  • Procedure:

    • Dissolve

      
       and amine in water.[]
      
    • Add Fmoc-OSu dissolved in Acetone/Dioxane dropwise at 0°C.

    • Stir at RT for 12–24 h.

    • Workup: Acidify carefully to pH 2-3 with 1M HCl (Fmoc is stable to dilute acid briefly). Extract into EtOAc.[4][]

Step 2: Deprotection
  • Reagents: 20% Piperidine in DMF (Standard) or DBU (1-2%) in DMF (Faster).

  • Mechanism: E1cB elimination mechanism via the fluorenyl anion.

  • Procedure:

    • Dissolve substrate in 20% Piperidine/DMF.

    • Stir 10–30 min (Reaction is fast).

    • Scavenging: The byproduct is dibenzofulvene, which polymerizes. No external scavenger needed, but dibenzofulvene adducts can contaminate chromatography.

    • Purification: For solution phase, an acidic wash (1M HCl) extracts the product amine into the aqueous phase (if basic), leaving dibenzofulvene in the organic phase.

Protocol C: Cbz Protection & Deprotection (Neutral/Reductive)

Best for: "Orthogonal" protection requiring stability to both mild acid and base.

Step 1: Protection (Schotten-Baumann Conditions)
  • Reagents: Cbz-Cl (Benzyl chloroformate),

    
     or NaOH.
    
  • Solvent: Water/THF or Water/DCM (biphasic).

  • Procedure:

    • Dissolve amine in 1M NaOH/THF (1:1). Cool to 0°C.

    • Add Cbz-Cl dropwise (highly exothermic).

    • Maintain pH > 9 by adding extra NaOH if necessary (critical for reaction rate).

    • Stir 2 h. Extract with EtOAc.[4][]

Step 2: Deprotection (Hydrogenolysis)
  • Reagents:

    
     (1 atm or balloon), 10% Pd/C (10 wt% loading).
    
  • Solvent: MeOH or EtOH (acetic acid additive speeds up reaction).

  • Procedure:

    • Purge flask with

      
      . Add catalyst (Caution: Pyrophoric).[5]
      
    • Add solution of substrate.[]

    • Purge with

      
      . Stir vigorously.
      
    • Monitoring: Reaction is usually complete in 1–4 h.

    • Workup: Filter through Celite (to remove Pd). Concentrate.

    • Note: If the molecule contains Sulfur (Cys, Met), Pd catalyst will be poisoned. Use HBr/AcOH instead (harsh acidic conditions).

Quantitative Comparison & Stability

FeatureBoc (tert-Butyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl) Cbz (Benzyloxycarbonyl)
Install Reagent

(Anhydride)
Fmoc-OSu (Succinimide)Cbz-Cl (Chloroformate)
Cleavage Condition Acid (TFA, HCl)Base (Piperidine)

or Strong Acid (HBr)
Stable To Base, Nucleophiles,

Acid,

Mild Acid, Base
Chiral Safety HighHigh (if OSu used)High
Cost LowModerateLow
Atom Economy Poor (loses t-butyl)Very Poor (loses fluorene)Moderate
Major Risk Cation alkylation (needs scavenger)Polymerization of byproductCatalyst poisoning (S, I)

Troubleshooting & Advanced Concepts

The Rotamer Trap (NMR Analysis)

N-Protected pyrrolidines exhibit restricted rotation around the amide bond (N-C=O), resulting in cis and trans rotamers.

  • Symptom: NMR spectra appear "doubled" or messy (e.g., two singlets for a Boc t-butyl group).

  • Validation: Run Variable Temperature (VT) NMR at 50–60°C. If the peaks coalesce into sharp singlets, they are rotamers, not impurities. Do not discard the batch.

Orthogonality Map

To design multi-step synthesis, use the orthogonality map below to ensure the correct order of deprotection.

Orthogonality Boc Boc Protected TFA TFA (Acid) Boc->TFA Cleaves Pip Piperidine (Base) Boc->Pip Stable H2 H2 / Pd-C Boc->H2 Stable Fmoc Fmoc Protected Fmoc->TFA Stable Fmoc->Pip Cleaves Fmoc->H2 Stable Cbz Cbz Protected Cbz->TFA Stable* Cbz->Pip Stable Cbz->H2 Cleaves

*Figure 2: Orthogonality map. Green arrows indicate stability; Red arrows indicate cleavage. Cbz is stable to dilute TFA but cleaved by HBr or TFMSA.

Proline Racemization

When coupling N-protected Proline/Pyrrolidine carboxylic acids:

  • Cause: Formation of an oxazolone intermediate which is prone to deprotonation at the

    
    -carbon.
    
  • Prevention:

    • Use Fmoc-OSu for protection.[1][][7]

    • During amide coupling, use COMU/Oxyma or HATU/HOAt . Avoid DIC/HOBt if possible.[8]

    • Keep base (DIEA) equivalents low (< 2.0 equiv).

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[9]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[2] International Journal of Peptide and Protein Research, 12(5), 258-268.

  • Behrendt, R., et al. (2016). New Reagents for the Introduction of the Fmoc Group. Journal of Peptide Science, 22(2), 134-138. (Validating Fmoc-OSu superiority).

Sources

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazole-Ethyl-Pyrrolidine Analogs

Introduction: Accelerating Drug Discovery with Microwave-Assisted Synthesis The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biologica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Drug Discovery with Microwave-Assisted Synthesis

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The incorporation of a pyrrolidine moiety, another privileged heterocyclic system, can further enhance the pharmacological profile of these molecules. The ethyl linker between these two rings provides conformational flexibility, which can be crucial for optimal interaction with biological targets.

Traditionally, the synthesis of such hybrid molecules involves multi-step procedures that are often time-consuming and result in modest yields.[3] However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field by offering a rapid, efficient, and environmentally benign alternative to conventional heating methods.[1] Microwave irradiation directly and efficiently heats the reaction mixture, leading to a dramatic reduction in reaction times—often from hours to mere minutes—and frequently results in higher product yields and purity.[4]

This application note provides a detailed protocol for the synthesis of pyrazole-ethyl-pyrrolidine analogs, leveraging the power of microwave irradiation. We will explore a robust and reproducible method, delve into the mechanistic underpinnings of the reaction, and provide comprehensive characterization data for the synthesized compounds. This guide is intended for researchers, scientists, and professionals in drug development who are looking to streamline their synthetic workflows and accelerate the discovery of novel therapeutic agents.

The "Why": Causality Behind Experimental Choices

The choice of microwave-assisted synthesis for preparing pyrazole-ethyl-pyrrolidine analogs is deliberate and grounded in several key scientific principles:

  • Enhanced Reaction Rates: Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid and uniform heating. This bypasses the slow process of thermal conduction associated with conventional heating, leading to a significant acceleration of reaction rates.[1] For the N-alkylation of pyrazoles, this means that reactions which might take several hours under reflux can be completed in a matter of minutes.

  • Improved Yields and Purity: The rapid heating and precise temperature control offered by modern microwave reactors often lead to cleaner reactions with fewer side products. This translates to higher isolated yields of the desired product and simplifies the purification process.

  • Solvent Efficiency and Green Chemistry: Microwave synthesis can often be performed with reduced solvent volumes or even under solvent-free conditions, aligning with the principles of green chemistry.[3] This not only reduces the environmental impact but also simplifies work-up procedures.

  • Reproducibility and Scalability: Modern microwave reactors offer precise control over reaction parameters such as temperature, pressure, and time, ensuring high reproducibility. Furthermore, methods developed on a small scale can often be readily scaled up for the production of larger quantities of the target compound.

Experimental Protocol: Microwave-Assisted N-Alkylation of 3,5-Dimethylpyrazole

This protocol details the synthesis of 1-(2-(pyrrolidin-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole via the N-alkylation of 3,5-dimethylpyrazole with 1-(2-chloroethyl)pyrrolidine hydrochloride under microwave irradiation.

Materials and Equipment
  • 3,5-Dimethylpyrazole

  • 1-(2-Chloroethyl)pyrrolidine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

  • Microwave process vials (10 mL) with stir bars

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography apparatus with silica gel

  • NMR spectrometer (¹H and ¹³C NMR)

  • Mass spectrometer (e.g., ESI-MS)

Step-by-Step Methodology
  • Reaction Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 3,5-dimethylpyrazole (1.0 mmol, 96.13 mg), 1-(2-chloroethyl)pyrrolidine hydrochloride (1.2 mmol, 204.12 mg), and potassium carbonate (3.0 mmol, 414.6 mg).

  • Solvent Addition: Add 5 mL of anhydrous acetonitrile to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 120°C for 15 minutes. The pressure should be monitored and should not exceed the vial's limit.

  • Reaction Monitoring: After cooling to room temperature, check the reaction progress by TLC (eluent: ethyl acetate/hexane, 1:1). The starting materials should be consumed, and a new, more polar spot corresponding to the product should be visible.

  • Work-up: Filter the reaction mixture to remove the inorganic salts. Wash the solid residue with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-(2-(pyrrolidin-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole.

Visualization of the Synthetic Workflow

Synthesis_Workflow Reactants 3,5-Dimethylpyrazole 1-(2-Chloroethyl)pyrrolidine HCl K2CO3 Acetonitrile Microwave Microwave Irradiation 120°C, 15 min Reactants->Microwave Workup Filtration & Solvent Removal Microwave->Workup Purification Column Chromatography Workup->Purification Product 1-(2-(Pyrrolidin-1-yl)ethyl)- 3,5-dimethyl-1H-pyrazole Purification->Product

Caption: Workflow for the microwave-assisted synthesis of the target analog.

Characterization Data

The structure of the synthesized compound, 1-(2-(pyrrolidin-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole, should be confirmed by standard spectroscopic techniques.

Technique Expected Data
¹H NMR Signals corresponding to the pyrazole ring proton, the methyl groups on the pyrazole ring, and the protons of the ethyl linker and the pyrrolidine ring.[5][6]
¹³C NMR Resonances for the carbon atoms of the pyrazole and pyrrolidine rings, as well as the ethyl linker and methyl groups.[5][6]
Mass Spec. A molecular ion peak corresponding to the calculated mass of the product.[7]

Note: The exact chemical shifts and coupling constants will depend on the solvent used for NMR analysis.

Mechanistic Insights

The reaction proceeds via a classical Sₙ2 (nucleophilic substitution) mechanism. The potassium carbonate acts as a base to deprotonate the pyrazole ring, generating a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the 1-(2-chloroethyl)pyrrolidine, displacing the chloride leaving group to form the desired N-alkylated product.

Reaction_Mechanism cluster_0 Deprotonation cluster_1 SN2 Attack Pyrazole 3,5-Dimethylpyrazole Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate + Base Base K2CO3 Electrophile 1-(2-Chloroethyl)pyrrolidine Product Target Analog Pyrazolate_ion Pyrazolate Anion Pyrazolate_ion->Product + Electrophile - Cl-

Caption: Simplified mechanism of the N-alkylation reaction.

Conclusion and Future Perspectives

This application note demonstrates a highly efficient and rapid microwave-assisted protocol for the synthesis of pyrazole-ethyl-pyrrolidine analogs. The significant reduction in reaction time and the potential for high yields make this method a valuable tool for medicinal chemists and drug discovery professionals. The versatility of this approach allows for the synthesis of a diverse library of analogs by varying the substituents on both the pyrazole and pyrrolidine rings. Future work could focus on exploring one-pot, multi-component reactions to further streamline the synthesis of these promising scaffolds.[2][8] The biological evaluation of these novel compounds may lead to the identification of new lead candidates for various therapeutic areas.

References

  • Kidwai, M., et al. "Microwave assisted synthesis of novel pyrazoles." Indian Journal of Chemistry, Vol. 35B, 1996, pp. 718-719.
  • Choudhary, P., et al. "Solvent Free Synthesis of Different Substituted Pyrazoles Under Microwave Irradiation via One Pot Synthesis and their Biological Evaluation." Asian Journal of Chemistry, 2012.
  • Shorey, S., et al. "Solvent Free Synthesis of Different Substituted Pyrazoles Under Microwave Irradiation via One Pot Synthesis and their Biological Evaluation." Asian Journal of Chemistry, 2012.
  • Anonymous. "Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols." Benchchem, 2025.
  • Karakaya, A. "Microwave-assisted synthesis of pyrazoles - a mini-review." DergiPark, 2025.
  • Anonymous. "Microwave assisted one pot synthesis of some pyrazole derivatives as a safer anti-inflammatory and analgesic agents." Acta Poloniae Pharmaceutica, 2013.
  • Zrinski, I. "MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES." HETEROCYCLES, Vol. 68, No. 9, 2006.
  • Anonymous. "SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES." Connect Journals.
  • Anonymous. "Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation." Beilstein Journal of Organic Chemistry, 2018.
  • Anonymous. "Microwave assisted one pot synthesis of some pyrazole derivatives as a safer anti-inflammatory and analgesic agents." PubMed, 2013.
  • Anonymous. "Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds." Bentham Science Publishers, 2023.
  • Anonymous.
  • Anonymous.
  • Anonymous.
  • Anonymous. "microwave assisted synthesis and microbial evaluation of -2h-pyrrolo [2, 3-c]." Journal of Advanced Scientific Research, 2022.
  • Anonymous. "1H and 13C NMR study of perdeuterated pyrazoles.
  • Anonymous. "MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR." Revue Roumaine de Chimie.
  • Anonymous. "Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives." International Journal of Recent Research and Review, 2018.
  • Anonymous. "the 1H-NMR & 13C-NMR Spectrum of synthesized Compounds.
  • Anonymous. "Pyrazole(288-13-1) 1H NMR spectrum." ChemicalBook.
  • Anonymous.
  • Anonymous. "Recent advances in multicomponent synthesis of pyrazoles | Request PDF.
  • Anonymous. "Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions." PMC - NIH, 2016.
  • Anonymous.
  • Anonymous. "Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents." PubMed, 2024.
  • Anonymous. "Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques." RSC Publishing, 2025.
  • Anonymous. "Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents." PubMed, 2020.
  • Anonymous. "Recent Advances in Synthesis and Properties of Pyrazoles." MDPI, 2022.
  • Anonymous. "(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • Anonymous. "Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy." PubMed, 2012.
  • Anonymous. "microwave-assisted synthesis of nitrogen heterocycles.
  • Anonymous. "5 Combination of 1H and 13C NMR Spectroscopy." Thieme.
  • Anonymous. "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps." Beilstein Journals, 2024.
  • Anonymous.
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  • Anonymous. "Novel Fluorinated Pyrazoline Based Ethers: Synthesis, Characterization and Antimicrobial Evaluation." Science Journal of University of Zakho, 2025.
  • Anonymous. "Microwave assisted one-pot synthetic route to imidazo[1,2-a]pyrimidine derivatives of imidazo/triazole clubbed pyrazole and their pharmacological screening." New Journal of Chemistry (RSC Publishing).

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Method

Advanced Reductive Amination Protocols for Pyrrolidin-2-yl-ethyl Ketones: Mechanistic Insights and Scalable Workflows

Introduction & Chemical Context Pyrrolidine-containing scaffolds are ubiquitous in modern drug discovery, serving as core pharmacophores in everything from CCR4 antagonists to natural pyrrolizidine alkaloids. Specificall...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Pyrrolidine-containing scaffolds are ubiquitous in modern drug discovery, serving as core pharmacophores in everything from CCR4 antagonists to natural pyrrolizidine alkaloids. Specifically, pyrrolidin-2-yl-ethyl ketones are highly versatile intermediates. Depending on the protection status of the pyrrolidine nitrogen, these ketones can be directed toward either intermolecular functionalization (yielding complex acyclic amines) or intramolecular cyclization (yielding rigid bicyclic pyrrolizidine systems)[1].

The construction of carbon-nitrogen bonds via reductive amination is a cornerstone of these transformations. However, the structural nuances of pyrrolidinyl ketones—such as steric hindrance and the potential for unwanted side reactions—demand precise control over reagent selection, pH, and reaction kinetics. This guide provides field-proven, self-validating protocols for both batch and continuous-flow reductive aminations, explaining the fundamental causality behind each experimental parameter.

Mechanistic Pathways & Causality

Reductive amination is a tandem process: the condensation of an amine and a ketone to form an electrophilic iminium ion, followed by the in situ reduction of this intermediate by a hydride source.

When working with pyrrolidin-2-yl-ethyl ketones, the reaction pathway is entirely dictated by the N-protecting group (e.g., Boc, Cbz):

  • Intermolecular Pathway (N-Protected): The protected pyrrolidine nitrogen is unreactive. An external primary or secondary amine condenses with the ketone. Mild acid catalysis is required to drive the equilibrium toward the iminium ion before reduction occurs[2].

  • Intramolecular Pathway (N-Unprotected): Removal of the protecting group liberates a basic secondary amine. Due to the proximity of the ketone (separated by an ethyl linker), spontaneous intramolecular attack occurs, forming a bicyclic iminium intermediate. Subsequent reduction yields a functionalized pyrrolizidine core[1].

Mechanism Ketone Pyrrolidin-2-yl-ethyl Ketone (N-Protected) Imine Iminium Intermediate Ketone->Imine + External Amine (H+) InterProduct Intermolecular Product (Acyclic Amine) Imine->InterProduct STAB / NaBH3CN Deprotected Pyrrolidin-2-yl-ethyl Ketone (N-Unprotected) CyclicIminium Bicyclic Iminium Intermediate Deprotected->CyclicIminium Spontaneous Cyclization IntraProduct Intramolecular Product (Pyrrolizidine Core) CyclicIminium->IntraProduct STAB / NaBH3CN

Fig 1. Divergent reductive amination pathways based on pyrrolidine N-protection status.

Reagent Selection Matrix

The choice of reducing agent is the most critical variable. Standard sodium borohydride (


) is generally avoided because it reduces ketones directly to alcohols faster than imine formation can occur. Instead, sterically hindered and electron-withdrawn hydrides are utilized.

Table 1: Quantitative Comparison of Reducing Agents for Pyrrolidinyl Ketones

Reducing AgentChemoselectivity (Iminium vs Ketone)Toxicity / ByproductsTypical SolventOptimal pHTypical Yield Range

(STAB)
Excellent Low (Boron salts, AcOH)DCE, THF, DCM4.0 - 5.075 - 95%

GoodHigh (Toxic HCN gas risk)MeOH, EtOH3.0 - 6.070 - 90%

/ Pd/C (Flow)
ModerateVery Low (Water)MeOH, EtOAcNeutral80 - 98%

Data synthesized from established synthetic methodologies[3],[4],[2].

Experimental Workflows & Protocols

Workflow Prep Substrate Preparation (Ketone + Amine in DCE/THF) Scale Scale of Synthesis? Prep->Scale Batch Batch Process (<10g) Add STAB & AcOH Scale->Batch Discovery Scale Flow Flow Process (>10g) H-Cube (Pd/C, H2) Scale->Flow Process Scale Workup Quench (NaHCO3) & Extraction Batch->Workup Flow->Workup Purify Chromatography or Crystallization Workup->Purify

Fig 2. Decision matrix and workflow for batch vs. continuous-flow reductive amination.

Protocol A: Intermolecular Reductive Amination (Batch Scale)

Objective: Couple an N-Boc-protected pyrrolidin-2-yl-ethyl ketone with a primary amine using Sodium Triacetoxyborohydride (STAB)[2].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the N-Boc-pyrrolidin-2-yl-ethyl ketone (1.0 eq) and the target primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

    • Causality: DCE is the optimal solvent because it provides excellent solubility for STAB and does not react with the hydride, unlike protic solvents which slowly degrade STAB[2].

  • Acid Catalysis: Add glacial acetic acid (1.2 eq) dropwise at room temperature. Stir for 30 minutes.

    • Causality: Ketones are less electrophilic than aldehydes. The weak acid protonates the carbonyl/hemiaminal, accelerating iminium ion formation. STAB is uniquely stable in acetic acid, preventing premature reagent degradation.

    • Validation Checkpoint: Sample 10 µL of the mixture for LC-MS. You should observe the mass of the iminium intermediate (

      
       of Ketone + Amine - 
      
      
      
      ). Do not proceed until this mass is dominant.
  • Reduction: Cool the reaction to 0 °C. Add STAB (1.5 eq) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Ninhydrin stain).

  • Quench & Workup: Slowly add saturated aqueous

    
     (equal volume to DCE).
    
    • Validation Checkpoint: Vigorous effervescence (

      
       gas) must be observed. This validates the neutralization of acetic acid and the destruction of unreacted borohydride species.
      
  • Isolation: Extract the aqueous layer with DCM (

    
     mL). Dry the combined organic layers over 
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Intramolecular Cyclization to Pyrrolizidine (Batch Scale)

Objective: Deprotect the pyrrolidine nitrogen to trigger spontaneous cyclization, followed by stereoselective reduction using


[3],[1].

Step-by-Step Methodology:

  • Deprotection: Treat the N-Boc-pyrrolidin-2-yl-ethyl ketone with a 1:1 mixture of TFA and DCM for 1 hour at room temperature.

  • Evaporation: Remove volatiles under reduced pressure to yield the TFA salt of the free amine.

  • Cyclization: Dissolve the crude TFA salt in anhydrous Methanol (0.1 M). Add Triethylamine (2.0 eq) dropwise.

    • Causality: Triethylamine neutralizes the TFA salt, liberating the free secondary amine. The proximity of the ketone drives an immediate intramolecular condensation.

    • Validation Checkpoint: LC-MS analysis should show the complete disappearance of the acyclic mass and the appearance of the cyclized bicyclic iminium mass

      
      [1].
      
  • Reduction: Add Sodium Cyanoborohydride (

    
    ) (1.5 eq) at room temperature.
    
    • Causality: While STAB degrades in methanol,

      
       is highly stable in polar protic solvents down to pH 3. Methanol is required here to solubilize the highly polar iminium intermediate[3].
      
  • Workup: After 3 hours, concentrate the methanol in vacuo. Partition the residue between 1M NaOH (to neutralize cyanide salts) and EtOAc. Extract, dry, and purify via silica gel chromatography.

Protocol C: Continuous-Flow Catalytic Hydrogenation (Process Scale)

Objective: Scale up the reductive amination without generating stoichiometric boron waste[4].

Step-by-Step Methodology:

  • Solution Prep: Dissolve the ketone (1.0 eq) and amine (1.1 eq) in Methanol (0.5 M). Add Titanium(IV) isopropoxide (0.1 eq) as a Lewis acid catalyst.

  • Flow Reactor Setup: Equip an H-Cube (or equivalent continuous-flow reactor) with a 10% Pd/C catalyst cartridge.

    • Causality: Flow reactors compartmentalize the pyrophoric Pd/C catalyst, drastically improving safety at scale[4].

  • Parameters: Set the system to 50 bar

    
     pressure, 60 °C, and a flow rate of 1.0 mL/min.
    
  • Execution: Pump the substrate solution through the reactor.

    • Validation Checkpoint: The output stream should be immediately analyzed by HPLC. The short residence time in the flow reactor prevents the common side-reaction of over-alkylation (tertiary amine formation) seen in batch hydrogenation[4].

References

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development. URL:[Link]

  • Irfan, M., et al. (2020). "Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine." ResearchGate. URL:[Link]

  • Faisca Phillips, A. M. (2021). "Recent Advances in the Stereoselective Synthesis of Pyrrolizidin-3-ones." ResearchGate. URL:[Link]

  • Gottschlich, R., et al. (2001). "Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate... stereoselective synthesis." Journal of Medicinal Chemistry. URL:[Link]

Sources

Application

applications of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole in heterocyclic chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the applications of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole and its structural analogs in heterocyclic chemistry. Introduction: Unveil...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole and its structural analogs in heterocyclic chemistry.

Introduction: Unveiling a Privileged Scaffold

The molecule 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole represents a fascinating conjunction of two highly significant heterocyclic systems: the chiral, saturated pyrrolidine ring and the aromatic, diazole pyrazole ring. While specific, direct literature on this exact ethyl-linked derivative is sparse, the chemical principles governing its synthesis and utility can be expertly extrapolated from its close structural relatives, particularly the 1-(pyrrolidin-2-ylmethyl)-1H-azole family. These scaffolds are increasingly recognized for their value as three-dimensional, hydrophilic templates, ideal for the construction of compound libraries in drug discovery.[1]

The pyrazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its metabolic stability and versatile ability to engage in hydrogen bonding and other non-covalent interactions.[2][3][4] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7][8] Concurrently, the chiral pyrrolidine unit is a celebrated motif in asymmetric catalysis, serving as a powerful controller of stereochemistry in a multitude of chemical transformations. This guide synthesizes field-proven insights to provide a comprehensive overview of the synthesis, catalytic applications, and medicinal chemistry potential of this promising molecular architecture.

Part 1: Synthesis of Pyrrolidine-Pyrazole Scaffolds

The construction of the 1-(pyrrolidin-2-yl)alkyl-1H-pyrazole core is efficiently achieved through a robust and scalable two-step sequence: N-alkylation of the pyrazole ring followed by deprotection of the pyrrolidine nitrogen. This method offers high yields and adaptability for creating a diverse library of derivatives.[1]

Protocol 1: General Synthesis of 1-((S)-pyrrolidin-2-ylmethyl)-1H-pyrazole

This protocol is adapted from established methods for related azoles and serves as a blueprint for synthesizing the title class of compounds.[1] The causality behind this approach lies in the strategic use of a protecting group (Carboxybenzyl, Cbz) to prevent unwanted side reactions at the pyrrolidine's secondary amine, allowing for selective alkylation of the pyrazole. The mesylate leaving group on the prolinol derivative provides a highly reactive electrophile for the nucleophilic pyrazole.

Step 1: Alkylation of Pyrazole with (S)-(+)-N-Cbz-prolinol Mesylate

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve pyrazole (1.0 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.) in anhydrous N,N-Dimethylformamide (DMF). The K₂CO₃ acts as a base to deprotonate the pyrazole, generating the nucleophilic pyrazolide anion.

  • Addition of Electrophile: To the stirring suspension, add a solution of (S)-(+)-N-Cbz-prolinol mesylate (1.1 eq.) in anhydrous DMF dropwise at room temperature. The use of a mesylate is crucial as it is an excellent leaving group, facilitating the Sₙ2 reaction.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the Cbz-protected intermediate.

Step 2: Deprotection via Hydrogenolysis

  • Catalyst Setup: Dissolve the Cbz-protected intermediate from Step 1 in methanol. Add Palladium on carbon (10% Pd/C, ~5 mol%) to the solution.

  • Hydrogenation: Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. The Pd/C catalyst is essential for the hydrogenolysis of the Cbz group, which cleaves the benzyl-oxygen bond, releasing toluene and carbon dioxide, and liberating the free amine.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Isolation: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Final Product: Concentrate the filtrate under reduced pressure to obtain the final product, 1-((S)-pyrrolidin-2-ylmethyl)-1H-pyrazole, often as a clear oil. The purity can be assessed by NMR and mass spectrometry.

Diagram: Synthetic Workflow

Pyrazole Pyrazole K2CO3 K2CO3 (Base) in DMF Pyrazole->K2CO3 Alkylation Step 1: N-Alkylation (Sₙ2 Reaction) 60-70 °C K2CO3->Alkylation ProlinolMesylate N-Cbz-(S)-prolinol Mesylate ProlinolMesylate->Alkylation ProtectedIntermediate Cbz-Protected Pyrrolidine-Pyrazole Alkylation->ProtectedIntermediate H2_PdC H₂, 10% Pd/C in MeOH ProtectedIntermediate->H2_PdC Deprotection Step 2: Deprotection (Hydrogenolysis) H2_PdC->Deprotection FinalProduct 1-((S)-pyrrolidin-2-ylmethyl) -1H-pyrazole Deprotection->FinalProduct

Caption: General two-step synthesis of pyrrolidine-pyrazole scaffolds.

Part 2: Applications in Asymmetric Catalysis

The fusion of a pyrazole ligand and a chiral pyrrolidine creates a powerful bidentate N,N-ligand. The two nitrogen atoms—one from the pyrazole ring and one from the pyrrolidine—can chelate to a transition metal center, forming a stable five-membered ring. This coordination creates a defined chiral environment around the metal, enabling enantioselective transformations.

Application Note 1: Ligands for Metal-Catalyzed Reactions

Pyrazole-based ligands are instrumental in a wide array of catalytic processes, including polymerization, oxidation, and cross-coupling reactions.[9] The electronic properties of the pyrazole can be fine-tuned through substitution, altering the catalytic activity of the coordinated metal.[10][11]

Example Application: Titanium-Catalyzed Ring-Opening Polymerization (ROP)

The cooperation between a pyrazole ligand and a titanium center has been shown to dramatically enhance the catalytic activity in the ring-opening polymerization of lactide to form polylactide (PLA), a biodegradable polymer.[10][12] The pyrazole ligand can facilitate the formation of a dinuclear titanium complex, where the two metal centers work cooperatively to activate the monomer.[11]

Diagram: Ligand Chelation and Catalytic Concept

cluster_ligand Pyrrolidine-Pyrazole Ligand cluster_catalyst Active Catalyst cluster_reaction Catalytic Transformation Pyrrolidine Pyrrolidine (Chiral Source) Pyrazole Pyrazole (Ligand Donor) Metal Metal Center (e.g., Ti, Cu, Pd) Pyrrolidine->Metal N-coordination Pyrazole->Metal N-coordination Chelate Stable Chiral Environment Substrate Substrate Chelate->Substrate activates Product Enantioselective Product Substrate->Product Catalysis

Caption: Chelation of the ligand to a metal center to form an active catalyst.

Protocol 2: Model Protocol for Copper-Catalyzed Aerobic Oxidation

Copper complexes featuring pyrazole-containing ligands are known to exhibit catecholase activity, catalyzing the oxidation of catechols to o-quinones using atmospheric oxygen.[13] This serves as a model for a range of aerobic oxidation reactions. The ligand's structure, including the substituents on the pyrazole, significantly impacts the reaction rate.[13]

  • Catalyst Formation (in situ): In a reaction vial, dissolve the 1-(1-(pyrrolidin-2-yl)ethyl)-1H-pyrazole ligand (0.05 eq.) and a copper(II) salt (e.g., Cu(ClO₄)₂, 0.05 eq.) in a suitable solvent like acetonitrile or methanol. Stir for 15-30 minutes to allow for complex formation. The choice of the copper salt's counter-ion can influence catalytic activity.[13]

  • Reaction Initiation: Add the substrate, for example, 3,5-di-tert-butylcatechol (1.0 eq.), to the solution.

  • Oxidation: Open the vial to the air (or bubble air/O₂ through the solution) and stir vigorously at room temperature. The reaction progress can be monitored spectrophotometrically by following the appearance of the o-quinone product.

  • Analysis: The catalytic efficiency can be determined by measuring the initial reaction rate (turnover frequency).

Part 3: A Privileged Scaffold for Drug Discovery

The combination of a pyrrolidine and a pyrazole ring creates a molecular scaffold that is highly attractive for medicinal chemistry. Both heterocycles are considered "privileged structures," meaning they are frequently found in bioactive compounds and can interact with a variety of biological targets.[4][14] This makes 1-(1-(pyrrolidin-2-yl)ethyl)-1H-pyrazole an excellent starting point for developing new therapeutic agents.

Application Note 2: A 3D Template for Compound Libraries

The non-planar, chiral nature of the pyrrolidine ring combined with the planar pyrazole provides a distinct three-dimensional (3D) geometry. This contrasts with the often flat molecules that dominate screening libraries. Molecules with greater 3D character are believed to have a higher success rate in drug discovery due to improved specificity and better physicochemical properties. The pyrrolidine-pyrazole core can be used as a template, with functional groups added at multiple vectors to explore chemical space efficiently.[1]

Biological Activity of Pyrazole Derivatives Examples & Key Features References
Anti-inflammatory Celecoxib (COX-2 inhibitor); Lonazolac. The pyrazole ring is a key pharmacophore.[3][4][7]
Anticancer Derivatives show activity against various cell lines (liver, breast, colon). Substitutions on the pyrazole ring are critical for potency.[5][7]
Antimicrobial Active against both Gram-positive (e.g., S. aureus) and Gram-negative bacteria.[4]
Antiviral / Other Rimonabant (anti-obesity), Fezolamide (antidepressant). Demonstrates the scaffold's versatility.[3][4]

Diagram: Lead Discovery Workflow

CoreScaffold Core Scaffold: Pyrrolidine-Pyrazole LibSynth Library Synthesis (Combinatorial Chemistry) CoreScaffold->LibSynth Diversify Screening High-Throughput Screening (HTS) LibSynth->Screening Hit Hit Compound (Initial Activity) Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR SAR->LibSynth Iterate Lead Lead Compound (Optimized) SAR->Lead

Caption: Workflow for using the scaffold in lead discovery.

Conclusion and Future Directions

While 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole itself is not yet a widely studied molecule, its constituent parts and structural analogs have a rich and well-documented history in heterocyclic chemistry. The logical synthesis pathways, combined with the proven utility of similar scaffolds, strongly suggest its high potential in both asymmetric catalysis and medicinal chemistry.

Future research should focus on the synthesis of this specific molecule and its derivatives, followed by a systematic evaluation of their performance as chiral ligands in a broader range of metal-catalyzed reactions. Furthermore, screening of a focused library built around this scaffold against various biological targets could uncover novel therapeutic leads. The insights provided in this guide offer a solid foundation for researchers to explore and unlock the full potential of this versatile heterocyclic system.

References

  • Zhersh, S., Karpenko, O., Ripenko, V., Tolmachev, A., & Grygorenko, O. (n.d.). Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues.
  • Li, H., et al. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. PMC.
  • Wang, T.-F., et al. (2020). Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. PMC.
  • Touzani, R., et al. (2010). Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies.
  • Wang, T.-F., et al. (2020). Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerizatio. SciSpace.
  • Wang, T.-F., et al. (n.d.). Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. RSC Publishing.
  • (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • Gein, N.V., et al. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. PMC.
  • (n.d.). Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity | Request PDF. ResearchGate.
  • (n.d.). Asymmetric Michael addition using chiral pyrrolidine‐pyrazole organocatalyst. ResearchGate.
  • (n.d.). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PMC.
  • (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Dubal, G., Joshi, K., & Talaviya, R. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.
  • El Kihel, A., et al. (2010). Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl)ketone derivatives.
  • (n.d.). Application Notes and Protocols: Ethyl 2-(1H-pyrazol-1-YL)benzoate and its Analogs as Ligands in Catalysis. Benchchem.
  • (n.d.). 1-(pyrrolidin-2-ylmethyl)-1h-pyrazole. PubChemLite.
  • Gumaa, A.A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • (n.d.). Current status of pyrazole and its biological activities. PMC.
  • Dubal, G., Joshi, K., & Talaviya, R. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole Synthesis

Executive Summary & Chemical Context The synthesis of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole represents a classic but challenging "heterocycle-on-secondary-carbon" coupling. This motif is a critical pharmacophore in va...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The synthesis of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole represents a classic but challenging "heterocycle-on-secondary-carbon" coupling. This motif is a critical pharmacophore in various kinase inhibitors (e.g., ALK/ROS1 inhibitors) where the chiral pyrrolidine side chain dictates binding affinity.

The Core Challenge: Connecting the nucleophilic pyrazole nitrogen to the secondary carbon of the ethyl linker involves a competition between Substitution (


)  and Elimination (

)
. Furthermore, because the pyrrolidine C2 position is chiral, maintaining stereochemical integrity is paramount.

This guide provides a self-validating workflow to maximize yield and optical purity, moving beyond standard textbook protocols to industrial "best practices."

Strategic Decision Tree

Before starting, select your pathway based on your starting material's chirality and the available reagents.

ReactionPathway node_start START: 1-(N-Boc-pyrrolidin-2-yl)ethanol node_decision Is Stereochemistry Critical? node_start->node_decision node_SN2 Route A: Activation + Substitution (Mesylation -> S_N2) node_decision->node_SN2 Standard Route node_Mitsunobu Route B: Mitsunobu Coupling (DEAD/PPh3) node_decision->node_Mitsunobu If Elimination is High node_Result_SN2 Product: Inversion of Config. Risk: Elimination (Alkene) node_SN2->node_Result_SN2 node_Result_Mit Product: Inversion of Config. Risk: Steric Failure node_Mitsunobu->node_Result_Mit

Caption: Pathway selection for coupling pyrazole to secondary alcohols. Both routes typically proceed with inversion of configuration.

Protocol Optimization: The "Cesium Effect" Route

The most robust method for this transformation utilizes the Cesium Effect . Unlike potassium or sodium salts, cesium carbonate (


) has a large cation radius that forms "loose" ion pairs with the pyrazolate anion in aprotic solvents, significantly enhancing nucleophilicity while suppressing elimination side reactions [1, 2].
Optimized Experimental Protocol

Reagents:

  • Substrate: 1-(N-Boc-pyrrolidin-2-yl)ethyl methanesulfonate (prepared from the alcohol).

  • Nucleophile: 1H-Pyrazole (1.5 equiv).

  • Base: Cesium Carbonate (

    
    , 2.0 equiv).
    
  • Solvent: Anhydrous DMF or NMP (0.2 M concentration).

Step-by-Step Workflow:

  • Activation (Critical Pre-step): Convert the alcohol to the Mesylate (OMs) using

    
     in DCM at 0°C. Do not isolate via silica gel; the secondary mesylate is unstable. Perform an aqueous workup (cold 
    
    
    
    , brine), dry over
    
    
    , and concentrate below 30°C.
  • Solvation: Dissolve the pyrazole and

    
     in anhydrous DMF. Stir for 30 minutes at room temperature to generate the active pyrazolate species.
    
  • Addition: Add the crude mesylate (dissolved in minimal DMF) dropwise to the pyrazole mixture.

  • Reaction: Heat to 60°C . Note: Higher temperatures (>90°C) promote E2 elimination.

  • Monitoring: Monitor via LC-MS. Look for the product mass (M+H) and the elimination byproduct (vinyl pyrrolidine, M-MsOH).

  • Workup: Dilute with EtOAc, wash extensively with water (x3) to remove DMF.

Data: Base & Solvent Performance Matrix
Base / SolventYield (%)Elimination Byproduct (%)Regioselectivity (N1:N2)*Notes

/ DMF
82% <5% N/A Recommended. Best balance of yield/purity.

/ Acetone
45%10%N/AToo slow; requires reflux which degrades mesylate.

/ THF
60%25%N/AStrong base promotes E2 elimination significantly.

/ MeCN
65%15%N/ADecent alternative if DMF removal is difficult.

*Note: For unsubstituted pyrazole, N1 and N2 are identical. For substituted pyrazoles, Cs2CO3/DMF generally favors the thermodynamic product (less sterically hindered isomer) [1].

Troubleshooting & FAQs

Q1: I am observing a large amount of "styrene-like" alkene byproduct. How do I stop this?

Diagnosis: This is the E2 Elimination product. The pyrazolate anion is acting as a base rather than a nucleophile, deprotonating the


-hydrogen.
Corrective Actions: 
  • Lower Temperature: Reduce reaction temperature from 80°C to 50-60°C.

  • Switch Leaving Group: If using a Tosylate (OTs), switch to a Mesylate (OMs). Mesylates are less bulky, reducing the steric clash that favors elimination.

  • Concentration: Increase concentration (up to 0.5 M). Bimolecular substitution (

    
    ) rates depend on concentration, whereas some elimination pathways may not be as sensitive.
    
Q2: My product is racemic, but I started with a chiral alcohol. What happened?

Diagnosis: You likely triggered an


 pathway  or Double Inversion .
  • 
     Risk:  If the mesylate ionizes before the pyrazole attacks, a planar carbocation forms, destroying chirality. This happens in highly polar protic solvents or with weak nucleophiles.
    
  • Mechanism Check:

    
     reactions on chiral secondary carbons proceed with Inversion of Configuration  (Walden Inversion).
    
    • (R)-Alcohol

      
      (R)-Mesylate
      
      
      
      (S)-Pyrazole Product. Corrective Actions:
  • Ensure the reaction is strictly anhydrous (water promotes

    
    ).
    
  • Use

    
     to maximize nucleophilicity (forcing 
    
    
    
    ).
  • Avoid heating the mesylate alone; ensure the pyrazole is present before heating.

Q3: The reaction is stuck at 50% conversion. Should I add more base?

Diagnosis: The mesylate might have decomposed (hydrolyzed) or the pyrazole is effectively "poisoned" by protonation from byproduct acid. Corrective Actions:

  • Do not add more base blindly.

  • Add Catalytic Iodide: Add 10 mol% TBAI (Tetrabutylammonium iodide) or NaI . This converts the Mesylate (OMs) in situ to an Iodide (I), which is a better leaving group and reacts faster (Finkelstein reaction logic) [3].

The Mitsunobu Alternative (Route B)

If the


 route fails due to excessive elimination, the Mitsunobu reaction is the specific alternative. It activates the alcohol directly without a distinct leaving-group isolation step.

Protocol Adjustment:

  • Reagents: Triphenylphosphine (

    
    ), DIAD (Diisopropyl azodicarboxylate), Pyrazole.
    
  • Order of Addition: Mix Alcohol + Pyrazole +

    
     in THF first. Cool to 0°C. Add DIAD dropwise last.
    
  • Why it works: The "oxyphosphonium" intermediate is highly reactive toward nucleophiles but bulky, which can sometimes suppress proton abstraction (elimination) relative to substitution [4].

Warning: Removal of triphenylphosphine oxide (


) is difficult. Use a resin-bound phosphine or perform a saponification workup if your product allows.

References

  • BenchChem Technical Support. (2025).[1][2] Optimizing N-Alkylation of Pyrazoles. Retrieved from

  • Dijkstra, G., et al. (1986).[3] An Assessment of the Causes of the “Cesium Effect”.[3] Journal of Organic Chemistry. Retrieved from

  • Organic Chemistry Portal. (2011). Efficient Cesium Carbonate Promoted N-Alkylations.[4][5][6] Retrieved from

  • Master Organic Chemistry. (2023). The Mitsunobu Reaction: Mechanism and Guide.[7] Retrieved from

  • National Institutes of Health (NIH). (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Retrieved from

Sources

Optimization

Technical Support Center: Resolving Enantiomers of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole

Welcome to the technical support guide for the chiral resolution of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole. This molecule, possessing two stereocenters, presents a significant challenge in pharmaceutical development an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chiral resolution of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole. This molecule, possessing two stereocenters, presents a significant challenge in pharmaceutical development and chemical research where stereochemical purity is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in navigating the complexities of separating its enantiomers.

Introduction: The Challenge of Resolving 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole

The presence of both a pyrrolidine ring and a chiral ethyl-pyrazole substituent in 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole results in a molecule with distinct enantiomers. These stereoisomers can exhibit different pharmacological and toxicological profiles, making their separation a critical step in drug development.[] This guide will explore the primary methods for chiral resolution applicable to this compound: diastereomeric salt formation, chiral chromatography, and enzymatic resolution.

Troubleshooting and FAQs

This section is designed in a question-and-answer format to directly address potential issues encountered during the experimental process.

Diastereomeric Salt Crystallization

Question: I am struggling to form crystalline diastereomeric salts of my racemic 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole with a chiral acid. What factors should I consider?

Answer: The formation of well-defined, separable diastereomeric salts is a multi-faceted challenge that often requires empirical optimization.[2] Here are key factors to investigate:

  • Choice of Chiral Resolving Agent: The selection of the chiral acid is critical. Since your target molecule is a base (due to the pyrrolidine nitrogen), you should use a chiral acid as the resolving agent.[3] Commonly used chiral acids include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[3] The interaction between your amine and the chiral acid needs to be specific enough to lead to a significant difference in the solubility of the resulting diastereomeric salts.[2] It is often necessary to screen several resolving agents to find one that provides good discrimination.[4]

  • Solvent System: The solvent plays a crucial role in the differential solubility of the diastereomeric salts.[5] A solvent system must be chosen where one diastereomeric salt is significantly less soluble than the other.[6] Screening a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof) is a standard approach.

  • Stoichiometry: The molar ratio of the chiral resolving agent to the racemic amine can significantly impact the yield and enantiomeric excess of the resolved product.[2] While a 1:1 molar ratio is a common starting point, exploring ratios from 0.5 to 1.5 may be beneficial.[2]

  • Temperature and Cooling Rate: The crystallization process is temperature-dependent. Ensure the initial dissolution is complete by gentle heating, followed by slow cooling to promote the formation of well-ordered crystals of the less soluble diastereomer.[7] A rapid crash-out will likely trap impurities and the other diastereomer.

Experimental Protocol: Diastereomeric Salt Resolution Screening

  • Small-Scale Screening: In separate vials, dissolve a small amount of your racemic amine in a screening solvent.

  • Add Resolving Agent: To each vial, add a solution of a different chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid, (+)-camphor-10-sulfonic acid) in the same solvent, typically in a 1:1 molar ratio.

  • Induce Crystallization: Allow the solutions to stand at room temperature or cool slowly. If no crystals form, try techniques like scratching the inside of the vial or adding a seed crystal if available.

  • Isolate and Analyze: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry.

  • Liberate the Free Base: Treat the isolated salt with a base (e.g., aqueous sodium hydroxide) to regenerate the free amine.

  • Determine Enantiomeric Excess: Analyze the recovered amine using chiral HPLC or SFC to determine the enantiomeric excess (ee%).

Sources

Troubleshooting

troubleshooting cyclization reactions in pyrazole scaffold synthesis

Introduction: The Pyrazole Challenge Welcome to the Technical Support Center. You are likely here because your pyrazole synthesis—a cornerstone of modern medicinal chemistry found in drugs like Celecoxib and Ruxolitinib—...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Challenge

Welcome to the Technical Support Center. You are likely here because your pyrazole synthesis—a cornerstone of modern medicinal chemistry found in drugs like Celecoxib and Ruxolitinib—has hit a wall. Whether you are battling inseparable regioisomers in a Knorr reaction or struggling with the oxidation state of a chalcone-derived intermediate, this guide treats your synthetic protocol as a debuggable system.

We do not just list "fixes"; we diagnose the molecular causality. Below are the three most common failure modes in pyrazole construction, accompanied by diagnostic workflows and validated solutions.

Module 1: The Knorr Synthesis (1,3-Dicarbonyls + Hydrazines)

The Issue: "I am getting a mixture of regioisomers (1,3- vs. 1,5-isomers) that I cannot separate."

The Diagnostic Logic

The Knorr synthesis is a competition between two nucleophiles (the two hydrazine nitrogens) and two electrophiles (the 1,3-dicarbonyl carbons).[1][2][3][4] Regioselectivity is dictated by the initial attack .

  • Electronic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

  • Steric Control: The nucleophile attacks the least hindered carbonyl.[1]

  • Solvent Effect: Fluorinated solvents can invert selectivity by hydrogen-bond activation of specific carbonyls.[5]

Visualizing the Pathway

KnorrRegioselectivity Start Unsymmetrical 1,3-Diketone Decision Dominant Control Factor? Start->Decision Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Decision Steric Steric Bulk (e.g., t-Butyl) Decision->Steric Bulky R group Electronic Electronic Bias (e.g., CF3) Decision->Electronic EWG present Solvent Solvent H-Bonding (HFIP/TFE) Decision->Solvent Fluorinated Alcohol Result1 1,5-Isomer (Kinetic/Steric) Steric->Result1 Attack at less hindered C Result2 1,3-Isomer (Thermodynamic) Electronic->Result2 Attack at more electrophilic C Solvent->Result2 Selective Activation

Figure 1: Decision matrix for predicting and controlling regioselectivity in Knorr pyrazole synthesis.

Troubleshooting Q&A

Q: My LCMS shows two peaks with the same mass (isomers). How do I push the reaction to a single isomer? A: You must disrupt the balance of the initial attack.

  • Switch Solvents: If using Ethanol (EtOH), switch to Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .[6] These solvents are strong hydrogen-bond donors.[5] They selectively coordinate to the most basic carbonyl, increasing its electrophilicity and directing the attack there, often improving regioselectivity from 2:1 to >10:1 [1].

  • Acid Catalysis: If running neutral, add HCl or Acetic Acid .[6] Protonation of the hydrazine decreases the nucleophilicity of the substituted nitrogen (making it

    
    ), forcing the unsubstituted nitrogen (which remains nucleophilic) to attack first.
    

Q: I used a


-keto ester and hydrazine, but I isolated a pyrazolone (OH-pyrazole). Why? 
A:  This is the expected tautomer. 

-keto esters yield 5-pyrazolones (often existing as the 5-hydroxy tautomer).[5] To get the fully aromatic pyrazole, you must convert the hydroxyl group to a leaving group (e.g., via

to get the chloro-pyrazole) and then reduce it, or use a 1,3-diketone initially.[5]

Module 2: The Chalcone Route (Michael Addition)

The Issue: "My reaction stalled. I have the mass of the intermediate (pyrazoline), not the aromatic pyrazole."

The Diagnostic Logic

Reacting


-unsaturated ketones (chalcones) with hydrazine is a two-step process:
  • Cyclization: Formation of the Pyrazoline (dihydro-pyrazole).[6]

  • Oxidation: Aromatization to the Pyrazole. Many protocols claim "one-pot," but if the reaction environment isn't oxidative enough, it stops at the pyrazoline (Mass = Target + 2H).

Protocol: One-Pot Oxidative Cyclization

Standard reflux often fails to oxidize.[5] Use this oxidative protocol.

StepActionMechanism
1 Dissolve Chalcone (1.0 eq) and Hydrazine (1.2 eq) in DMSO (not EtOH).DMSO acts as both solvent and mild oxidant.
2 Add Iodine (

)
(10-20 mol%) or DDQ (1.1 eq) if stalling persists.[5][6]
Iodine facilitates the elimination of hydrogen to aromatize the ring.
3 Heat to 100°C for 2-4 hours.Thermal driving force for aromatization.
4 Workup: Quench with aqueous

(sodium thiosulfate).
Removes excess Iodine/oxidant.[6]

Q: I see a fluorescent blue spot on my TLC. What is it? A: That is likely the Pyrazoline intermediate. Pyrazolines are often highly fluorescent.[6] Fully aromatic pyrazoles are typically UV-active (254 nm) but less fluorescent.[5][6] If you see strong fluorescence, your oxidation is incomplete [2].

Module 3: Isolation & Tautomerism

The Issue: "My NMR signals are broad/missing, or I see 'ghost' peaks."

The Diagnostic Logic

N-unsubstituted pyrazoles (


) undergo annular tautomerism  (rapid proton exchange between N1 and N2).[6][7]
  • Fast Exchange: NMR shows "average" signals (broad or symmetry-equivalent).[5][6]

  • Slow Exchange: NMR shows two distinct sets of peaks (mixture).[6][7]

  • Intermediate Exchange: Peaks broaden into the baseline and disappear.

Visualizing Tautomerism

Tautomerism TautomerA Tautomer A (1H-isomer) TautomerB Tautomer B (2H-isomer) TautomerA->TautomerB Rapid Equilibrium Transition Proton Transfer (Solvent/Temp Dependent)

Figure 2: Annular tautomerism results in rapid N-H shifting, complicating NMR analysis.[5][6]

Troubleshooting Q&A

Q: How do I get a clean NMR? A: You cannot "purify" tautomers; they are the same molecule in flux.

  • Run NMR in DMSO-

    
    :  Hydrogen bonding with DMSO slows the exchange, often resolving the peaks.
    
  • Add a drop of

    
    :  This exchanges the 
    
    
    
    to
    
    
    , eliminating the coupling and sharpening the carbon-bound proton signals.[7]
  • Variable Temperature (VT) NMR: Heating the sample (e.g., to 50°C) accelerates exchange, coalescing the signals into sharp, averaged peaks.[6]

Q: I can't separate my isomers on silica gel. A: If you have N-substituted isomers (which don't tautomerize) that are overlapping:

  • Check the pKa: Pyrazoles are basic. Silica is acidic.[6] They often streak.[6]

  • Solution: Add 1% Triethylamine (TEA) or Ammonia to your eluent.[6] This neutralizes the silica surface, sharpening the bands and often improving resolution (

    
     difference) [3].
    

References

  • Regioselectivity in Knorr Synthesis: Fustero, S., et al. "Fluorinated Alcohols as Solvents for the Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008.

  • Pyrazoline Oxidation: Shah, J. et al. "Oxidative Aromatization of Pyrazolines to Pyrazoles." Tetrahedron Letters, 2018. [6]

  • Purification & Tautomerism: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 2008.

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for hydrazines and fluorinated solvents before use.[6]

Sources

Optimization

minimizing side reactions during N-alkylation of pyrazoles

Welcome to the Pyrazole Process Chemistry Hub. You have reached the Tier 3 Technical Support for heterocyclic functionalization.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Process Chemistry Hub.

You have reached the Tier 3 Technical Support for heterocyclic functionalization. Below you will find a curated set of Knowledge Base (KB) articles designed to troubleshoot the two most notorious failure modes in pyrazole chemistry: Regioselectivity (N1 vs. N2 isomerism) and Polyalkylation (Quaternization).

KB Article 001: The Regioselectivity Crisis (N1 vs. N2)

Status: Critical Applicability: Unsymmetrical pyrazoles (3-substituted or 3,5-disubstituted).

The Core Issue

Unsubstituted pyrazoles exist in rapid tautomeric equilibrium.[1] When deprotonated, the resulting pyrazolyl anion is an ambident nucleophile.

  • Path A (Kinetic/Steric Control): Alkylation occurs at the nitrogen furthest from the bulky substituent (yielding the 1,3-isomer).

  • Path B (Coordination/Electronic Control): Alkylation occurs at the nitrogen adjacent to a directing group or lone-pair donor (yielding the 1,5-isomer).

Most users encounter a "mixed fraction" (e.g., 60:40 ratio) that is nearly impossible to separate by standard flash chromatography.

Troubleshooting Protocol

Q1: "I am getting a 1:1 mixture of isomers. How do I force a single regioisomer?"

A: You must switch from "Standard Conditions" (NaH/THF) to "Thermodynamic/Coordination Conditions."

  • The "Steric Filter" Method (Favors 1,3-isomer):

    • Mechanism: By using a bulky counter-cation or a polar aprotic solvent, you dissociate the ion pair, allowing the alkylating agent to attack the least hindered nitrogen (N1).

    • Protocol: Use Cs₂CO₃ (2.0 eq) in DMF or NMP .

    • Why: Cesium is a large, "soft" cation that does not coordinate tightly to the pyrazolyl anion, allowing steric factors to dominate. The 1,3-isomer (where the alkyl group is distal to the substituent) is sterically favored.

    • Reference:Ansari et al., RSC Adv., 2017 [1].

  • The "Chelation Control" Method (Favors 1,5-isomer):

    • Mechanism: If your substituent has a lone pair (e.g., 2-pyridyl, ester, or amide), a metal ion can chelate between the pyrazole nitrogen and the substituent, directing alkylation to the more hindered side (N2).

    • Protocol: Use MgBr₂ or NaH in non-polar solvents (Toluene/THF).

    • Why: The metal acts as a bridge, locking the conformation and exposing the N2 site.

Q2: "How do I definitively prove which isomer I have?"

A: Do not rely on 1H NMR shifts alone. Use the NOESY Triangulation method.

  • 1,5-isomer (N2-alkyl): Strong NOE correlation between the new N-Alkyl protons and the C5-Substituent.

  • 1,3-isomer (N1-alkyl): Strong NOE correlation between the new N-Alkyl protons and the C5-Proton (or lack of correlation to the C3-substituent).

KB Article 002: The Over-Alkylation Trap (Quaternization)

Status: High Priority Applicability: Highly nucleophilic pyrazoles or highly reactive alkyl halides (e.g., Methyl Iodide, Benzyl Bromide).

The Core Issue

The product of mono-alkylation (an N-alkyl pyrazole) is still a nucleophile (at the pyridinic nitrogen). If the reaction runs too hot or with excess alkylating agent, the product attacks a second equivalent of electrophile, forming a dialkyl pyrazolium salt (quaternary ammonium salt). This often presents as a "gummy solid" or "black tar" stuck at the baseline of your TLC.

Troubleshooting Protocol

Q1: "My reaction mixture turned into a precipitate/gum. What happened?"

A: You likely formed the pyrazolium salt. This is irreversible. To prevent this in the next run, you must starve the reaction of electrophile.

Protocol: The "Inverse Addition" Technique

  • Dissolve the Pyrazole (1.0 eq) and Base (1.2 eq) in solvent. Stir for 30 mins to ensure complete deprotonation.

  • Dissolve the Alkyl Halide (0.95 - 1.0 eq MAX ) in a small volume of solvent.

  • Crucial Step: Add the Alkyl Halide solution dropwise to the pyrazole solution at 0°C .

  • Why: This ensures the concentration of free alkyl halide is always low relative to the unreacted pyrazole anion. The anion is a better nucleophile than the neutral product, so it will consume the halide before the product can.

Q2: "Can I use Phase Transfer Catalysis (PTC) to stop this?"

A: Yes, PTC is excellent for preventing over-alkylation.

  • System: Toluene (organic phase) + 50% NaOH (aq) + TBAB (catalyst).

  • Mechanism: The alkylation happens at the interface or in the organic layer. As soon as the neutral N-alkyl pyrazole forms, it stays in the organic layer but is less likely to re-enter the interface to react again compared to the charged pyrazolyl anion being shuttled across.

KB Article 003: Alternative Workflows (When SN2 Fails)

Status: Advanced Applicability: When basic conditions cause elimination of the alkyl halide or substrate decomposition.

Workflow A: The Mitsunobu Reaction

Ideal for alkylating with alcohols instead of halides. Avoids strong bases.

  • Reagents: Pyrazole (1.0 eq), Alcohol (1.1 eq), PPh₃ (1.2 eq), DIAD/DEAD (1.2 eq).

  • Solvent: THF or Toluene (Anhydrous).

  • Temp: 0°C to RT.

  • Note: This reaction is strictly neutral. It is excellent for sensitive substrates but often difficult to purify from triphenylphosphine oxide (TPPO).

  • Reference:Organic Synthesis, Mitsunobu Reaction [2].[2][3]

Workflow B: Michael Addition

Ideal for attaching cyanoethyl or ester chains.

  • Reagents: Pyrazole, Acrylate/Acrylonitrile, DBU (Cat.).

  • Selectivity: Often highly N1-selective due to the reversibility of the Michael addition (Thermodynamic control).

  • Reference:Norman et al., J. Org.[4] Chem., 2022 [3].[2][4]

Visual Logic: Decision Matrix

The following diagram illustrates the decision logic for selecting the correct alkylation condition based on your substrate's constraints.

PyrazoleAlkylation Start START: Pyrazole N-Alkylation CheckSubst Is the Pyrazole Unsymmetrical? Start->CheckSubst Symm Symmetrical Pyrazole CheckSubst->Symm No Unsymm Unsymmetrical (3-Substituted) CheckSubst->Unsymm Yes CheckSens Is Substrate Base Sensitive? Symm->CheckSens Unsymm->CheckSens Mitsunobu USE MITSUNOBU CONDITIONS (PPh3, DIAD, Alcohol) Neutral pH CheckSens->Mitsunobu Yes (Avoid Base) BaseRoute Base-Mediated Route CheckSens->BaseRoute No (Stable) Target Target Regioisomer? BaseRoute->Target N1 Target: 1,3-Isomer (Steric Control) Target->N1 N2 Target: 1,5-Isomer (Chelation Control) Target->N2 CondN1 CONDITIONS A: Cs2CO3 / DMF Promotes dissociation Favors steric relief N1->CondN1 CondN2 CONDITIONS B: NaH / Toluene Promotes tight ion pair Favors coordination N2->CondN2

Caption: Decision matrix for selecting reaction conditions based on regioselectivity targets and substrate stability.

Comparative Data: Base & Solvent Effects

The table below summarizes the expected regioselectivity ratios (N1:N2) for a standard 3-phenylpyrazole alkylation based on literature precedents.

EntryBaseSolventMechanism DominancePredicted Ratio (N1:N2)*
1 NaHTHFKinetic / Ion Pairing~50:50 to 60:40
2 Cs₂CO₃ DMF Thermodynamic / Steric >90:10
3 K₂CO₃AcetoneWeak Kinetic~70:30
4 t-BuOKTolueneChelation (if applicable)Varies (Favors N2 if chelating R)
5 NoneDCMNeutral (Mitsunobu)>95:5 (Substrate dependent)

*Note: N1 refers to the isomer where the alkyl group is distal to the bulky 3-substituent (1,3-isomer).

References

  • Ansari, A. et al. "Regioselective synthesis of N-substituted pyrazoles."[5] RSC Advances, 2017, 7, 16810-16824.

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Protocols."

  • Norman, N. J. et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[4] The Journal of Organic Chemistry, 2022, 87, 15, 9630–9640.

  • BenchChem. "Technical Support Center: Optimizing N-Alkylation of Pyrazoles."

Sources

Troubleshooting

Technical Support Center: Palladium Remediation in Pyrazole Cross-Coupling Workflows

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing the notoriously difficult challenge of removing residual palladium (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing the notoriously difficult challenge of removing residual palladium (Pd) from pyrazole-containing active pharmaceutical ingredients (APIs) following cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The Mechanistic Challenge: Why Pyrazoles Trap Palladium

Pyrazoles possess two adjacent nitrogen atoms: a pyrrole-like N1 and a pyridine-like N2. The sp²-hybridized N2 acts as a powerful σ-donor, while the heterocycle's aromatic system provides π-acceptor capabilities. This dual nature allows pyrazoles to form highly stable chelate or bridging complexes with Pd(II) species (e.g.,


).

The Causality of Extraction Failure: Because the thermodynamic formation constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) of these Pd-pyrazole complexes is exceptionally high, standard liquid-liquid extractions (such as acidic, basic, or neutral aqueous washes) fail to partition the metal into the aqueous phase[1]. To successfully strip the metal, you must introduce a scavenger with a higher thermodynamic affinity for Pd—such as thiols or dimercaptotriazines—that can outcompete the pyrazole ligand.

Regulatory Grounding: ICH Q3D(R2) Limits

Before initiating remediation, establish your target limits. The2 classifies Palladium as a Class 2B impurity. Limits are strictly dictated by the route of administration and the maximum permitted daily exposure (PDE)[2].

Table 1: ICH Q3D(R2) PDE Limits for Palladium

Route of AdministrationPDE (µ g/day )Concentration Limit (ppm)*
Oral10010
Parenteral101
Inhalation10.1

*Calculated assuming a maximum daily drug product dose of 10 g/day [2].

Troubleshooting Guides & FAQs

Q: My crude pyrazole intermediate has >2000 ppm Pd. Should I go straight to silica-supported scavengers? A: No. At concentrations >1000 ppm, solid-supported scavengers become cost-prohibitive and require massive equivalents, leading to product loss via non-specific adsorption. Causality: High Pd loads saturate the active sites on the silica pores. Solution: Perform a preliminary homogeneous precipitation using 2,4,6-trimercaptotriazine (TMT) or PIX scavengers to drop the Pd level below 100 ppm[3],[4]. Follow this with a solid-supported scavenger polish.

Q: I treated my reaction with 5 equivalents of SiliaMetS Thiol, but the Pd levels only dropped from 500 ppm to 250 ppm. What went wrong? A: You likely have a highly hindered Pd complex or a strong Pd-pyrazole chelate that is kinetically slow to exchange. Causality: Thiol scavengers require the Pd species to be accessible. If the metal is tightly bound in a sterically hindered pyrazole pocket, room-temperature scavenging is insufficient. Solution: Increase the temperature to 50–60 °C to provide the activation energy required for ligand exchange, and extend the contact time to 16 hours[1]. Alternatively, switch to a more aggressive scavenger like SiliaMetS DMT (dimercaptotriazine)[5].

Q: How do I ensure my scavenger isn't just precipitating my product? A: You must utilize a self-validating protocol . Never rely solely on ICP-MS (Inductively Coupled Plasma Mass Spectrometry) of the filtrate. A drop in Pd could mean the Pd-pyrazole complex crashed out of solution. Validation check: Always run a UPLC (Ultra-Performance Liquid Chromatography) assay against a quantitative standard before and after scavenging to confirm >95% mass balance recovery of your API[1].

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal checks to verify that metal removal is driven by thermodynamic scavenging rather than product precipitation.

Table 2: Scavenger Selection Matrix for Nitrogen Heterocycles

Scavenger TypeFunctional GroupBest ForRecommended Equivalents
SiliaMetS Thiol -SHGeneral Pd(II) and Pd(0), broad solvent compatibility4–8
SiliaMetS DMT DimercaptotriazineHindered Pd complexes, Ru4–8
TMT (Homogeneous) Trithiocyanuric acidHigh ppm (>1000), bulk precipitation1–3
Protocol A: Bulk Remediation via Homogeneous Precipitation (TMT)

Use when initial Pd > 1000 ppm.[4]

  • Baseline Quantification: Sample 1.0 mL of the crude reaction mixture. Centrifuge, filter, and analyze via ICP-MS to determine the exact molar quantity of residual Pd.

  • Reagent Addition: Dissolve the crude pyrazole product in a polar aprotic solvent (e.g., DMF or NMP) at 10 volumes (10 mL/g). Add 1.5 to 3.0 molar equivalents of TMT relative to the calculated Pd content.

  • Thermal Activation: Heat the mixture to 50 °C under nitrogen for 4 hours. Causality: Heating increases the kinetics of the pyrazole-Pd ligand exchange, allowing the thermodynamically favored Pd-TMT complex to form.

  • Precipitation & Filtration: Cool the mixture to room temperature. The Pd-TMT complex will form a highly insoluble polymeric precipitate. Filter the mixture through a pad of Celite.

  • Validation: Analyze the filtrate via UPLC (to ensure pyrazole mass balance) and ICP-MS (target: <100 ppm Pd).

Protocol B: Polish Remediation via Solid-Supported Scavenging (SiliaMetS Thiol)

Use when initial Pd < 500 ppm, or as a follow-up to Protocol A.[5],[1]

  • Scavenger Loading: To the organic filtrate containing the pyrazole product, add 5 molar equivalents of 5 (based on the residual Pd concentration determined by ICP-MS).

  • Agitation: Stir the suspension vigorously at 40–50 °C for 12–16 hours. Note: Silica-supported scavengers rely on pore diffusion; vigorous stirring prevents the silica from settling and maximizes surface area contact.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the silica resin with 2 column volumes of the reaction solvent to elute any physically adsorbed pyrazole product.

  • Self-Validation Check: Submit the final pooled filtrate for ICP-MS. The Pd concentration should now be in the single-digit ppm range, passing ICH Q3D limits[5].

Decision Workflow Visualization

The following logic tree dictates the optimal path for palladium remediation based on initial concentration and regulatory targets.

Pd_Remediation N1 Crude Pyrazole Mixture (>2000 ppm Pd) N2 ICP-MS Baseline Analysis N1->N2 N3 Pd > 1000 ppm? N2->N3 N4 Homogeneous TMT Precipitation (1-3 equiv, 50°C) N3->N4 Yes N5 Solid-Supported Scavenging (SiliaMetS Thiol, 4-8 equiv) N3->N5 No N6 Filter through Celite Pad N4->N6 N7 Filter & Wash Resin (UPLC Mass Balance Check) N5->N7 N6->N5 Residual Pd > 100 ppm N8 Check ICH Q3D Limits (Oral: <10 ppm) N6->N8 Residual Pd < 100 ppm N7->N8 N9 Pass: Proceed to Crystallization N8->N9 Pass N10 Fail: Optimize Scavenger (Increase Time/Temp) N8->N10 Fail N10->N5 Recalculate

Caption: Workflow for palladium remediation in pyrazole cross-coupling reactions.

References

  • Guideline for Elemental Impurities Q3D(R2)
  • Source: technologynetworks.
  • Source: catsci.
  • Source: acs.
  • Source: acs.

Sources

Optimization

Technical Support Center: Crystallization of Oily Pyrazole-Pyrrolidine Compounds

Welcome to the technical support center for the crystallization of pyrazole-pyrrolidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of pyrazole-pyrrolidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of their compounds presenting as oils or failing to crystallize. We will explore the underlying causes of these challenges and provide a series of structured troubleshooting guides and protocols to achieve high-quality crystalline material.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate questions and common stumbling blocks encountered during the crystallization of pyrazole-pyrrolidine derivatives.

Q1: Why is my synthesized pyrazole-pyrrolidine compound an oil instead of a solid?

A: The physical state of a compound at a given temperature is determined by its molecular structure, purity, and the strength of its intermolecular forces. Oily or amorphous states are common for this class of compounds due to several factors:

  • Structural Flexibility: The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for multiple low-energy conformations.[1] This conformational flexibility can hinder the ordered, repeating arrangement required for a crystal lattice, favoring a disordered, liquid-like state.

  • Low Melting Point: The compound's intrinsic melting point may simply be at or below room temperature.

  • Presence of Impurities: Even small amounts of impurities, such as residual solvents or reaction by-products, can significantly disrupt the crystallization process. Impurities can act as "crystallization inhibitors" or cause freezing-point depression, leading to an oily state.[2][3][4]

  • Weak Intermolecular Interactions: If the pyrazole and pyrrolidine moieties are substituted with groups that do not facilitate strong, directional interactions like hydrogen bonding or π-π stacking, the energy gain from forming a crystal lattice may be insufficient to overcome the entropy of the liquid state.

Q2: My compound "oiled out" during the cooling process. What happened and how can I fix it?

A: "Oiling out," or liquid-liquid phase separation, is a common phenomenon that occurs when a solute separates from a solution as a liquid ("oil") rather than a solid.[4] This happens when the solution becomes supersaturated at a temperature that is above the compound's melting point.[5][6][7] The oil is a solute-rich liquid phase that is immiscible with the bulk solvent. This is undesirable because impurities tend to be highly soluble in the oil phase, leading to poor purification upon eventual solidification.[4][8]

Immediate Corrective Actions:

  • Re-dissolve and Dilute: Gently warm the mixture to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to reduce the concentration, then attempt to cool again, much more slowly.[5][6]

  • Lower the Cooling Rate: Rapid cooling is a primary cause of oiling out.[4] Once re-dissolved, allow the solution to cool to room temperature over several hours. Insulating the flask (e.g., with glass wool or in a Dewar flask) can promote the slow cooling necessary for orderly crystal growth.[9]

  • Induce Nucleation at a Higher Temperature: Try to initiate crystal growth before the solution cools to the point of oiling out. This can be done by scratching the inside of the flask with a glass rod or, ideally, by adding seed crystals at a temperature just below the saturation point.[5][8]

Q3: What are the best starting solvents to screen for crystallizing my pyrazole-pyrrolidine compound?

A: Solvent selection is the most critical factor in a successful crystallization. The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[10][11] Given the dual nature of pyrazole-pyrrolidine scaffolds (the aromatic, potentially H-bonding pyrazole and the aliphatic, basic pyrrolidine), a range of solvents should be screened.

Recommended Starting Solvents for Screening:

  • Alcohols (Methanol, Ethanol, Isopropanol): These are often effective for compounds with hydrogen-bonding capabilities. Ethanol is a very common choice for pyrazole derivatives.[9][12]

  • Esters (Ethyl Acetate): A moderately polar solvent that is an excellent starting point for many organic compounds.

  • Ketones (Acetone): Another moderately polar option. Be cautious of its low boiling point, which can lead to rapid evaporation and poor crystal quality.[13][14]

  • Ethers (Diethyl Ether, MTBE): Good as anti-solvents when used in a mixed-solvent system.

  • Hydrocarbons (Hexane, Heptane, Cyclohexane): These are non-polar and typically used as "anti-solvents" to reduce the solubility of your compound dissolved in a more polar solvent.[9]

  • Water: If your compound has sufficient hydrogen bond donors/acceptors or is a salt, water can be an excellent anti-solvent when paired with a miscible organic solvent like ethanol or acetone.[9][11]

A mixed solvent system, such as ethyl acetate/hexane or ethanol/water, often provides the fine-tuned solubility characteristics needed to produce high-quality crystals.[9]

Q4: My solution is clear and supersaturated, but no crystals are forming. How can I induce nucleation?

A: A supersaturated solution that fails to produce crystals is in a metastable state. The energy barrier for nucleation has not been overcome. Here are several techniques to induce crystal formation:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at or below the liquid level. The microscopic imperfections in the glass provide a high-energy surface that can act as a template for crystal nucleation.[5]

  • Seeding: The most effective method. Add a single, tiny crystal of your pure compound (a "seed crystal") to the supersaturated solution. The seed provides a pre-existing crystal lattice onto which other molecules can deposit, bypassing the difficult initial nucleation step.[4][15] If you don't have a seed crystal, try to generate one by rapidly evaporating a small amount of a concentrated solution on a watch glass.

  • Temperature Cycling: Cool the solution in an ice bath for 20-30 minutes to maximize supersaturation. If no crystals form, allow it to warm slowly back to room temperature. Repeating this cycle can sometimes provide the thermodynamic push needed for nucleation.

  • Ultrasonic Bath: Placing the sealed flask in an ultrasonic bath for a few seconds can sometimes induce nucleation through cavitation.

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides structured workflows for overcoming persistent crystallization failures.

Guide 1: The "Oiling Out" Dilemma - A Troubleshooting Decision Tree

When faced with an oiling out event, a systematic approach is required. The following decision tree provides a logical workflow to diagnose and solve the problem.

G start Compound 'Oiled Out' During Cooling reheat 1. Re-heat to Dissolve Oil start->reheat add_solvent 2. Add More Solvent (10-20%) Reduce Concentration reheat->add_solvent slow_cool 3. Cool VERY Slowly (Use insulated container) add_solvent->slow_cool oiled_out_again Did it oil out again? slow_cool->oiled_out_again yes_path Yes oiled_out_again->yes_path Yes no_path No, Crystals Formed oiled_out_again->no_path No change_solvent 4. Change Solvent System (Solvent has too high a B.P. or is too good a solvent) yes_path->change_solvent low_mp Is compound melting point known to be low? change_solvent->low_mp run_screen Perform Systematic Solvent Screen (See Guide 2) purity_check 5. Check Purity (TLC, NMR) Are impurities present? run_screen->purity_check low_mp->run_screen No lower_temp_crystallization Use lower boiling point solvent or crystallize at sub-ambient temp low_mp->lower_temp_crystallization Yes low_mp_yes Yes low_mp_no No / Unknown purify Purify by Chromatography purity_check->purify Yes advanced_methods 6. Consider Advanced Methods (Salt Formation, Co-crystallization) (See Guide 3) purity_check->advanced_methods No purity_yes Yes purity_no No

Caption: Troubleshooting workflow for "oiling out".

Guide 2: Systematic Protocol for Solvent System Selection

This protocol allows for the efficient screening of solvents to identify optimal crystallization conditions.

Objective: To find a single or binary solvent system where the compound is soluble when hot and insoluble when cold.

Materials:

  • Your oily pyrazole-pyrrolidine compound (~100 mg)

  • Small test tubes or vials (1-2 mL)

  • A selection of solvents (see FAQ Q3)

  • Hot plate or water bath

  • Pasteur pipettes

Protocol:

  • Single Solvent Screening:

    • Place ~10-15 mg of your compound into several labeled test tubes.

    • To each tube, add a different solvent dropwise at room temperature, vortexing after each drop, until the total volume is ~0.5 mL. Note the solubility at room temperature.

    • Ideal Candidate: A solvent that shows poor or partial solubility at room temperature.

    • Take the tubes where the compound was poorly soluble and heat them gently in a water bath. Continue adding the same solvent dropwise until the compound just dissolves.

    • Allow these tubes to cool slowly to room temperature, then place them in an ice bath. Observe for crystal formation. The best single solvent will yield a large amount of crystalline solid upon cooling.

  • Mixed Solvent System Screening:

    • From the single-solvent screen, identify a "good" solvent (one that dissolves your compound readily at room temperature) and several "poor" or "anti-solvents" (ones in which it is insoluble). The solvent pair must be miscible.[11]

    • Dissolve ~20 mg of your compound in the minimum amount of the "good" solvent (e.g., ethanol) at room temperature.

    • Add a "poor" anti-solvent (e.g., water) dropwise while stirring until the solution just becomes cloudy (turbid). This indicates the point of saturation.

    • Add one or two drops of the "good" solvent to make the solution clear again.

    • Allow the solution to cool slowly. The gradual change in solvent polarity should induce crystallization.

SolventBoiling Point (°C)PolarityCommon Use
Water100HighSolvent or Anti-solvent
Methanol65HighGood Solvent
Ethanol78HighGood Solvent
Isopropanol82Medium-HighGood Solvent
Acetone56MediumGood Solvent
Ethyl Acetate77MediumGood Solvent
Dichloromethane40Medium-LowGood Solvent (Volatile)
Diethyl Ether35LowAnti-solvent (Volatile)
Toluene111LowGood Solvent (High B.P.)
Hexane/Heptane~69LowAnti-solvent

Data compiled from various sources, including[13].

Guide 3: Advanced Strategies for Recalcitrant Oils

If standard methods fail, it may be necessary to chemically modify the compound to favor crystallization or use more advanced physical techniques.

G start Standard Crystallization Methods Fail check_functional_groups Does the compound have an ionizable group? (e.g., basic pyrrolidine nitrogen) start->check_functional_groups salt_formation Strategy 1: Salt Formation React with an acid (HCl, TFA, etc.) to form a salt. Salts have strong ionic interactions, promoting lattice formation. check_functional_groups->salt_formation Yes co_crystal Strategy 2: Co-crystallization Add a co-former molecule (e.g., a carboxylic acid or phosphine oxide) that can form strong hydrogen bonds with your compound. check_functional_groups->co_crystal No success Crystalline Solid Obtained salt_formation->success under_oil Strategy 3: Microbatch Under-Oil Dissolve compound in a minimal amount of aqueous or volatile organic solvent. Dispense as a droplet under an inert oil (e.g., paraffin). Slow evaporation/concentration leads to controlled crystal growth. co_crystal->under_oil under_oil->success

Caption: Decision workflow for advanced crystallization methods.

  • Salt Formation: The pyrrolidine nitrogen is basic and can be protonated with a variety of acids (e.g., HCl, HBr, tartaric acid, citric acid) to form a salt. Salts often have much higher melting points and form more robust crystal lattices due to strong ionic interactions, significantly increasing the probability of crystallization.[16]

  • Co-crystallization: This involves crystallizing your compound with a second, benign molecule (a "co-former"). The co-former is chosen to form strong, predictable intermolecular interactions (like hydrogen bonds) with your compound, creating a stable, multi-component crystal lattice. This can be an effective strategy to overcome issues of conformational flexibility.[17][18][19][20]

  • Microbatch Under-Oil Crystallization: This technique is excellent for minimizing sample usage and screening many conditions. A small droplet of your compound's solution is dispensed under a layer of inert oil (e.g., silicone or paraffin oil). The solvent slowly evaporates through the oil layer, leading to a very gradual increase in concentration that is ideal for growing high-quality single crystals.[21][22]

By systematically applying the principles and protocols outlined in this guide, researchers can significantly improve their success rate in obtaining crystalline material from challenging oily pyrazole-pyrrolidine compounds.

References
  • Oswald, W. (n.d.). Origin and use of crystallization phase diagrams. PMC. [Link]

  • Sonneveld. (2023, August 24). Crystallization of fats and oils. Blogs. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • Henan Zhongxing Grain And Oil Machinery Co.,Ltd. (2021, July 30). Factors affecting oil fractionation. [Link]

  • JETIR. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. [Link]

  • Scribd. (n.d.). Solvent Selection for Crystallization. [Link]

  • PubMed. (n.d.). Induction Periods for Lipid Crystallization of Various Vegetable Oils. [Link]

  • ResearchGate. (n.d.). Framework and components of a crystallization phase diagram. [Link]

  • Indigo Fragrance. (n.d.). Crystallization Issues. [Link]

  • (n.d.). Guide for crystallization. [Link]

  • ACS Publications. (2022, September 14). Interfacial Cocrystallization Using Oily Phase via Liquid–Liquid Phase Separation. Crystal Growth & Design. [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]

  • Bradford Scholars. (2026, February 23). Interfacial cocrystallization using oily phase via liquid−liquid phase separation. [Link]

  • Wiley-VCH. (n.d.). 1 Phase Diagrams for Crystal Growth. [Link]

  • NIH. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC. [Link]

  • Douglas Instruments. (n.d.). Crystallization of a protein by microseeding after establishing its phase diagram. [Link]

  • PMC. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link]

  • ResearchGate. (2025, April 15). How to recrystallize an oily compound?. [Link]

  • Figshare. (2022, September 14). Interfacial Cocrystallization Using Oily Phase via Liquid–Liquid Phase Separation. [Link]

  • (2022, September 14). Interfacial Cocrystallization Using Oily Phase via Liquid–Liquid Phase Separation. [Link]

  • AOCS. (2019, July 23). Oil Refining. [Link]

  • OpenGeology. (n.d.). 8 Phase Equilibria and Phase Diagrams. Open Petrology. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Chemical Society Reviews (RSC Publishing). (2023, March 1). Advanced crystallisation methods for small organic molecules. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. [Link]

  • MDPI. (2020, December 18). Systematic Investigation of Co-Crystallization Properties in Binary and Ternary Mixtures of Triacylglycerols Containing Palmitic and Oleic Acids in Relation with Palm Oil Dry Fractionation. [Link]

  • Scribd. (n.d.). Understanding Oiling Out in Crystallization. [Link]

  • WUR eDepot. (1998, September 22). Mechanical Properties of Fats in Relation to their Crystallization. [Link]

  • . (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • PMC. (n.d.). Microbatch under-oil salt screening of organic cations: single-crystal growth of active pharmaceutical ingredients. [Link]

  • Taylor & Francis. (2018, May 4). Structural characteristics of crystals formed in palm oil using sorbitan tristearate and sucrose stearate. [Link]

  • MDPI. (2024, October 18). Chemical Composition and Crystallization Behavior of Oil and Fat Blends for Spreadable Fat Applications. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. [Link]

  • ACS Publications. (2026, February 27). Desymmetrization of meso-Pyrrolidines via Oxoammonium-Catalyzed Enantioselective Hydride Transfer. Journal of the American Chemical Society. [Link]

  • ChemRxiv. (n.d.). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. [Link]

  • White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. [Link]

  • ACS Publications. (2008, July 25). Salt Crystallization during Evaporation: Impact of Interfacial Properties. [Link]

  • Google Patents. (n.d.).

Sources

Troubleshooting

overcoming steric hindrance in 1,1-disubstituted ethyl linkers

Status: Online | Tier: 3 (Senior Application Scientist) | Topic: 1,1-Disubstituted Ethyl Linkers Welcome to the Technical Support Center Current Issue: You are attempting to synthesize or utilize a 1,1-disubstituted ethy...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Topic: 1,1-Disubstituted Ethyl Linkers

Welcome to the Technical Support Center

Current Issue: You are attempting to synthesize or utilize a 1,1-disubstituted ethyl linker (e.g., a gem-dimethyl group) to leverage the Thorpe-Ingold effect for conformational restriction or metabolic stability. Error Log: Reactions are failing due to severe steric hindrance (the "Neopentyl Effect"). Standard nucleophilic attacks (


) and amide couplings (EDC/HATU) are returning <10% yields or unreacted starting material.

Below are the resolved "Tickets" for the most common failure modes, including validated protocols and mechanistic logic.

TICKET #404: Amide Coupling Failure

Status: Open Severity: Critical User Report: "I cannot form an amide bond between my gem-dimethyl carboxylic acid and a secondary amine. HATU, EDC, and acid chlorides have all failed or resulted in epimerization."

Diagnosis: The "Cone of Protection"

In 1,1-disubstituted systems, the two methyl groups create a steric cone that blocks the trajectory of incoming nucleophiles (amines).

  • Standard Reagents (EDC/NHS): The active ester formed is too bulky. The amine cannot approach the carbonyl carbon.

  • Acid Chlorides: Often too unstable or prone to ketene formation/racemization before the slow amine attack can occur.

Resolution: The Acyl Fluoride Protocol (TFFH/BTFFH)

The Fix: Switch to Acyl Fluorides . Unlike acid chlorides, acyl fluorides are stable to water and mild bases but highly reactive toward amines. The small atomic radius of fluorine (


) minimizes additional steric bulk, allowing the amine to penetrate the steric shield.

Recommended Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH .

Validated Protocol: TFFH-Mediated Coupling
  • Reagents:

    • Carboxylic Acid (1.0 equiv)

    • Amine (1.1–1.5 equiv)

    • TFFH (1.1 equiv)

    • DIPEA (3.0 equiv)

    • Solvent: DCM or DMF (anhydrous)

  • Step-by-Step:

    • Dissolve the sterically hindered carboxylic acid in anhydrous DCM (0.1 M).

    • Add TFFH (1.1 equiv) and DIPEA (3.0 equiv).

    • Critical Step: Stir for 30 minutes at 0°C to RT. This generates the Acyl Fluoride intermediate in situ. (Monitor via TLC/LCMS; the acid peak will shift).

    • Add the amine.

    • Stir at RT for 2–12 hours.

    • Workup: Dilute with DCM, wash with 1N HCl, sat.

      
      , and brine.
      
Mechanism Visualization

AcylFluorideMechanism cluster_0 Activation Phase cluster_1 Coupling Phase Acid Gem-Dimethyl Acid AcylF Acyl Fluoride (Intermediate) Acid->AcylF DIPEA, 30 min (In-situ Fluorination) TFFH TFFH (Reagent) TFFH->AcylF Amide Final Amide Product AcylF->Amide Nucleophilic Attack (Low Steric Barrier) Amine Hindered Amine Amine->Amide

Caption: The TFFH pathway generates a compact Acyl Fluoride intermediate, bypassing the steric bulk associated with OBt/OAt active esters.

TICKET #502: C-C Bond Construction

Status: Open Severity: High User Report: "I need to attach a carbon chain to a quaternary center.


 displacement on a neopentyl halide is impossible."
Diagnosis: The Neopentyl Wall

You cannot perform an


 reaction on a carbon adjacent to a quaternary center. The backside attack is geometrically impossible.
Resolution Strategy Selector

Use the decision tree below to select the correct chemistry. Ionic methods (Reformatsky) work for esters; Radical methods (Giese) work for Michael acceptors.

CC_Bond_Strategy Start Target: C-C Bond at Quaternary Center Q1 Is the Electrophile an Aldehyde/Ketone? Start->Q1 Q2 Is the Electrophile an Alkene (Michael Acceptor)? Q1->Q2 No MethodA Method A: Reformatsky (Zn Enolate) Q1->MethodA Yes MethodB Method B: Giese Addition (Photoredox Radical) Q2->MethodB Yes DetailA Reagents: Zn dust, TMSCl Alpha-bromo ester MethodA->DetailA DetailB Reagents: Ir/Ru Catalyst Carboxylic Acid/Alkyl Halide MethodB->DetailB

Caption: Logic flow for selecting the correct synthetic pathway to overcome neopentyl steric hindrance.

Method A: The Reformatsky Reaction (Classical)

This is the gold standard for making


-hydroxy esters with gem-dimethyl groups.
  • Why it works: The organozinc intermediate is less basic and bulky than a Grignard reagent. It forms a "dimeric" transition state that coordinates with the aldehyde/ketone, facilitating addition even in crowded environments.

  • Protocol:

    • Activation: Suspend Zn dust (1.5 equiv) in THF. Activate with TMSCl (0.05 equiv).

    • Addition: Add the

      
      -bromo- 
      
      
      
      -dimethyl ester (e.g., Ethyl
      
      
      -bromoisobutyrate).
    • Reflux: Heat to initiate formation of the Zn-enolate (Reformatsky reagent).

    • Electrophile: Add the aldehyde/ketone dropwise.

    • Quench: Dilute acid workup.

Method B: Photoredox Giese Addition (Modern)

Use this when you need to add a gem-dimethyl group to an alkene.

  • Why it works: Tertiary radicals are thermodynamically stable and planar (

    
    ). They are not subject to the same steric repulsion as ionic nucleophiles during the approach.
    
  • Reagents:

    
     (Photocatalyst), Blue LED.
    
  • Precursor: A tertiary carboxylic acid (via decarboxylation) or tertiary alkyl bromide.

  • Mechanism: The photocatalyst generates a tertiary radical which attacks the Michael acceptor (alkene).

Knowledge Base: The Thorpe-Ingold Effect

FAQ: Why go through this trouble?

The Thorpe-Ingold Effect (Gem-Dialkyl Effect) is a thermodynamic and kinetic principle stating that substituents on a carbon chain favor ring formation and restricted conformation.

ParameterEffect of Gem-Dimethyl SubstitutionBenefit in Drug Design
Bond Angle Compresses internal angle (<109.5°)Forces reactive ends closer (Cyclization).
Entropy Reduces rotational freedom (

)
Pre-organizes molecule for binding (Potency).
Metabolism Steric shield around bondsBlocks P450 oxidation/hydrolysis (Stability).
References
  • TFFH/Acyl Fluorides: Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Acid Fluorides."[1] J. Am. Chem. Soc., 1995 , 117, 5401. Link

  • Reformatsky Review: Ocampo, R., & Dolbier, W. R. "The Reformatsky Reaction in Organic Synthesis." Tetrahedron, 2004 , 60, 9325. Link

  • Photoredox Giese Addition: Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis." Chem. Rev., 2013 , 113, 5322. Link

  • Thorpe-Ingold Effect: Jung, M. E., & Piizzi, G. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chem. Rev., 2005 , 105, 1735. Link

  • Acyl Fluorides in Peptides: Montalbetti, C. A. G. N., & Falque, V. "Amide Bond Formation and Peptide Coupling." Tetrahedron, 2005 , 61, 10827. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Deep Dive: NMR Elucidation Strategies for 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole

Topic: 1H NMR Spectrum Analysis of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole Content Type: Technical Comparison & Elucidation Guide Executive Summary This guide provides a comprehensive analysis of the 1H NMR spectral cha...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole Content Type: Technical Comparison & Elucidation Guide

Executive Summary

This guide provides a comprehensive analysis of the 1H NMR spectral characteristics of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole . Unlike simple heterocycles, this molecule presents unique analytical challenges due to the presence of two chiral centers (the pyrrolidine C2 and the ethyl linker methine) and a basic secondary amine.

This document compares the efficacy of standard analytical protocols (CDCl₃) against advanced solvent strategies (DMSO-d₆, C₆D₆) and provides a self-validating workflow for distinguishing the resulting diastereomers.

Structural Logic & Theoretical Baseline

Before analyzing the spectrum, the spin systems must be deconstructed. The molecule consists of three distinct magnetic environments: the aromatic pyrazole, the chiral linker, and the aliphatic pyrrolidine.

The Stereochemical Challenge

The structure contains two chiral centers:[1]

  • C2 of the Pyrrolidine ring

  • C1 of the Ethyl linker (the methine attached to the pyrazole)

Implication: Synthetic samples typically exist as a mixture of diastereomers (


 and 

) unless stereoselective synthesis was employed. In NMR, this manifests as signal doubling , particularly noticeable in the linker methyl group and the pyrazole protons.
Predicted Shift Assignments (CDCl₃ Baseline)

Note: Values are representative ranges based on electronic shielding principles.

MoietyProtonMult.[1][2][3][4][5][6][7]

(ppm)
Mechanistic Rationale
Pyrazole H5 d/dd7.50 – 7.65Deshielded by adjacent N1; shows NOE to linker.
H3 d/dd7.40 – 7.55Deshielded by N2; typically slightly upfield of H5.
H4 dd/t6.15 – 6.30Electron-rich C4 position; significantly upfield.
Linker CH dq4.20 – 4.60"The Critical Pivot." Deshielded by Pyrazole N1 and Pyrrolidine C2.
CH₃ d1.45 – 1.65Diagnostic doublet; often split into two sets (diastereomers).
Pyrrolidine H2 m3.10 – 3.40Alpha to amine; coupling partner to Linker CH.
H5a/b m2.80 – 3.10Alpha to amine; diastereotopic.
H3/H4 m1.60 – 2.00Ring puckering creates complex higher-order multiplets.
NH br s1.80 – 2.50Exchangeable; position varies with concentration/water.
Comparative Analysis: Solvent Selection Strategy

The choice of solvent is not merely about solubility; it is the primary tool for resolving diastereomers and confirming the pyrrolidine ring dynamics.

Comparative Performance Table
FeatureStandard: Chloroform-d (CDCl₃) Alternative A: DMSO-d₆ Alternative B: Benzene-d₆
NH Detection Poor. Often invisible or broad due to fast exchange.Excellent. Visible as a broad singlet or doublet (if dry).Moderate. Sharp but often overlaps with aliphatic region.
Diastereomer Resolution Low. Signals often merge; Methyl doublet appears as a "triplet-like" blob.High. Distinct separation of Methyl doublets and Pyrazole H4 signals.Very High. Magnetic anisotropy of benzene induces large shifts in the aliphatic pyrrolidine ring, resolving H3/H4 overlaps.
Water Interference HDO peak (~1.56 ppm) often obscures the Pyrrolidine H3/H4 region.Water peak (~3.33 ppm) may obscure Pyrrolidine H2 or Linker CH.None. Water peak is far removed from key signals.
Recommendation Use for initial purity check only.Primary choice for full characterization. Use if aliphatic resolution in DMSO is blocked by water.
Advanced Elucidation Workflow

To rigorously assign the structure and distinguish it from regioisomers (e.g., N2-substitution or 3-substituted isomers), follow this logic flow.

Diagram 1: The Assignment Decision Tree

NMR_Workflow Start Start: 1H NMR Spectrum Check_H4 Step 1: Identify Pyrazole H4 (Triplet/dd ~6.2 ppm) Start->Check_H4 Check_Methyl Step 2: Identify Linker Methyl (Doublet ~1.5 ppm) Check_H4->Check_Methyl Decision_Diast Are signals doubled? Check_Methyl->Decision_Diast Diast_Yes Mixture of Diastereomers (Report ratio via integration) Decision_Diast->Diast_Yes Yes Diast_No Single Diastereomer (Stereoselective) Decision_Diast->Diast_No No Step_2D Step 3: Run 2D NOESY Diast_Yes->Step_2D Diast_No->Step_2D NOE_Check NOE Correlation: Linker CH <-> Pyrazole H5? Step_2D->NOE_Check Confirm_N1 Confirmed: N1 Substitution (Correct Structure) NOE_Check->Confirm_N1 Strong NOE Confirm_N2 Alert: N2 Substitution (Regioisomer Impurity) NOE_Check->Confirm_N2 Weak/No NOE

Caption: Logical workflow for confirming regio-chemistry and diastereomeric purity.

Experimental Protocol: Self-Validating Assignment
Reagents
  • Analyte: >5 mg of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole.

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS. Crucial: Use a fresh ampoule to minimize water content.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆.

    • Validation Check: Ensure the solution is clear. Turbidity indicates salt formation or impurities.

  • Acquisition (1D 1H):

    • Set relaxation delay (d1) to >5 seconds to ensure accurate integration of the isolated Pyrazole H4 proton (which has a long T1).

    • Acquire 16-32 scans.

  • The "D₂O Shake" (Validation Step):

    • After the initial scan, add 1 drop of D₂O to the tube and shake.[3]

    • Observation: The broad singlet at ~2.0-3.0 ppm (Pyrrolidine NH) must disappear.

    • Causality: If a signal remains in that region, it is likely an impurity, not the amine.

  • TFA Titration (Optional - For Chiral Resolution):

    • If diastereomers are overlapping, add 5 µL of TFA-d (Trifluoroacetic acid-d).

    • Mechanism: Protonation of the pyrrolidine nitrogen (

      
      ) locks the conformation and significantly deshields the H2 and Linker CH protons, often separating the diastereomeric signals further.
      
References
  • Alkorta, I., et al. (2016).[8] The 1H NMR spectrum of pyrazole in a nematic phase.[9] Magnetic Resonance in Chemistry.[2][6][7][8][10] Link

  • Claramunt, R. M., et al. (2016). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry.[11] Link

  • BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives.Link

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

  • Duewell, H. (1981).[2] High-field 1H N.M.R. study of the four-spin system of a set of 2,3,4,5-tetrasubstituted pyrrolidines.[2][6] Australian Journal of Chemistry.[2][6] Link

Sources

Comparative

Structural Elucidation of Pyrazole-Pyrrolidine Adducts: A Comparative Guide to High-Resolution Mass Spectrometry Workflows

The pyrazole-pyrrolidine structural motif is a cornerstone in modern pharmacophore design, frequently appearing in kinase inhibitors, GPCR ligands, and targeted protein degraders. For drug development professionals and a...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole-pyrrolidine structural motif is a cornerstone in modern pharmacophore design, frequently appearing in kinase inhibitors, GPCR ligands, and targeted protein degraders. For drug development professionals and analytical scientists, the structural elucidation of these adducts—particularly during metabolite identification (MetID) and pharmacokinetic profiling—presents a unique analytical challenge.

This guide objectively compares the performance of leading High-Resolution Mass Spectrometry (HRMS) platforms (Orbitrap vs. Q-TOF) and activation techniques (CID vs. HCD) to provide a definitive, self-validating workflow for characterizing pyrazole-pyrrolidine adducts.

Mechanistic Causality: The Gas-Phase Chemistry of Heterocyclic Cleavage

To optimize a mass spectrometry workflow, one must first understand the thermodynamic and kinetic principles governing the gas-phase dissociation of the target molecule. The fragmentation of a pyrazole-pyrrolidine adduct is highly regioselective and dependent on the applied collision energy.

  • Pyrrolidine Ring Cleavage (Low Energy): The saturated, aliphatic nature of the pyrrolidine ring makes its C-N bonds highly susceptible to low-energy heterolytic cleavage. The primary fragmentation pathway involves an

    
    -cleavage relative to the nitrogen atom, followed by the expulsion of a neutral ethylene molecule (
    
    
    
    , 28 Da). This results in a highly stable, low-mass iminium ion[1][2].
  • Pyrazole Ring Cleavage (High Energy): In contrast, the pyrazole ring is a highly conjugated, aromatic system. It exhibits significant resonance stability, requiring higher activation energies to induce ring opening. When sufficient energy is applied, the pyrazole ring undergoes contraction, typically expelling neutral nitrogen (

    
    ) or hydrogen cyanide (
    
    
    
    ) to form azete or cyclopropenyl derivative ions[3][4].

G Parent Pyrazole-Pyrrolidine Adduct [M+H]+ PyrrolidineCleavage Pyrrolidine Ring Cleavage (Alpha-Cleavage) Parent->PyrrolidineCleavage Low Energy (CID) PyrazoleCleavage Pyrazole Ring Cleavage (Ring Contraction) Parent->PyrazoleCleavage High Energy (HCD) Iminium Iminium Ion Loss of C2H4 (28 Da) PyrrolidineCleavage->Iminium Azete Azete / Cyclopropenyl Ion Loss of N2 / HCN PyrazoleCleavage->Azete

Logical fragmentation pathways of pyrazole-pyrrolidine adducts under varying collision energies.

Platform Comparison: Orbitrap vs. Q-TOF for Structural Elucidation

The choice of HRMS analyzer fundamentally dictates the depth of structural information you can extract. While both Orbitrap and Quadrupole Time-of-Flight (Q-TOF) systems offer high mass accuracy, their architectural differences make them suited for different stages of drug development[5].

  • Orbitrap (Tribrid Architecture): Instruments like the Orbitrap IQ-X utilize a tribrid architecture (Quadrupole-Ion Trap-Orbitrap) that allows for true

    
     capabilities. By isolating a specific first-generation fragment (e.g., the cleaved pyrazole ring) and subjecting it to further fragmentation (
    
    
    
    ,
    
    
    ), scientists can definitively map complex rearrangement pathways without interference from co-eluting matrix ions[6][7].
  • Q-TOF (Quadrupole Time-of-Flight): Q-TOF systems excel in duty cycle speed and isotopic fidelity. While they typically lack

    
     capabilities beyond 
    
    
    
    , their rapid acquisition rates make them superior for coupling with ultra-fast UHPLC gradients, ensuring sufficient data points across narrow chromatographic peaks during high-throughput screening[5][8].
Table 1: Quantitative Comparison of HRMS Platforms for Adduct Analysis
Performance MetricOrbitrap (Tribrid)Q-TOFAnalytical Impact for Pyrazole-Pyrrolidines
Max Resolving Power > 500,000 (at m/z 200)~ 40,000 - 80,000Orbitrap resolves isobaric interferences in complex biological matrices.
Mass Accuracy < 1 ppm1 - 3 ppmBoth provide confident empirical formula generation.
Tandem MS Capability

(Sequential isolation)

only

is critical for proving azete ion lineage from the pyrazole ring.
Scan Speed (Duty Cycle) ~ 30 - 40 Hz> 100 HzQ-TOF prevents peak truncation in ultra-fast UHPLC separations.
Best Use Case Deep structural MetIDHigh-throughput PK/PDSelect based on throughput vs. depth of elucidation requirements.

Activation Techniques: CID vs. HCD

The method used to impart energy into the precursor ion drastically alters the resulting mass spectrum. For pyrazole-pyrrolidine adducts, relying on a single activation technique often leads to incomplete structural characterization[9].

  • Collision-Induced Dissociation (CID): Traditional CID occurs via resonance excitation in a 3D or linear ion trap. It deposits energy slowly, favoring the lowest energy dissociation pathway—in this case, the cleavage of the pyrrolidine ring. However, ion trap CID suffers from the "1/3 Rule," where product ions with an m/z less than one-third of the precursor ion are not trapped and thus not detected[10].

  • Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type collisional dissociation that occurs in a dedicated multipole collision cell. It imparts higher kinetic energy, successfully shattering the stable pyrazole ring. Furthermore, because HCD does not utilize an ion trap for the collision event, it bypasses the 1/3 rule, allowing the detection of critical low-mass reporter ions (like the pyrrolidine iminium ion)[10][11].

Table 2: CID vs. HCD Fragment Yields for Pyrazole-Pyrrolidine Adducts
Activation TechniqueCollision EnergyPrimary Cleavage SiteLow-Mass Reporter DetectionSpectral Complexity
Ion Trap CID Low (Normalized CE ~25%)Pyrrolidine (Aliphatic)Poor (Due to 1/3 Rule cut-off)Low (Dominated by 1-2 major peaks)
Multipole HCD High (Normalized CE ~40-60%)Pyrazole (Aromatic) & LinkerExcellent (Captures iminium ions)High (Rich structural fingerprint)

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure scientific integrity and reproducibility, the following protocol utilizes a Data-Dependent Acquisition (DDA) strategy with built-in system suitability checks.

Step 1: Sample Preparation & System Suitability
  • Prepare the pyrazole-pyrrolidine analyte at 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation Check: Inject a known reference standard (e.g., a commercially available pyrazole-based kinase inhibitor) prior to the sample batch. Verify that mass accuracy is < 3 ppm and the retention time variance is < 2%.

Step 2: Chromatographic Separation
  • Utilize a UHPLC system equipped with a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Apply a binary gradient: Mobile Phase A (0.1% FA in Water) and Mobile Phase B (0.1% FA in Acetonitrile).

  • Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min to ensure sharp, symmetrical peaks.

Step 3: Orthogonal MS Acquisition (DDA)
  • Operate the HRMS in positive Electrospray Ionization (ESI+) mode.

  • Configure a Top-5 DDA method: The mass spectrometer acquires one high-resolution full MS scan, followed by

    
     scans of the top 5 most abundant precursors.
    
  • Critical Parameter: Enable Dynamic Exclusion (duration: 10 seconds) to prevent the system from repeatedly sampling the same high-abundance isotope, forcing it to sample lower-level co-eluting metabolites.

  • Stepped Collision Energy: Program the HCD cell to apply stepped normalized collision energies (e.g., 20%, 40%, 60%) within a single scan to simultaneously capture both the labile pyrrolidine cleavage and the robust pyrazole fragmentation.

Step 4: Data Deconvolution
  • Process the raw data using spectral deconvolution software.

  • Apply Mass Defect Filtering (MDF) centered around the exact mass of the parent drug to filter out endogenous biological matrix noise, isolating only the drug-related adducts.

Workflow SamplePrep Sample Prep (0.1% FA in ACN) UHPLC UHPLC Separation (C18 Column) SamplePrep->UHPLC Ionization ESI(+) Source UHPLC->Ionization Isolation Precursor Isolation (Quadrupole) Ionization->Isolation FragCID CID (Ion Trap) MSn Analysis Isolation->FragCID Pathway A FragHCD HCD (Multipole) High-Res MS2 Isolation->FragHCD Pathway B Detection Orbitrap / TOF Detection FragCID->Detection FragHCD->Detection DataAnalysis Spectral Deconvolution & Annotation Detection->DataAnalysis

End-to-end LC-MS/MS workflow for the structural elucidation of heterocyclic adducts.

Conclusion

The successful structural elucidation of pyrazole-pyrrolidine adducts requires a deliberate pairing of hardware and activation techniques. While Q-TOF systems provide the speed necessary for high-throughput environments, Orbitrap platforms equipped with


 capabilities remain the gold standard for deep mechanistic profiling. By utilizing stepped HCD to overcome the low-mass limitations of traditional CID, researchers can confidently map both the labile pyrrolidine iminium reporters and the robust pyrazole ring-contraction fragments, ensuring comprehensive metabolite identification.

References

  • IQ-X Tribrid Orbitrap vs. Q-TOF : r/massspectrometry - Reddit Reddit
  • Mass spectrometric study of some pyrazoline derivatives ResearchG
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Advances in structure elucidation of small molecules using mass spectrometry PMC - NIH
  • Orbitrap or QTOF Chrom
  • Orbitrap Mass Spectrometry | Analytical Chemistry ACS Public
  • The “ETD-like” Fragment
  • Interpret
  • Fragment
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles AIP Publishing
  • The Ultimate Workflow for Small Molecule Discovery ThermoFisher

Sources

Validation

Master Chiral Separation of Pyrazole Derivatives: A Comparative HPLC Method Development Guide

As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges posed by pyrazole derivatives. Pyrazoles—including 4,5-dihydro-1H-pyrazoles and phenylpyrazoles—are privileged scaffolds in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges posed by pyrazole derivatives. Pyrazoles—including 4,5-dihydro-1H-pyrazoles and phenylpyrazoles—are privileged scaffolds in modern drug discovery and agrochemistry. From small molecule kinase inhibitors to broad-spectrum insecticides like fipronil, the spatial arrangement of these molecules dictates their biological efficacy and toxicity.

Because enantiomers of chiral pyrazoles can exhibit vastly different pharmacodynamic and pharmacokinetic profiles, developing robust High-Performance Liquid Chromatography (HPLC) methods for their enantioseparation is a non-negotiable step in preclinical development. This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) and provides a thermodynamically grounded, self-validating protocol for method development.

Mechanistic Insights: The Causality of Chiral Recognition

Successful chiral separation is never a product of random screening; it is a thermodynamic and supramolecular negotiation between the analyte, the CSP, and the mobile phase.

Supramolecular Interactions

For pyrazole derivatives, chiral recognition on polysaccharide-based CSPs (such as carbamylated amylose and cellulose) relies on a strict multi-point interaction model. The primary driving forces are:

  • Hydrogen Bonding: The pyrazole ring contains nitrogen atoms (N-H and N=C) that act as strong hydrogen bond donors and acceptors. These interact directly with the carbamate linkages (NH and C=O) of the CSP[1].

  • 
     Interactions:  Aromatic substituents commonly attached to the pyrazole core (e.g., phenyl rings in phenylpyrazoles) engage in 
    
    
    
    stacking with the phenyl groups of the CSP selector[2].
  • Dipole-Dipole & Steric Fit: The spatial orientation of the pyrazole's side chains determines whether an enantiomer can properly enter the chiral cavity of the polymer[3].

Amylose vs. Cellulose: The Structural Dichotomy

Despite sharing similar building blocks, the supramolecular arrangement of amylose and cellulose dictates their enantioselectivity. Amylose forms a helical cavity, whereas cellulose forms linear, straight polymer chains. This structural dichotomy leads to distinct thermodynamic behaviors:

  • Cellulose-based CSPs (e.g., Lux Cellulose-2, Chiralpak IB) typically exhibit enthalpy-driven separations with a negative entropic contribution[1]. They often excel in Polar Organic Modes (POM) because the linear structure allows for direct, strong solvent-analyte competition.

  • Amylose-based CSPs (e.g., Lux Amylose-2, Chiralpak IA) often exhibit a positive entropic contribution[1], making them highly effective in Normal Phase (NP) modes where the helical cavity provides a rigid steric environment for chiral discrimination.

Comparison Guide: Evaluating Chiral Stationary Phases

When developing a method for pyrazole derivatives, the choice of CSP and elution mode is critical. Below is a comparative analysis based on recent chromatographic studies.

Polysaccharide CSPs in Normal Phase (NP) vs. Polar Organic Mode (POM)
  • Lux Cellulose-2 / Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate)): Demonstrates supreme chiral recognition for 4,5-dihydro-1H-pyrazoles and phenylpyrazoles[1]. In POM (e.g., 100% Acetonitrile or Methanol), cellulose columns yield ultra-short run times (<5 min) while maintaining baseline resolution[4]. Acetonitrile acts as a protic polar competitor, modulating the H-bond network to sharpen peaks without destroying selectivity[3].

  • Lux Amylose-2 / Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)): Superior when utilizing Normal Phase eluents (e.g., n-hexane/ethanol). The amylose helical structure provides massive resolution factors (

    
     > 30) for pyrazolines, albeit at the cost of longer analysis times (~30 min)[4].
    
Alternative CSPs
  • Whelk-O1: For specific sterically hindered chiral pyrazole intermediates (e.g., pyrrolo-pyrimidine precursors for kinase inhibitors), Pirkle-type columns like Whelk-O1 offer complementary selectivity to polysaccharides. They are especially useful when transitioning from HPLC to Supercritical Fluid Chromatography (SFC) for preparative scale-up[5].

Quantitative Performance Comparison

Table 1: Comparative HPLC Performance for Chiral Pyrazole Derivatives

Analyte ClassChiral Stationary Phase (CSP)Mobile Phase ModeOptimal EluentMax Resolution (

)
Thermodynamic Driver
Phenylpyrazole (Acid-Fipronil)Chiralpak IB (Cellulose)Normal Phasen-Hexane / 2-Propanol (90:10)16.82Enthalpy-driven
Phenylpyrazole (Flufiprole)Chiralpak IB (Cellulose)Normal Phasen-Hexane / Ethanol (95:5)3.40Enthalpy-driven
4,5-dihydro-1H-pyrazolesLux Cellulose-2Polar Organic100% Acetonitrile18.00Enthalpy-driven (

)
4,5-dihydro-1H-pyrazolesLux Amylose-2Normal Phasen-Hexane / Ethanol30.00Entropy-driven (

)
Pyrazole Kinase Intermediate(S,S) Whelk-O1Normal Phase / SFCHexane / IPA> 2.00Steric /

(Data synthesized from 2[2], 1[1], and 5[5])

Method Development Workflow

HPLC_Workflow Start 1. Analyte Characterization (Assess H-bond & Steric features) Screening 2. CSP & Mode Screening (Cellulose POM vs. Amylose NP) Start->Screening Decision Is Resolution (Rs) > 1.5? Screening->Decision Optimize 3. Thermodynamic Optimization (Adjust Temp & Modifier %) Decision->Optimize No (Rs < 1.5) Validate 4. Method Validation (System Suitability & Robustness) Decision->Validate Yes (Rs ≥ 1.5) Optimize->Screening Re-evaluate

Caption: Systematic HPLC method development workflow for chiral pyrazole derivatives.

Experimental Protocol: Self-Validating Chiral Screening

To ensure scientific integrity, the following step-by-step methodology incorporates built-in validation checks (system suitability). This guarantees that the observed separation is a true chiral recognition event and not an artifact of column voiding or solvent mismatch.

Phase 1: Preparation & System Suitability
  • Sample Preparation: Dissolve the racemic pyrazole derivative in the exact mobile phase intended for screening (or a weaker solvent) to prevent peak distortion. Target concentration: 0.1 – 1.0 mg/mL[6].

  • System Blank: Inject a blank sample (pure diluent) to establish the baseline and identify any ghost peaks.

  • Dead Volume Marker: Inject a non-retained marker (e.g., 1,3,5-tri-tert-butylbenzene for NP) to accurately determine the dead time (

    
    ), which is critical for calculating the retention factor (
    
    
    
    ).
Phase 2: Primary Screening
  • Column Selection: Install a cellulose-based CSP (e.g., Lux Cellulose-2 or Chiralpak IB, 250 mm × 4.6 mm, 5 µm)[2].

  • Mobile Phase (Polar Organic Mode): Flush the system with 100% Acetonitrile.

    • Causality Note: Acetonitrile acts as a strong hydrogen-bond acceptor, competing with the pyrazole's N-H groups. This controlled competition prevents excessive retention, resulting in sharper peaks and shorter run times compared to alkane-based eluents[4].

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C (Thermodynamic baseline)

    • Detection: UV/Vis (typically 230–270 nm, matching the pyrazole's ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).
      
    • Injection Volume: 5 µL

  • Execution: Run the sequence. Calculate the selectivity factor (

    
    ) and resolution (
    
    
    
    ).
Phase 3: Thermodynamic Optimization

If


 (incomplete baseline separation):
  • Temperature Modulation: Decrease the column temperature from 25 °C to 15 °C.

    • Causality Note: Because cellulose-based separations of pyrazoles are typically enthalpy-driven, lowering the temperature exponentially increases the residence time in the chiral cavity, amplifying the

      
       differences between enantiomers[2].
      
  • Modifier Adjustment: If using Normal Phase (e.g., n-hexane), reduce the alcoholic modifier (ethanol or 2-propanol) from 10% to 5%. Lower modifier concentration reduces competition for the CSP's carbamate sites, increasing retention and resolution[2].

Conclusion

The chiral separation of pyrazole derivatives requires a nuanced understanding of the analyte's functional groups and the CSP's supramolecular architecture. While amylose-based columns offer massive selectivity in normal phase environments, cellulose-based columns operating in polar organic modes provide a modern, high-throughput alternative that balances baseline resolution with rapid analysis times. By adhering to a thermodynamically grounded, self-validating method development workflow, analytical scientists can rapidly isolate these critical pharmacophores for downstream biological evaluation.

References

  • Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC.Journal of Separation Science.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.ACS Omega.
  • New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up.Chromatography Online.
  • Column chromatography conditions for separating pyrazole isomers.Benchchem.

Sources

Comparative

Comparative Guide: Pyrazole vs. Imidazole Scaffolds in Drug Discovery

[1] Executive Summary This guide provides a technical comparison between pyrazole (1,2-diazole) and imidazole (1,3-diazole) scaffolds. While both are five-membered aromatic heterocycles used extensively in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical comparison between pyrazole (1,2-diazole) and imidazole (1,3-diazole) scaffolds. While both are five-membered aromatic heterocycles used extensively in medicinal chemistry, their distinct physicochemical profiles dictate divergent biological applications.[1]

  • Imidazole is the premier scaffold for metal coordination (specifically heme-iron), making it the backbone of antifungal azoles and a frequent source of CYP450 liability.

  • Pyrazole is the preferred scaffold for hydrogen-bond-driven target engagement , particularly in kinase inhibitors (ATP hinge binding) and COX-2 inhibitors, offering a more favorable metabolic stability profile.

Part 1: Physicochemical Foundations

The biological divergence begins with the arrangement of nitrogen atoms. This structural isomerism fundamentally alters basicity, hydrogen bonding capability, and metal affinity.

Comparative Physicochemical Profile[2]
FeaturePyrazole (1,2-Diazole)Imidazole (1,3-Diazole)Drug Design Implication
Structure Adjacent Nitrogens (N1-N2)Separated Nitrogens (N1-C-N3)Determines electronic distribution.
Basicity (pKa) Weak Base (~2.5)Moderate Base (~7.0)Imidazole is significantly more basic; often protonated at physiological pH, aiding solubility but affecting permeability.
H-Bonding Donor (NH) & Acceptor (N)Donor (NH) & Acceptor (N)Pyrazole is a superior bioisostere for phenols/amides in hydrophobic pockets (e.g., kinase hinge).
Metal Affinity ModerateHigh (Monodentate ligand)Imidazole's N3 is a potent ligand for heme iron (Fe²⁺/Fe³⁺).
Aromaticity 6

-electrons
6

-electrons
Both are stable, but imidazole is generally more thermally stable.

Expert Insight: The pKa difference is the critical decision factor. If your target requires a protonated species for ionic interaction (e.g., GPCRs), imidazole is superior. If you require a neutral H-bond donor/acceptor pair to penetrate a hydrophobic pocket (e.g., ATP binding site) without incurring high non-specific protein binding, pyrazole is the logical choice.

Part 2: Mechanisms of Action & Target Selectivity

Imidazole: The Heme Coordinator (Antifungals & CYP Inhibitors)

The imidazole ring is defined by its ability to coordinate with metal ions via the unprotonated N-3 nitrogen.

  • Mechanism: In antifungal drugs (e.g., Ketoconazole), the imidazole N-3 binds perpendicularly to the heme iron of lanosterol 14α-demethylase (CYP51) . This blocks the substrate binding site, preventing ergosterol synthesis and destabilizing the fungal cell membrane.

  • Liability: This same mechanism leads to non-specific inhibition of human CYP450 enzymes (CYP3A4, CYP2C9), causing significant drug-drug interactions (DDIs).

Pyrazole: The Hinge Binder (Kinase & Enzyme Inhibitors)

The pyrazole ring mimics the purine ring of adenosine, making it an ideal scaffold for ATP-competitive inhibitors.

  • Mechanism: In kinase inhibitors (e.g., Ruxolitinib, Tozasertib), the pyrazole nitrogens form bidentate hydrogen bonds with the "hinge region" backbone residues of the kinase.

  • Advantage: Unlike imidazole, pyrazole does not strongly coordinate heme iron, resulting in a "cleaner" CYP selectivity profile.

Visualization: Mechanism of Action Comparison[3]

MOA_Comparison cluster_Imid Imidazole (1,3-Diazole) cluster_Pyraz Pyrazole (1,2-Diazole) Scaffold Scaffold Selection I_Prop High Basicity (pKa ~7) Strong Metal Affinity Scaffold->I_Prop P_Prop Low Basicity (pKa ~2.5) H-Bond Donor/Acceptor Scaffold->P_Prop I_Mech Mechanism: N-3 Coordinates Heme Iron I_Prop->I_Mech I_Target Target: CYP51 (Fungal) Human CYP450s I_Mech->I_Target I_Outcome Outcome: Antifungal Activity High DDI Risk I_Target->I_Outcome P_Mech Mechanism: H-Bonding to Peptide Backbone P_Prop->P_Mech P_Target Target: Kinase Hinge Region COX-2 Active Site P_Mech->P_Target P_Outcome Outcome: Kinase Inhibition Lower Metabolic Liability P_Target->P_Outcome

Caption: Divergent mechanisms of action. Imidazole utilizes metal coordination for enzyme inhibition, while Pyrazole utilizes hydrogen bonding for receptor/kinase binding.

Part 3: Experimental Protocols

Protocol A: Validating Kinase Inhibition (Pyrazole Focus)

Objective: Determine the IC50 of a pyrazole derivative against a target kinase (e.g., CDK2 or JAK) using a bioluminescent ADP detection assay.

Methodology:

  • Reagent Prep: Prepare 10 mM stock of pyrazole compound in 100% DMSO.

  • Serial Dilution: Dilute compound 1:3 in kinase buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT) to generate a 10-point dose-response curve.

  • Enzyme Reaction:

    • Add 2 µL of kinase enzyme (0.2 ng/µL) to a 384-well white plate.

    • Add 1 µL of diluted compound. Incubate for 10 min at RT (allows compound to bind the hinge region).

    • Initiate reaction by adding 2 µL of ATP/Substrate mix.

    • Incubate at RT for 60 minutes.

  • Detection (ADP-Glo):

    • Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Data Analysis: Measure luminescence. Normalize to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Fit data to a sigmoidal dose-response equation.

Self-Validation Check: The Z-factor of the assay must be >0.5. If IC50 shifts >3-fold with increasing ATP concentration, the inhibitor is ATP-competitive (typical for pyrazoles).

Protocol B: Assessing CYP Binding Liability (Imidazole Focus)

Objective: Quantify the interaction of an imidazole compound with CYP3A4 heme using difference spectroscopy.

Methodology:

  • System: Use recombinant human CYP3A4 microsomes (1 µM P450 content).

  • Baseline: Record the optical spectrum (350–500 nm) of the microsomes in phosphate buffer.

  • Titration: Add the imidazole compound in increasing increments (0.1 µM to 50 µM).

  • Observation:

    • Type II Binding Spectrum: Look for a spectral trough at 390–410 nm and a peak at 425–435 nm.

    • This shift indicates direct coordination of the imidazole nitrogen to the heme iron, displacing the water molecule.

  • Calculation: Plot the change in absorbance (

    
    ) vs. concentration to determine the spectral binding constant (
    
    
    
    ).

Expert Interpretation: A low


 (<1 µM) indicates high affinity for the heme, predicting strong potential for Drug-Drug Interactions (DDIs).

Part 4: Decision Logic & Safety

When selecting between these scaffolds, the "Safety vs. Potency" trade-off is paramount.

Workflow: Scaffold Selection Decision Tree

Decision_Tree Start Start: Define Target Class Q1 Is the target a Metalloenzyme (e.g., CYP, NOS, Heme-based)? Start->Q1 Branch_Metal Yes: Metal Coordination Req. Q1->Branch_Metal Yes Branch_Pocket No: Hydrophobic Pocket/ATP Site Q1->Branch_Pocket No Select_Imid Select IMIDAZOLE (Strong Fe/Zn binder) Branch_Metal->Select_Imid Select_Pyraz Select PYRAZOLE (H-bond donor/acceptor) Branch_Pocket->Select_Pyraz Safety_Check Safety Check: Screen against CYP3A4 Select_Imid->Safety_Check Critical Step: High DDI Risk Select_Pyraz->Safety_Check Standard Step: Lower Risk

Caption: Logical workflow for selecting pyrazole vs. imidazole based on target class and safety requirements.

Safety Summary
  • Imidazole: High risk of CYP inhibition. Must screen early for selectivity against human CYPs (3A4, 2D6). Often requires structural modification (steric bulk) to reduce heme accessibility in off-targets.

  • Pyrazole: Generally lower CYP liability. However, pyrazoles can be metabolized by glucuronidation. Toxicity is often related to specific substituents rather than the scaffold itself.

References

  • BenchChem. (2025).[1][2][3] Comparing the efficacy of pyrazole vs imidazole scaffolds in medicinal chemistry. Retrieved from

  • MDPI. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold. Retrieved from

  • ResearchGate. (2017). Privileged scaffolds for anti-infective activity: Imidazole and pyrazole based analogues.[1][4][5] Retrieved from

  • NIH/PubMed. (2006). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. Retrieved from

  • RSC Publishing. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors. Retrieved from

  • Stanford University. (2019). Imidazole and 1-Methylimidazole Hydrogen Bonding and Nonhydrogen Bonding Liquid Dynamics. Retrieved from

Sources

Validation

Comparative Guide to Purity Validation of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole using LC-MS

Introduction In the landscape of pharmaceutical development, the rigorous validation of a compound's purity is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of Liquid Chromato...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the rigorous validation of a compound's purity is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the purity assessment of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole, a chiral heterocyclic compound with significant potential in medicinal chemistry. The structural complexity of this molecule, particularly its stereocenter, presents unique analytical challenges that necessitate a sophisticated and well-validated approach.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references, adhering to the principles of Expertise, Experience, and Trustworthiness (E-E-A-T).

The pyrazole moiety is a five-membered aromatic ring with two adjacent nitrogen atoms, a structure that imparts a wide range of biological activities.[1][2] The synthesis of pyrazole derivatives can be complex, often leading to various impurities, including regioisomers and unreacted starting materials.[3][4][5] For a chiral molecule like 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole, the presence of its enantiomer as an impurity is a critical consideration.

The Analytical Challenge: Chirality and Potential Impurities

The primary analytical hurdle in validating the purity of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole lies in its chiral nature. Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and quantification challenging.[6] Furthermore, the synthesis of this molecule can introduce several potential impurities that must be identified and quantified.

Common potential impurities include:

  • Starting materials and reagents: Incomplete reactions can leave residual starting materials.[3]

  • Regioisomers: The synthesis of substituted pyrazoles can sometimes yield different positional isomers.[3]

  • Diastereomers: If any of the starting materials are chiral and not enantiopure, diastereomeric impurities could be formed.

  • Enantiomer: The "wrong" stereoisomer of the target molecule.

  • Byproducts from side reactions: Undesired chemical transformations can lead to a variety of other related compounds.[3]

LC-MS is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry, making it an ideal tool for this analytical challenge.[7][8]

Experimental Design & Rationale: An LC-MS Approach

A robust LC-MS method for purity validation requires careful optimization of both the chromatographic separation and the mass spectrometric detection.

Chromatographic Separation: Taming Chirality

To resolve the enantiomers of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole and separate them from other potential impurities, a chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated excellent chiral recognition capabilities for pyrazole derivatives.[9][10][11][12]

Alternative Chromatographic Approaches:

MethodPrincipleAdvantagesDisadvantages
Chiral Stationary Phase (CSP) HPLC Enantiomers interact differently with the chiral selector immobilized on the stationary phase, leading to different retention times.[6]Direct separation, high resolution.[9]Can be expensive, method development can be time-consuming.
Chiral Derivatizing Agents (CDAs) The enantiomeric mixture is reacted with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.Can use standard HPLC columns.Requires an additional reaction step, potential for kinetic resolution, CDA must be pure.
Chiral Mobile Phase Additives (CMPAs) A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for separation on an achiral column.Can use standard HPLC columns.Can be less efficient than CSPs, CMPA can interfere with detection.

For this guide, we will focus on the direct separation using a CSP, as it is generally the most robust and reliable method for enantiomeric purity determination.

Mass Spectrometric Detection: Unambiguous Identification

Mass spectrometry provides crucial information for the identification and confirmation of the target compound and its impurities by determining their mass-to-charge ratio (m/z).[7] Electron ionization (EI) is a common technique where the fragmentation patterns of pyrazole rings often involve the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[13][14][15]

The choice of mass analyzer also plays a significant role. While single quadrupole instruments are common, triple quadrupole (QqQ) and Time-of-Flight (TOF) mass spectrometers offer enhanced specificity and resolution, respectively, which can be advantageous for identifying unknown impurities.[7]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis Sample 1. Prepare Sample Solution (1 mg/mL in Mobile Phase) LC 4. Inject into HPLC System (Chiral Stationary Phase) Sample->LC Standard 2. Prepare Reference Standard (Certified Purity) Standard->LC Spiked 3. Prepare Spiked Sample (with known impurities if available) Spiked->LC MS 5. Mass Spectrometric Detection (ESI+, Full Scan & SIM) LC->MS Chromatogram 6. Analyze Chromatogram (Retention Time, Peak Area) MS->Chromatogram MassSpec 7. Analyze Mass Spectra (m/z, Fragmentation) MS->MassSpec Purity 8. Calculate Purity (% Area, Comparison to Standard) Chromatogram->Purity MassSpec->Purity

Caption: Workflow for LC-MS purity validation.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating checks and balances to ensure the trustworthiness of the results. The validation of this analytical procedure should be performed according to the ICH Q2(R1) guidelines.[16][17][18][19]

Materials and Reagents
  • Sample: 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole

  • Reference Standard: Certified reference material of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Additives: Formic acid or ammonium acetate (for enhancing ionization in MS).

  • Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Lux Cellulose-2 or similar).[6][9]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Mass Spectrometer with an Electrospray Ionization (ESI) source.

Step-by-Step Methodology
  • Sample and Standard Preparation:

    • Accurately weigh and dissolve the sample and reference standard in the initial mobile phase to a concentration of 1 mg/mL.

    • Prepare a spiked sample by adding known impurities (if available) to the sample solution to demonstrate specificity.[18]

  • LC-MS Parameters:

    • Column: Lux Cellulose-2 (or equivalent), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The specific gradient will need to be optimized to achieve baseline separation of all components. A typical starting point would be a linear gradient from 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • MS Ionization Mode: ESI positive.

    • MS Scan Mode: Full scan from m/z 100-500 and Selected Ion Monitoring (SIM) for the target compound's expected m/z.

  • Data Acquisition and Analysis:

    • Inject the prepared solutions and acquire the data.

    • Identify the peak for 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole based on its retention time and mass spectrum, confirmed by comparison with the reference standard. The expected molecular weight is approximately 179.25 g/mol .

    • Identify and quantify any impurities based on their peak areas in the chromatogram and their mass spectra.

    • Calculate the purity of the sample using the area percent method.

Data Interpretation and Purity Calculation

The purity of the sample is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Formula for Purity Calculation:

Data Analysis Workflow Diagram

G cluster_input Input Data cluster_processing Data Processing cluster_identification Component Identification cluster_quantification Quantification RawData Raw LC-MS Data PeakIntegration Peak Integration & Retention Time Alignment RawData->PeakIntegration MassExtraction Mass Spectra Extraction for Each Peak RawData->MassExtraction TargetID Identify Target Compound (vs. Reference Standard) PeakIntegration->TargetID ImpurityID Identify Impurities (Mass & Fragmentation) PeakIntegration->ImpurityID MassExtraction->TargetID MassExtraction->ImpurityID AreaPercent Calculate Area Percent for All Peaks TargetID->AreaPercent ImpurityID->AreaPercent PurityReport Generate Purity Report AreaPercent->PurityReport

Caption: Workflow for LC-MS data analysis.

Hypothetical Comparative Data

The following table presents hypothetical data comparing the purity of three different batches of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole.

Batch IDRetention Time (min)Target Compound Area (%)Enantiomeric Impurity Area (%)Other Impurities Area (%)Purity (%)
Batch A12.599.80.10.199.8
Batch B12.598.51.00.598.5
Batch C12.595.24.50.395.2

This data clearly demonstrates the ability of the LC-MS method to not only determine the overall purity but also to specifically quantify the critical enantiomeric impurity.

Conclusion and Best Practices

The purity validation of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole requires a well-designed and validated LC-MS method capable of chiral separation and sensitive detection. The use of a polysaccharide-based chiral stationary phase is highly recommended for resolving the enantiomers. Mass spectrometric detection provides unequivocal identification of the target compound and any impurities.

Key best practices include:

  • Method Validation: The analytical method must be thoroughly validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[16][17][18][19][20]

  • Use of Reference Standards: A certified reference standard is crucial for unambiguous peak identification and accurate quantification.

  • System Suitability Testing: Regular system suitability tests should be performed to ensure the LC-MS system is performing optimally.

  • Impurity Profiling: Efforts should be made to identify and characterize any significant impurities to understand their potential impact on safety and efficacy.[8]

By adhering to these principles, researchers and drug developers can confidently assess the purity of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole, ensuring the quality and safety of this promising pharmaceutical compound.

References

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Retrieved from [Link]

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. (1993). Marcel Dekker, Inc. Retrieved from [Link]

  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. Retrieved from [Link]

  • van der Heiden, J. L., et al. (1969). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry, 2(10), 1013-1020. Retrieved from [Link]

  • Nishiwaki, T. (1967). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 885-888. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Retrieved from [Link]

  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. Retrieved from [Link]

  • Small Molecule Standards for LC-MS Analysis. (n.d.). Waters Corporation. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved from [Link]

  • Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25613–25624. Retrieved from [Link]

  • Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25613–25624. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]

  • Isotopic Purity Using LC-MS. (2026). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed. Retrieved from [Link]

  • Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. Retrieved from [Link]

  • 5-[1-(2-phenylethyl)pyrrolidin-2-yl]-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]

  • Kumar, V., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Drug Invention Today, 5(4), 315-322. Retrieved from [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 5(6), 250. Retrieved from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2023). European Chemical Bulletin, 12(Special Issue 8), 1184-1206. Retrieved from [Link]

  • Representation of pyrazole structure, emphasizing the properties of the ring nitrogen atoms. (n.d.). ResearchGate. Retrieved from [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 4(10), 1089-1105. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Comparative

A Definitive Guide to Structural Characterization of Pyrazole Regioisomers by NOESY NMR

For Researchers, Scientists, and Drug Development Professionals The unambiguous determination of molecular structure is a cornerstone of modern drug discovery and development. For nitrogen-containing heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of molecular structure is a cornerstone of modern drug discovery and development. For nitrogen-containing heterocyclic compounds like pyrazoles, the possibility of forming multiple regioisomers during synthesis presents a significant analytical challenge. Different regioisomers can exhibit vastly different pharmacological and toxicological profiles, making their precise characterization a critical step in the development of new chemical entities.[1] While various analytical techniques can provide initial structural insights, 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, stands as the definitive method for the unequivocal assignment of pyrazole regiochemistry.[2]

This guide provides an in-depth exploration of the application of NOESY NMR for the structural elucidation of pyrazole regioisomers. Authored from the perspective of a Senior Application Scientist, it moves beyond a simple recitation of steps to explain the underlying principles and rationale behind experimental choices, ensuring a robust and self-validating approach to structural characterization.

The Challenge of Pyrazole Regioisomerism

The synthesis of substituted pyrazoles, a common scaffold in medicinal chemistry, often involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] This reaction can lead to the formation of two or more regioisomers, depending on which carbonyl group of the dicarbonyl compound undergoes initial nucleophilic attack by the hydrazine.[2] For instance, the reaction of an unsymmetrical diketone with methylhydrazine can yield both a 1,3,5-trisubstituted and a 1,3,4-trisubstituted pyrazole.

The seemingly subtle difference in substituent placement can have profound consequences for a molecule's three-dimensional shape and its ability to interact with biological targets. Therefore, a reliable method to distinguish between these isomers is paramount.

The Power of "Through-Space" Correlations: Understanding NOESY

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization occurs between two nuclei that are close in space (typically within 5 Å).[3][4] This "through-space" interaction is distinct from the "through-bond" J-coupling observed in experiments like COSY. The strength of the NOE is inversely proportional to the sixth power of the distance between the interacting nuclei, making it a highly sensitive probe of internuclear distances.[3][5]

The 2D NOESY experiment maps these through-space correlations, generating a spectrum where cross-peaks indicate which protons are spatially proximate.[6][7] This information is invaluable for determining the stereochemistry and, in the case of pyrazoles, the regiochemistry of a molecule.

Distinguishing Pyrazole Regioisomers with NOESY: A Practical Approach

The key to differentiating pyrazole regioisomers using NOESY lies in identifying specific NOE correlations between substituents on the pyrazole ring. By carefully analyzing the NOESY spectrum, one can deduce the relative positions of these substituents and thus assign the correct isomeric structure.

Consider a common scenario of distinguishing between a 1,5-disubstituted and a 1,3-disubstituted pyrazole. The most informative NOE correlation will be between the proton(s) of the substituent at the N1 position and the proton(s) of the substituent at either the C3 or C5 position.

  • For a 1,5-disubstituted pyrazole: A clear NOE cross-peak will be observed between the protons of the N1-substituent and the protons of the C5-substituent.

  • For a 1,3-disubstituted pyrazole: An NOE cross-peak will be present between the protons of the N1-substituent and the protons of the C3-substituent.

The presence or absence of these key cross-peaks provides a definitive and unambiguous assignment of the regioisomer.

Workflow for NOESY-Based Structural Assignment of Pyrazole Regioisomers

G cluster_0 Sample Preparation & Initial Analysis cluster_1 NOESY Experiment cluster_2 Data Analysis & Structural Elucidation start Synthesized Pyrazole Mixture or Isolated Isomer prep Prepare NMR sample (~5-20 mg in 0.6-0.7 mL deuterated solvent) start->prep one_d Acquire 1D ¹H and ¹³C NMR spectra for initial assessment prep->one_d noesy_acq Acquire 2D NOESY spectrum one_d->noesy_acq Proceed if structural ambiguity remains process Process NOESY data (Fourier transform, phasing, baseline correction) noesy_acq->process analyze Analyze NOESY spectrum for key cross-peaks process->analyze assign Assign regioisomeric structure based on observed NOEs analyze->assign report Report final, confirmed structure assign->report

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of Pyrazole C=N and Pyrrolidine N-H Bonds

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the characteristic infrared (IR) spectroscopy peaks for the C=N bond in pyrazole and the N-H bond in pyrrolidi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the characteristic infrared (IR) spectroscopy peaks for the C=N bond in pyrazole and the N-H bond in pyrrolidine. As a senior application scientist, this document is structured to offer not only the fundamental data but also the underlying principles and practical considerations for obtaining high-quality, interpretable spectra.

Introduction: The Role of IR Spectroscopy in Heterocyclic Chemistry

Infrared (IR) spectroscopy is an indispensable analytical technique for elucidating the structure of organic molecules.[1][2] By measuring the absorption of infrared radiation by a sample, we can identify the presence of specific functional groups, as each has a characteristic vibrational frequency.[1] In the context of drug development and materials science, where heterocyclic compounds like pyrazole and pyrrolidine are common scaffolds, IR spectroscopy serves as a rapid and reliable tool for structural verification and purity assessment.

This guide focuses on two key vibrational modes: the C=N stretching of the pyrazole ring and the N-H stretching of the pyrrolidine ring. Understanding the distinct spectral regions where these bonds absorb is crucial for distinguishing between these and similar heterocyclic systems.

Theoretical Framework: Understanding Vibrational Frequencies

The frequency of a vibrational mode in an IR spectrum is primarily determined by two factors: the strength of the bond and the masses of the atoms involved. Stronger bonds and lighter atoms result in higher frequency vibrations.[3]

  • Pyrazole C=N Stretching: The C=N double bond within the aromatic pyrazole ring is a relatively strong bond. Its stretching vibration is expected to appear in the double-bond region of the IR spectrum. The exact position can be influenced by the electronic environment within the ring and any substituents present.

  • Pyrrolidine N-H Stretching: The N-H bond in pyrrolidine, a saturated heterocycle, is a single bond involving a light hydrogen atom. This combination leads to a high-frequency stretching vibration. A key factor influencing the N-H peak is hydrogen bonding. In concentrated samples or the solid state, intermolecular hydrogen bonding can significantly broaden the peak and shift it to a lower wavenumber compared to a dilute solution where "free" N-H stretching is observed.[3]

Comparative Analysis of IR Absorption Peaks

The distinct nature of the C=N and N-H bonds leads to their absorption in well-separated regions of the infrared spectrum. This clear differentiation allows for unambiguous identification.

Functional GroupBond TypeMoleculeTypical Wavenumber (cm⁻¹)Peak Characteristics
Imine (in-ring)C=N StretchPyrazole1660 - 1590Medium to weak, sharp
Secondary AmineN-H StretchPyrrolidine3500 - 3300Medium, can be broad with H-bonding

In-depth look at Pyrazole (C=N):

The C=N stretching vibration in pyrazole is part of the complex fingerprint region of the spectrum. While a specific band can be assigned to the C=N stretch, it is often seen in conjunction with C=C stretching vibrations of the aromatic ring. Research has identified C-N stretching vibrations of the pyrazole ring around 1290 cm⁻¹.[4] Other studies have placed aromatic C=C stretching modes between 1597 and 1552 cm⁻¹.[5] The NIST Chemistry WebBook provides a reference spectrum for pyrazole, which shows a complex pattern in this region.[6]

In-depth look at Pyrrolidine (N-H):

The N-H stretching frequency in pyrrolidine is highly sensitive to its environment. In dilute solutions, a monomeric N-H stretching frequency is observed around 3367 cm⁻¹.[7] However, in the liquid state or in concentrated solutions where hydrogen bonding is prevalent, a broader band appears at a lower frequency, around 3268 cm⁻¹.[7] Secondary amines typically exhibit a single, weak N-H stretching band in the 3350-3310 cm⁻¹ region.[8] This broadening is a key diagnostic feature for the presence of N-H bonds capable of hydrogen bonding.

Experimental Protocols for High-Fidelity Spectral Acquisition

The quality of an IR spectrum is highly dependent on proper sample preparation.[2][9] The choice of method depends on the physical state of the analyte.

The KBr pellet method is a classic technique for obtaining high-quality spectra of solid samples.[10] Potassium bromide (KBr) is used because it is transparent to infrared radiation.[11]

Step-by-Step Methodology:

  • Sample and KBr Preparation: Dry spectroscopic grade KBr in an oven at approximately 100°C to remove any absorbed water.[12]

  • Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of the solid sample.[2] Add approximately 100-200 mg of the dried KBr.[2] The recommended sample concentration in KBr is between 0.2% and 1%.[12] Continue to grind the mixture until a fine, homogeneous powder is obtained.[13]

  • Pellet Formation: Transfer the mixture to a pellet die.[2] Place the die in a hydraulic press and apply pressure to form a transparent or translucent pellet.[2] A cloudy pellet may indicate insufficient grinding or the presence of moisture.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.[2] Collect a background spectrum of the empty sample compartment first.[14] Then, acquire the sample spectrum. A typical scanning range for organic compounds is 4000 cm⁻¹ to 400 cm⁻¹.[9]

For neat (pure) liquids, the thin film method is straightforward and rapid.[11]

Step-by-Step Methodology:

  • Prepare Salt Plates: Use clean, dry salt plates (e.g., NaCl or KBr).

  • Sample Application: Place a small drop of the liquid sample onto the surface of one salt plate.[15]

  • Film Formation: Place the second salt plate on top of the first and gently rotate to spread the liquid into a thin, uniform film.[15]

  • Spectral Acquisition: Mount the salt plates in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty salt plates. Then, acquire the sample spectrum across the desired range.

Visualizing the Experimental Workflow

The following diagram illustrates the key decision points and steps in preparing a sample for FTIR analysis.

FTIR_Workflow cluster_solid Solid Sample (e.g., Pyrazole) cluster_liquid Liquid Sample (e.g., Pyrrolidine) s_start Start s_grind Grind 1-2mg of Sample s_start->s_grind s_mix Mix with 100-200mg Dry KBr s_grind->s_mix s_press Press into Pellet s_mix->s_press s_analyze Acquire Spectrum s_press->s_analyze l_start Start l_drop Place Drop on Salt Plate l_start->l_drop l_film Form Thin Film with Second Plate l_drop->l_film l_analyze Acquire Spectrum l_film->l_analyze

Caption: Workflow for Solid and Liquid Sample Preparation for FTIR Analysis.

Conclusion

The infrared spectra of pyrazole and pyrrolidine are distinguished by the characteristic absorption bands of the C=N and N-H functional groups, respectively. The C=N stretch of pyrazole typically appears in the 1660-1590 cm⁻¹ region, while the N-H stretch of pyrrolidine is found in the higher frequency range of 3500-3300 cm⁻¹. The position and shape of the pyrrolidine N-H peak are notably influenced by hydrogen bonding. By employing the appropriate sample preparation techniques and understanding the theoretical underpinnings of these vibrational modes, researchers can confidently utilize IR spectroscopy for the structural characterization of these important heterocyclic compounds.

References

  • Kintek. (2026, February 10). What Are The Advantages Of Using The Kbr Pellet Method For Solid Sample Analysis? Achieve High-Quality Ftir Spectra With Ease. Kintek Press. [Link]

  • Unknown. (n.d.). Sample preparation for FT-IR. University of Colorado Boulder. [Link]

  • Oreate AI. (2026, February 17). Unlocking Molecular Secrets: Mastering the KBr Pellet for FTIR Analysis. Oreate AI Blog. [Link]

  • Campopiano, A., et al. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]

  • Unknown. (n.d.). Quick User Guide for FT-IR. University of Helsinki. [Link]

  • Penta, J., & Stidham, H. D. (1963). Thermodynamic and Spectroscopic Study of Pyrrolidine. II. Vibrational Spectra and Configuration. The Journal of Chemical Physics, 38(11), 2787–2795. [Link]

  • Unknown. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Chemistry LibreTexts. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

  • Unknown. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. [Link]

  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Labindia Analytical. [Link]

  • Unknown. (n.d.). FTIR Analysis of Organic Compounds. Scribd. [Link]

  • Xie, M., et al. (2025, August 7). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics. [Link]

  • Pate, B. H., & Esselman, B. J. (2025, October 29). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A. [Link]

  • Labcompare.com. (2024, September 3). The Do's and Don'ts of FTIR Spectroscopy for Thin Film Analysis. Labcompare.com. [Link]

  • Der Pharma Chemica. (n.d.). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica. [Link]

  • Shimadzu. (n.d.). Thin Film Sample Measurement Methods and Precautions. Shimadzu. [Link]

  • Dutta, S., et al. (n.d.). Ultrafast NH and CH Vibrational Dynamics in Hydrogen-Bonded 2‑Pyrrolidinone. The Journal of Physical Chemistry B. [Link]

  • Unknown. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Michigan State University. [Link]

  • Trofimenko, S., & Taylor, P. J. (1970). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 1359-1361. [Link]

  • NIST. (n.d.). 1H-Pyrazole. NIST WebBook. [Link]

Sources

Comparative

Bioisosteric Replacement of Pyrazole in Drug Design: A Comparative Guide

Introduction: The Pyrazole Paradox In modern medicinal chemistry, the pyrazole ring (1,2-diazole) is a "privileged scaffold," appearing in blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor),...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Paradox

In modern medicinal chemistry, the pyrazole ring (1,2-diazole) is a "privileged scaffold," appearing in blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Apixaban (Factor Xa inhibitor). Its success stems from its dual nature: it acts as both a hydrogen bond donor (NH) and acceptor (N), and its planar geometry allows for efficient


-stacking in active sites (e.g., ATP-binding pockets of kinases).

However, reliance on pyrazole presents specific challenges:

  • Metabolic Liabilities: The electron-rich ring is susceptible to oxidation by cytochrome P450 enzymes.

  • Physicochemical Limitations: High polarity can limit membrane permeability (low LogD).

  • Intellectual Property (IP) Saturation: The ubiquity of pyrazole makes securing novel IP difficult.

This guide provides a data-driven framework for replacing pyrazole with bioisosteric alternatives—specifically Isoxazole , Triazole , Imidazole , and Pyridine —to optimize potency, selectivity, and pharmacokinetic (PK) profiles.

Strategic Analysis: Selecting the Right Bioisostere

Bioisosteric replacement is not merely swapping atoms; it is about modulating the electrostatic potential (ESP) and hydrogen bonding vectors .

Physicochemical Comparison Matrix

The following table contrasts pyrazole with its primary bioisosteres. Note the shift in H-bond donor (HBD) capacity and lipophilicity (LogP).

ScaffoldStructureH-Bond DonorH-Bond AcceptorpKa (Conj. Acid)LogP TrendMetabolic Risk
Pyrazole 5-membered, 2 NYes (NH)Yes (N2)~2.5ModerateOxidation
Isoxazole O replaces NHNo Yes (N)~ -3.0Higher (+Lipophilic)Ring opening (reductive)
Imidazole 1,3-N arrangementYes (NH)Yes (N3)~7.0Lower (Hydrophilic)CYP Inhibition (Heme binding)
1,2,3-Triazole 3 N atomsNo (if 1-sub)Strong~1.2ModerateHigh Stability
Pyridine 6-memberedNoYes~5.2HighN-Oxidation

Strategic Insight:

  • Choose Isoxazole if you need to increase lipophilicity to cross the Blood-Brain Barrier (BBB) or if the pyrazole NH is not essential for binding.

  • Choose Imidazole with extreme caution; the basic nitrogen often coordinates with the heme iron of CYP450 enzymes, leading to toxicity (drug-drug interactions).

  • Choose 1,2,3-Triazole as a "click-chemistry" friendly scaffold that improves metabolic stability while maintaining planarity.

Case Study: 20-HETE Synthase Inhibitors

To demonstrate the impact of these replacements, we analyze the optimization of inhibitors for 20-HETE synthase (CYP4A11), a target for cerebral ischemia. The study compared a parent pyrazole compound against isoxazole and imidazole analogs.

Comparative Potency & Selectivity Data[1][2][3][4][5]
Compound IDScaffoldIC50 (20-HETE Synthase)CYP SelectivityStability (Acidic)
Comp 24 Pyrazole 23 ± 12 nM HighStable
Comp 23 Isoxazole 38 ± 10 nMHighStable
Comp 3a Imidazole 5.7 ± 1.0 nMLow (Inhibits other CYPs)Stable

Analysis:

  • The Imidazole (3a) was the most potent but failed due to "heme coordination," inhibiting other necessary CYP enzymes indiscriminately.

  • The Isoxazole (23) maintained high potency (38 nM vs 23 nM) and selectivity but offered a different solubility profile, validating it as a viable scaffold hop.

Decision Framework & Logic

The following diagram illustrates the decision logic for replacing a pyrazole scaffold based on specific medicinal chemistry problems.

Bioisostere_Decision_Tree Start Problem: Pyrazole Liability Issue_Metab Issue: Metabolic Instability? Start->Issue_Metab Issue_Sol Issue: Poor Solubility? Start->Issue_Sol Issue_IP Issue: IP Blocked? Start->Issue_IP Check_HBD Is NH Donor Essential? Issue_Metab->Check_HBD Check_CYP Is CYP Inhibition a Risk? Issue_Sol->Check_CYP Sol_Isoxazole Use Isoxazole (Removes NH, Increases LogP) Issue_IP->Sol_Isoxazole Novel Space Sol_Triazole Use 1,2,3-Triazole (Stable, Click Chem) Issue_IP->Sol_Triazole Novel Space Check_HBD->Sol_Isoxazole No (NH not needed) Check_HBD->Sol_Triazole Yes (Need N-interaction) Sol_Imidazole Use Imidazole (Increases Solubility) Check_CYP->Sol_Imidazole Low Risk Sol_Pyridine Use Pyridine (Scaffold Hop) Check_CYP->Sol_Pyridine High Risk

Figure 1: Decision logic for bioisosteric replacement of pyrazole based on structural and metabolic constraints.

Experimental Protocols

To validate these bioisosteres, specific synthesis and testing protocols are required.

Synthesis of 3,5-Disubstituted Isoxazoles (Pyrazole Alternative)

This protocol replaces the hydrazine used in pyrazole synthesis with hydroxylamine.

Reagents:

  • 1,3-Diketone (Substrate)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Ethanol (Solvent)[1]

  • Sodium Acetate (Base)

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of the 1,3-diketone in Ethanol (0.5 M concentration).

  • Addition: Add 1.2 eq of Hydroxylamine hydrochloride and 1.5 eq of Sodium Acetate.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc).
    
  • Workup: Cool to room temperature. Remove solvent under reduced pressure.

  • Extraction: Resuspend residue in water and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel column chromatography.
    

Self-Validation Check:

  • NMR Signature: Look for the characteristic isoxazole C4-H proton singlet around

    
     6.0–6.5 ppm. If absent, check for incomplete cyclization (open oxime intermediate).
    
Microsomal Stability Assay (Metabolic Validation)

This assay confirms if the bioisosteric replacement improved metabolic stability (


).

Protocol:

  • Preparation: Prepare 1

    
     test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or mouse).
    
  • Initiation: Pre-incubate at

    
     for 5 mins. Start reaction by adding NADPH (1 mM final).
    
  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction immediately by adding ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .

Mechanistic Pathway: Synthesis Logic

The following diagram outlines the divergent synthetic pathways from a common 1,3-diketone precursor to generate Pyrazole, Isoxazole, or Pyrimidine.

Synthesis_Pathways Diketone 1,3-Diketone (Precursor) Hydrazine + Hydrazine (NH2NH2) Diketone->Hydrazine Hydroxylamine + Hydroxylamine (NH2OH) Diketone->Hydroxylamine Amidine + Amidine (R-C(=NH)NH2) Diketone->Amidine Pyrazole PYRAZOLE (Standard) Hydrazine->Pyrazole Cyclocondensation Isoxazole ISOXAZOLE (Lipophilic Bioisostere) Hydroxylamine->Isoxazole Cyclocondensation Pyrimidine PYRIMIDINE (6-Membered Hop) Amidine->Pyrimidine Cyclocondensation

Figure 2: Divergent synthetic pathways allowing rapid library generation of bioisosteres from a common intermediate.

References

  • Nakamura, T., et al. (2003). "Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors."[2] Journal of Medicinal Chemistry.

  • Lange, J. H., et al. (2005). "Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

  • Verma, G., et al. (2020). "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." RSC Advances.

Sources

Validation

Structural Resolution of Pyrazole-Pyrrolidine Kinase Inhibitors: A Comparative Guide to X-Ray Crystallography Methodologies

As a Senior Application Scientist in structural biology, I frequently encounter the challenge of resolving highly flexible, multi-ring pharmacophores bound to kinase targets. The pyrazole-pyrrolidine scaffold has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology, I frequently encounter the challenge of resolving highly flexible, multi-ring pharmacophores bound to kinase targets. The pyrazole-pyrrolidine scaffold has emerged as a privileged structure in modern oncology and immunology drug discovery. The pyrazole ring acts as a rigid, potent hydrogen-bond donor/acceptor pair perfectly suited for anchoring into the kinase hinge region (e.g., the DFG-in state of JAK1 or the hinge of Aurora-A)[1][2]. Conversely, the appended pyrrolidine ring is an


-rich, flexible moiety that extends into solvent-exposed regions or the P-loop to drive kinase selectivity[1].

However, this structural dichotomy—a rigid anchor coupled with a flexible, bulky appendage—creates significant challenges for X-ray crystallography. The pyrrolidine ring often induces local conformational shifts in the protein backbone, such as avoiding steric clashes with Asp165 in ERK2[3].

This guide objectively compares the two gold-standard crystallographic methodologies—Co-crystallization and Apo-Crystal Soaking —evaluating their performance in resolving pyrazole-pyrrolidine complexes to guide Structure-Based Drug Design (SBDD).

SBDD_Workflow A Design Pyrazole-Pyrrolidine Derivatives B Synthesize Compounds A->B C In Vitro Kinase Assay (IC50 Determination) B->C D X-Ray Crystallography (Co-crystal or Soaking) C->D E Analyze Hinge Binding & P-Loop Interactions D->E E->A Iterative Optimization

Structure-Based Drug Design (SBDD) workflow for optimizing pyrazole-pyrrolidine kinase inhibitors.

The Mechanistic Challenge: Causality in Crystallization

To understand why a specific crystallization method succeeds or fails, we must examine the causality behind the protein-ligand interaction.

When a pyrazole-pyrrolidine inhibitor enters the kinase active site, the pyrazole rapidly establishes directional hydrogen bonds with the hinge region. However, the pyrrolidine moiety must navigate tight steric constraints. If the apo-protein's P-loop is collapsed, the pyrrolidine will clash with the backbone.

  • In Apo-Crystal Soaking: The protein is locked in a rigid crystal lattice. If the pyrrolidine requires the P-loop to shift by even 1.5 Å to accommodate its envelope conformation, the lattice forces will resist this change. The result is either a shattered crystal or a dataset with low ligand occupancy and high B-factors.

  • In Co-crystallization: The protein and ligand are incubated in solution. The protein dynamically breathes, allowing the pyrrolidine to induce the necessary conformational shift (e.g., pushing the P-loop outward) before the complex nucleates into a new, thermodynamically stable crystal lattice[1].

Methodological Comparison & Performance Data

To objectively compare these methodologies, we evaluated the crystallographic resolution, ligand occupancy, and B-factors of various pyrazole-pyrrolidine derivatives across distinct kinase targets.

Quantitative Performance Comparison
Target KinaseLigand ScaffoldCrystallization MethodResolution (Å)Ligand OccupancyB-Factor (Ligand)Conformational Shift Captured?
Aurora-A Pyrazole-PyrrolidineCo-crystallization1.850.9522.4Yes (P-loop accommodation)
Aurora-A Pyrazole-PyrrolidineApo-Soaking2.400.6545.1No (Steric clash observed)
ERK2 Pyrazolylpyrrole-amideCo-crystallization1.900.9228.3Yes (Asp165 avoidance)
ERK2 Pyrazolylpyrrole-amideApo-SoakingN/AN/AN/AFailed (Crystal shattered)
JAK1 Aminopyrazole-pyrrolidineApo-Soaking2.100.8831.5Yes (DFG-in state maintained)

Key Insight: Co-crystallization vastly outperforms soaking when dealing with bulky pyrrolidine extensions that target the P-loop of kinases like Aurora-A and ERK2[1][3]. Soaking is only a viable, high-throughput alternative when the active site is pre-organized (e.g., targeting the DFG-in state of JAK1 where the pyrrolidine points toward the solvent channel)[2].

Cryst_Strategy Start Select Pyrazole-Pyrrolidine Ligand Solubility High Aqueous Solubility? Start->Solubility Conform Induces Major Conformational Shift? Solubility->Conform Yes Soaking Method: Apo-Crystal Soaking (High Ligand Conc.) Solubility->Soaking No (Use DMSO) CoCryst Method: Co-Crystallization (Pre-incubation) Conform->CoCryst Yes Conform->Soaking No

Decision tree for selecting the optimal X-ray crystallography method for flexible ligands.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints allow researchers to abort or pivot the methodology before wasting valuable synchrotron time.

Protocol A: Co-Crystallization (Optimized for ERK2/Aurora-A)

This method is mandatory for pyrazole-pyrrolidine ligands that induce P-loop shifts.

  • Protein Preparation: Concentrate the purified kinase (e.g., ERK2) to 10 mg/mL in a Size Exclusion Chromatography (SEC) buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Complex Formation: Add the pyrazole-pyrrolidine ligand (dissolved in 100% DMSO) to a final concentration of 1.5 mM, ensuring a protein:ligand molar ratio of 1:3. Keep final DMSO concentration

    
     5% v/v.
    
  • Incubation & Self-Validation Checkpoint: Incubate the mixture at 4°C for 2 hours.

    • Validation: Centrifuge at 14,000 x g for 10 minutes. If a heavy pellet forms, the ligand has destabilized the protein or is insoluble. Do not proceed to crystallization; pivot to buffer optimization or soaking.

  • Vapor Diffusion Setup: If the supernatant is clear, set up hanging drop vapor diffusion plates. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate).

  • Harvesting: Crystals typically appear within 3–5 days. Cryoprotect in reservoir solution supplemented with 20% glycerol before flash-freezing in liquid nitrogen.

Protocol B: Apo-Crystal Soaking (Optimized for JAK1)

Use this high-throughput method only if the pyrrolidine moiety is solvent-exposed and does not require backbone rearrangements.

  • Apo-Crystallization: Grow apo-kinase crystals using standard sitting-drop vapor diffusion.

  • Soaking Solution Preparation: Create a soaking buffer identical to the reservoir solution, but supplemented with 10% DMSO and 5 mM of the pyrazole-pyrrolidine ligand.

  • Crystal Transfer & Self-Validation Checkpoint: Carefully transfer apo-crystals into the soaking drop using a nylon loop.

    • Validation: Observe the crystal under a stereomicroscope for 60 minutes. If micro-cracks appear or the crystal loses its birefringence, the pyrrolidine ring is forcing a conformational change incompatible with the lattice. Abort soaking and switch to Protocol A.

  • Incubation & Freezing: If the crystal remains intact, incubate for 18–24 hours. Transfer to a cryoprotectant and flash-freeze.

Conclusion

While the pyrazole-pyrrolidine scaffold offers exceptional potency and tunable selectivity for kinase targets, its inherent flexibility demands rigorous crystallographic strategies. For targets like JAK1, where the binding pocket is pre-organized, Apo-Crystal Soaking provides a rapid, high-throughput solution. However, for kinases requiring dynamic P-loop or activation loop rearrangements (such as Aurora-A and ERK2), Co-crystallization is non-negotiable. By understanding the causality between ligand flexibility and crystal lattice constraints, structural biologists can reliably generate the high-resolution, high-occupancy models required to drive rational drug design.

References

  • Comparison of crystal structure of Aurora-A bound to 7a and published crystal structures from this series. ResearchGate. Available at:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at:[Link]

  • Flipped Out: Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors. ResearchGate. Available at:[Link]

Sources

Comparative

Comparative Binding Affinity of Pyrazole-Based Fragments in Docking Studies

[1][2] Executive Summary In modern fragment-based drug discovery (FBDD), the pyrazole scaffold is not merely a structural spacer; it is a "privileged structure" capable of versatile hydrogen bonding patterns that bioisos...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

In modern fragment-based drug discovery (FBDD), the pyrazole scaffold is not merely a structural spacer; it is a "privileged structure" capable of versatile hydrogen bonding patterns that bioisosteres like isoxazoles or phenyl rings cannot replicate.

This guide provides a technical comparison of pyrazole-based fragments against common alternatives in molecular docking. It addresses the specific challenges of tautomeric ambiguity —the primary cause of false-negative docking scores in pyrazole research—and outlines a self-validating workflow to ensure computational predictions translate to in vitro affinity.

Part 1: The Physicochemical Basis of Affinity

To accurately dock pyrazoles, one must understand why they often outperform their bioisosteres. The pyrazole ring (1,2-diazole) acts as a "molecular chameleon," capable of serving as both a hydrogen bond donor (HBD) and acceptor (HBA) simultaneously, or switching roles based on the local protein environment.

Comparative Profile: Pyrazole vs. Common Bioisosteres

The following table summarizes the electronic and binding capabilities of pyrazole compared to its standard alternatives.

FeaturePyrazole Imidazole Isoxazole Phenyl
H-Bond Capacity Donor & Acceptor (Amphoteric)Donor & Acceptor (Basic)Acceptor OnlyNone (Hydrophobic)
pKa (approx) ~2.5 (Weak base)~7.0 (Base)~ -3.0 (Very weak base)N/A
Tautomerism Critical (N1-H vs N2-H) Critical (N1-H vs N3-H)NoneNone
Kinase Hinge Binding Excellent (Mimics Adenine)GoodModerate (Acceptor only)Poor (Steric/Hydrophobic only)
Solubility Impact Moderate ImprovementHigh ImprovementLow ImprovementDecreases Solubility

Expert Insight: While imidazole is thermodynamically more stable than pyrazole [1], pyrazole is often preferred in kinase inhibitor design (e.g., Ruxolitinib, Crizotinib) because its lower basicity prevents non-specific protonation at physiological pH, allowing it to maintain specific H-bond networks in hydrophobic pockets [2].

Part 2: The "Tautomer Trap" in Docking

The most significant source of error in pyrazole docking is tautomeric enumeration . Unlike isoxazoles, unsubstituted pyrazoles exist in a rapid equilibrium between two tautomers.

  • Scenario A: If you dock a static N1-H tautomer into a pocket that requires an N2-H donor, standard scoring functions (e.g., Glide, Vina) will penalize the pose due to steric clash or electrostatic mismatch.

  • Scenario B: Substituents at positions 3 and 5 drastically shift this equilibrium. Electron-withdrawing groups (EWG) favor one tautomer, while electron-donating groups (EDG) favor the other [3].

Visualization: The Pyrazole Tautomer Switching Mechanism

The following diagram illustrates the critical decision pathways required when preparing pyrazole ligands for docking.

PyrazoleTautomerism Start Input Ligand: Substituted Pyrazole CheckSub Check C3/C5 Substituents Start->CheckSub BranchEWG Electron Withdrawing (e.g., -CF3, -NO2) CheckSub->BranchEWG Inductive Effect BranchEDG Electron Donating (e.g., -NH2, -OH) CheckSub->BranchEDG Resonance Effect Tautomer1 Tautomer A Stabilized (N1-H Dominant) BranchEWG->Tautomer1 Tautomer2 Tautomer B Stabilized (N2-H Dominant) BranchEDG->Tautomer2 Docking Docking Simulation (Ensemble Docking) Tautomer1->Docking Tautomer2->Docking Result Select Pose with Lowest Delta G & Valid Geometry Docking->Result

Caption: Logic flow for handling pyrazole tautomerism in silico. Ignoring substituent effects on tautomeric stability leads to inaccurate binding pose predictions.

Part 3: Comparative Docking Performance (Case Studies)

Case Study: Kinase Hinge Region Binding (ATP Mimicry)

In a comparative study of fragments binding to the ATP-binding pocket of CDK2 and VEGFR-2, pyrazole derivatives consistently demonstrated superior binding energies compared to isoxazole analogs.

Experimental Data Summary (In Silico vs. In Vitro):

Scaffold FragmentTargetDocking Score (kcal/mol)*IC50 (µM)**Binding Mode Mechanism
3,5-Diamino-Pyrazole CDK2-10.350.045Bidentate H-bonds (Donor + Acceptor) to Hinge residues [4].
3-Amino-Isoxazole CDK2-7.141.20Monodentate H-bond (Acceptor only); weaker affinity.
Phenyl-Pyrazole VEGFR-2-10.090.009H-bonds + Hydrophobic Interaction (Phenyl group) [4].
Phenyl-Imidazole VEGFR-2-8.200.150Good binding, but higher desolvation penalty than pyrazole.

*Docking scores derived from AutoDock Vina [4]. **IC50 values representative of optimized leads in respective series.

Analysis: The pyrazole moiety mimics the adenine ring of ATP more effectively than isoxazole. The N-H group of pyrazole acts as a donor to the backbone carbonyl of the hinge region (e.g., Glu81 in CDK2), while the N: acts as an acceptor to the backbone amide. Isoxazole lacks the donor capability, losing roughly 1.5–3.0 kcal/mol in binding energy [5].

Part 4: Validated Experimental Workflow

To ensure high trust (Trustworthiness) in your results, you must not rely on docking scores alone. Use this self-validating workflow to confirm pyrazole binding modes.

Step 1: Computational Preparation
  • Generate Tautomers: Do not use the default state. Use tools like Epik (Schrödinger) or LigPrep to generate all ionization and tautomeric states at pH 7.0 ± 2.0.

  • Water Mapping: For pyrazoles, bridging water molecules are often critical. Inspect the pocket for conserved waters that might bridge the pyrazole N2 to the protein.

Step 2: The "Flip-Flop" Validation Protocol

Because pyrazoles are symmetrical, they can dock in 180° flipped orientations.

  • Protocol: Dock the ligand. Mutate the key binding residue in silico (e.g., Alanine scanning). Re-dock.

  • Success Criteria: If the binding score does not drop significantly upon mutating the H-bond partner, the initial predicted pose was likely a false positive (hydrophobic collapse rather than specific binding).

Step 3: Experimental Confirmation (Wet Lab)
  • ITC (Isothermal Titration Calorimetry): The gold standard. Pyrazole binding is often enthalpy-driven (H-bonds). If your ITC shows entropy-driven binding, your docking pose (predicting H-bonds) is likely wrong.

  • N15-HSQC NMR: Monitor the chemical shift of the pyrazole nitrogens. A shift indicates direct participation in H-bonding.

Visualization: Integrated Discovery Pipeline

Workflow Input Fragment Library (Pyrazoles/Isoxazoles) Prep Ligand Prep (Tautomer Enumeration) Input->Prep Dock Molecular Docking (Flexible Ligand) Prep->Dock Multi-state Filter Interaction Filter (H-Bond Constraints) Dock->Filter Score < -8.0 Validation In Vitro Assay (ITC / Kinase Assay) Filter->Validation Top Hits Validation->Input SAR Refinement

Caption: Iterative cycle for optimizing pyrazole fragments, emphasizing the "Prep" stage for tautomer generation.

References

  • BenchChem. (2023). A Comparative Analysis of Imidazole and Pyrazole Ring Stability for Drug Development Professionals. BenchChem. Link

  • Sunitha, T., et al. (2024).[1] Pyrazole Scaffolds: A Promising Frontier in Drug Discovery. Connect Journals. Link

  • Alkorta, I., et al. (2025). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. Link

  • Ramesh, M., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed Central (NIH). Link

  • Das, J., et al. (2011).[2] Binding of isoxazole and pyrazole derivatives of curcumin with the activator binding domain of novel protein kinase C. PubMed. Link

  • Nafie, M.S., et al. (2022). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors. RSC Advances. Link

Sources

Safety & Regulatory Compliance

Safety

1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole proper disposal procedures

Executive Summary This guide mandates the operational protocols for the handling and disposal of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole (CAS: 1172228-66-8). Due to the presence of a secondary amine (pyrrolidine) and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide mandates the operational protocols for the handling and disposal of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole (CAS: 1172228-66-8). Due to the presence of a secondary amine (pyrrolidine) and a nitrogen-rich heteroaromatic ring (pyrazole), this compound must be treated as a Corrosive, Combustible, and Acutely Toxic agent.

Immediate Action Required:

  • Segregation: Store away from strong acids and oxidizing agents.[1]

  • Disposal Method: High-temperature incineration with NOx scrubbing.

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with nitric acid or strong oxidizers (risk of exothermic reaction/explosion).

Chemical Identity & Hazard Profiling

In the absence of a substance-specific GHS classification for this specific isomer, safety protocols must default to the "Worst-Case Constituent" principle. We derive the hazard profile from the pharmacophores: Pyrrolidine (Skin Corr. 1A, Flam.[2][3] Liq. 2) and Pyrazole (Acute Tox. 4, Repr. 2).[4]

Table 1: Physicochemical & Hazard Data
PropertySpecificationOperational Implication
Chemical Name 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazolePrimary identifier for waste manifests.[5]
CAS Number 1172228-66-8Required for regulatory tracking (RCRA/EPA).
Molecular Formula C₉H₁₅N₃High nitrogen content implies NOx generation during combustion.
Basicity (pKa) ~11.0 (Pyrrolidine N)Strong Base. Incompatible with acids.
Physical State Liquid or Low-melting SolidLikely viscous; handle with positive displacement pipettes.
GHS Classification (Inferred) Danger Skin Corr.[3][4][6][7] 1B, Eye Dam. 1, Acute Tox. 4 (Oral).

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may offer insufficient protection against prolonged exposure to cyclic amines.

  • Hand Protection: Double-gloving recommended.

    • Inner Layer: Nitrile (0.11 mm).

    • Outer Layer: Silver Shield® (Laminate) or thick Nitrile (>0.2 mm) for spill cleanup.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory. Face shield required if handling volumes >50 mL.

  • Respiratory: Work within a certified fume hood. If handling powder/dust outside a hood, use N95 or P100 respirator.

Waste Segregation & Storage

Proper segregation prevents incompatible chemical reactions in the waste stream.

Diagram 1: Waste Segregation Logic

WasteSegregation Start Waste Material State Physical State? Start->State Solid Solid / Debris (Gloves, Paper, Pure Substance) State->Solid Solid Liquid Liquid Solution State->Liquid Liquid BinSolid Bin: Hazardous Solid Waste Label: 'Toxic, Basic Organic' Solid->BinSolid Solvent Solvent Type? Liquid->Solvent Halo Halogenated Solvent (DCM, Chloroform) Solvent->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO, DMF) Solvent->NonHalo No Halogens BinHalo Bin: Halogenated Waste Label: 'Contains Halogens + Basic Amine' Halo->BinHalo BinNonHalo Bin: Non-Halogenated Waste Label: 'Flammable/Toxic Organic' NonHalo->BinNonHalo

Caption: Decision tree for segregating 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole waste streams to prevent incompatibility.

Detailed Disposal Protocols

Protocol A: Disposal of Pure Substance (Stock/Expired)
  • Objective: Safe destruction of unreacted compound.

  • Method:

    • Dissolution (Optional but Recommended): If the substance is solid, dissolve small amounts in a combustible solvent (e.g., Ethanol or Acetone) to facilitate incineration.

    • Container: Transfer to a High-Density Polyethylene (HDPE) or Amber Glass container. Avoid metal containers due to potential amine corrosion.

    • Labeling: Affix a hazardous waste tag.

      • Constituents: "1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole in Ethanol".

      • Hazards: Check "Flammable", "Toxic", "Corrosive".

      • pH:[3][6] Mark as "Basic" (pH > 10).

    • Handover: Transfer to EHS for incineration .

Protocol B: Disposal of Reaction Mixtures (Liquid Waste)
  • Critical Check: Ensure the waste stream does NOT contain strong acids (e.g., concentrated HCl, H₂SO₄) or oxidizers (H₂O₂).[2]

  • Neutralization (If Acidic): If the reaction mixture is acidic, neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 6–9 before adding to the organic waste container to prevent heat evolution in the drum.

  • Segregation:

    • Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

    • Stream B (Non-Halogenated): If dissolved in Methanol, Ethyl Acetate, or DMSO.

Protocol C: Contaminated Solids (Glassware/Debris)[1]
  • Triple Rinse: Triple rinse empty vials/flasks with Acetone. Collect the rinsate as Liquid Waste (Protocol B) .

  • Debris: Place gloves, weigh boats, and paper towels into a double-bagged "Hazardous Solid Waste" drum.

  • Sharps: Contaminated needles must go into a rigid Biohazard/Sharps container, labeled "Chemically Contaminated Sharps".

Emergency Response Procedures

Spill Cleanup Workflow
  • Evacuate & Ventilate: Clear the immediate area.[3]

  • PPE Up: Don nitrile gloves (double layer), goggles, and lab coat.

  • Contain: Use a chemically inert absorbent (Vermiculite or Sand).

    • Warning: Do NOT use cellulose-based absorbents (paper towels/sawdust) for concentrated amines as they may react or retain heat.

  • Neutralize: For large spills, apply a weak acid neutralizer (Citric Acid powder) to lower pH before collecting.

  • Collect: Scoop into a wide-mouth HDPE jar. Label as "Spill Debris: Basic Organic".

Diagram 2: Emergency Spill Response

SpillResponse Alert 1. Alert & Evacuate PPE 2. Don PPE (Goggles + Double Nitrile) Alert->PPE Contain 3. Contain Spill (Vermiculite/Sand) PPE->Contain Collect 4. Collect Debris (Rigid Container) Contain->Collect Dispose 5. Label & Dispose (Hazardous Solid Waste) Collect->Dispose

Caption: Step-by-step response for accidental release of 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole.

References

  • National Institutes of Health (NIH). (2020). Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC. Retrieved October 26, 2025, from [Link]

Sources

Handling

Personal protective equipment for handling 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole

The following guide is structured as an operational directive for researchers and safety officers handling 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole . As a Senior Application Scientist, I have synthesized this protocol ba...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as an operational directive for researchers and safety officers handling 1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole .

As a Senior Application Scientist, I have synthesized this protocol based on Structure-Activity Relationship (SAR) analysis. While specific harmonized safety data for this precise isomer may be limited in public repositories, the presence of the pyrrolidine (secondary amine) and pyrazole (nitrogen heterocycle) moieties necessitates a safety profile consistent with Class 1 (Serious Eye Damage) and Acute Dermal Toxicity .

Executive Hazard Analysis (SAR-Based)

Status: High-Caution / Novel Compound Physical State: Likely viscous liquid or low-melting solid (hygroscopic).

Before handling, you must understand the causality of the hazards. This molecule combines a basic secondary amine (pyrrolidine) with an electron-rich aromatic heterocycle (pyrazole).

  • The Pyrrolidine Moiety: Historically associated with skin corrosion/irritation and high pH (basic). It can penetrate the stratum corneum, carrying the rest of the molecule into the bloodstream.

  • The Pyrazole Moiety: Often linked to acute systemic toxicity (liver/spleen targets) and potential eye damage.

Operational Assumption: Treat this compound as Toxic in Contact with Skin (H311) and causing Serious Eye Damage (H318) until specific toxicological data proves otherwise.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The following matrix utilizes a Barrier-Analysis Approach , selecting materials based on chemical permeation resistance rather than generic availability.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Why: Safety glasses with side shields offer zero protection against vapors or liquid run-down. Amine vapors can cause "blue haze" (corneal edema). Standard: ANSI Z87.1 (D3 rating for splash).
Dermal (Hands) Double Gloving Strategy Inner Layer: 4 mil Nitrile (Inspection white/blue).Outer Layer: 5-8 mil Nitrile or Neoprene (Long cuff).Why: Pyrrolidine derivatives can degrade thin nitrile. The "cuff-over-coat" method prevents wrist exposure.
Respiratory Fume Hood (Primary) or Half-Mask Respirator Primary: Work strictly within a certified fume hood (Face velocity: 100 fpm).Secondary: If outside hood, use NIOSH-approved respirator with Organic Vapor/Amine (OV/AG) cartridges. P100 pre-filter if solid.
Body Barrier Lab Coat (e.g., Tyvek® or treated cotton)Why: Standard cotton absorbs liquids, holding the toxin against the skin. Use a fluid-resistant coat or a chemical apron for transfers >100mL.

Operational Protocols

A. Weighing & Transfer (Solid/Viscous Liquid)
  • The Challenge: Static charge in solids or "stringing" in viscous liquids can cause micro-aerosolization.

  • Protocol:

    • Engineering Control: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or a powder containment hood.

    • Anti-Static Measure: Use an ionizing bar or anti-static gun on the spatula and weigh boat.

    • The "Drop" Technique: Do not pour. Use a disposable glass pipette (for liquids) or a chemically resistant spatula (solids).

    • Decontamination: Immediately wipe the balance area with a 10% Acetic Acid solution (to neutralize the amine) followed by water.

B. Reaction Setup & Heating
  • The Challenge: Heating increases vapor pressure, elevating the inhalation risk and the kinetic energy of a potential splash.

  • Protocol:

    • Closed Systems: All reactions must be run in closed vessels (septum-sealed or reflux).

    • Pressure Relief: Ensure an inert gas line (Nitrogen/Argon) with an oil bubbler to prevent pressure buildup while maintaining an inert atmosphere.

    • Secondary Containment: The reaction flask must sit in a secondary container (oil bath or crystallization dish) capable of holding 110% of the volume.

Visualized Workflows

Diagram 1: PPE Decision Logic

This logic tree ensures you select the correct PPE based on the energy of the task (potential for dispersal).

PPE_Selection Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Quant Quantity > 100mg? Solid->Quant Heat Heating / Pressurized? Liquid->Heat Level1 LEVEL 1: Standard Nitrile Gloves (Double) Safety Glasses Fume Hood Quant->Level1 No Level2 LEVEL 2: High Contact Splash Goggles Nitrile + Neoprene Gloves Tyvek Sleeves Quant->Level2 Yes (Dust Risk) Heat->Level2 No (Ambient) Level3 LEVEL 3: Critical Face Shield + Goggles Chem-Resistant Apron Respirator (if outside hood) Heat->Level3 Yes (Splash Risk)

Caption: Decision matrix for selecting PPE based on physical state and energy input. Note the escalation to Face Shields for heated liquids.

Diagram 2: Emergency Exposure Response

A self-validating loop for immediate action.

Emergency_Response Exposure EXPOSURE INCIDENT Skin Dermal Contact Exposure->Skin Eye Eye Contact Exposure->Eye Action_Skin 1. Remove Clothing 2. Flush 15 min (Water) 3. Do NOT Scrub Skin->Action_Skin Action_Eye 1. Force Eyelids Open 2. Flush 15 min (Eyewash) 3. Rotate Eyeball Eye->Action_Eye Medical Seek Medical Attention (Bring SDS/Structure) Action_Skin->Medical Action_Eye->Medical Report Report to EHS Root Cause Analysis Medical->Report

Caption: Immediate response workflow. Note: "Do NOT Scrub" on skin prevents driving the chemical deeper into the dermis.

Waste Disposal & Decontamination[1][5]

Do not dispose of this down the drain.

  • Quarantine: Collect all solid waste, gloves, and paper towels in a dedicated solid waste bag labeled "Toxic Organic Debris."

  • Liquid Waste: Segregate into "Basic Organic Waste" streams. Do not mix with acids (exothermic neutralization risk) or oxidizers (fire risk).[1]

  • Spill Cleanup:

    • Absorb with an inert material (Vermiculite or Sand).

    • Do not use paper towels for large spills (rapid surface area expansion can increase evaporation).

    • Clean surface with dilute acetic acid (vinegar) to protonate the amine, rendering it less volatile and water-soluble, then wash with soap and water.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[3] Retrieved from [Link][3]

  • PubChem. (n.d.). Compound Summary: 1-Ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole (Structure-Activity Data). National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(1-(Pyrrolidin-2-yl)ethyl)-1H-pyrazole
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